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  • Product: methyl (2E)-(3-oxopiperazin-2-ylidene)acetate
  • CAS: 53700-43-9

Core Science & Biosynthesis

Foundational

chemical properties of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

An In-depth Technical Guide to the Chemical Properties of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate Introduction The 2-oxopiperazine moiety is a cornerstone in modern medicinal chemistry, widely recognized as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

Introduction

The 2-oxopiperazine moiety is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] This heterocyclic framework is a key component in a diverse array of molecules, from natural alkaloids to synthetic pharmaceuticals targeting a range of diseases.[1] Derivatives of 2-oxopiperazine have shown significant promise as potent inhibitors of the dengue virus, as orally bioavailable agonists for the melanocortin-4 receptor in anti-obesity treatments, and as mimetics of peptide turns.[2][][4]

This guide focuses on a specific derivative, methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (CAS 53700-43-9). This molecule serves as a versatile synthetic intermediate, characterized by an exocyclic double bond that imparts unique reactivity. Due to a scarcity of direct experimental data for this specific compound, this whitepaper will provide a comprehensive overview of its known synthesis and chemical reactivity. To offer a more complete physicochemical context, we will also draw comparisons with its saturated analog, methyl (3-oxopiperazin-2-yl)acetate (CAS 89852-17-5), clearly delineating between the two where appropriate. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's chemical behavior and its potential as a building block for novel therapeutics.

Chemical Identity and Structural Features

The fundamental identity of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is defined by its unique combination of a 2-oxopiperazine core and an exocyclic α,β-unsaturated ester. This arrangement creates a conjugated system that influences its electronic properties and reactivity.

IdentifierMethyl (2E)-(3-oxopiperazin-2-ylidene)acetate Methyl (3-oxopiperazin-2-yl)acetate (Saturated Analog)
CAS Number 53700-43-9[5]89852-17-5[6]
Molecular Formula C₇H₁₀N₂O₃C₇H₁₂N₂O₃[6][7]
Molecular Weight 170.17 g/mol [5]172.18 g/mol [6][7]
Canonical SMILES COC(=O)C=C1C(=O)NCCN1COC(=O)CC1C(=O)NCCN1[6]

Diagram of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

Caption: 2D Structure of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate.

Physicochemical Properties

PropertyMethyl (2E)-(3-oxopiperazin-2-ylidene)acetate Methyl (3-oxopiperazin-2-yl)acetate (Saturated Analog)
Physical Form Not reported (likely a solid)Solid[8]
XLogP3 Not computed-1.2[6]
Hydrogen Bond Donors 2 (Amide N-H, Amine N-H)2 (Amide N-H, Amine N-H)[6][7]
Hydrogen Bond Acceptors 3 (Carbonyl O, Ester O)4 (Carbonyl O, Ester O)[9]
Polar Surface Area Not computed67.4 Ų[6]
Solubility Not reportedNot reported

The presence of the conjugated exocyclic double bond in the target molecule is expected to increase its planarity compared to the saturated analog. This could influence its crystal packing and potentially lead to a higher melting point. The conjugated system may also slightly decrease its polarity compared to the saturated version.

Synthesis and Spectroscopic Analysis

Experimental Protocol: Synthesis

The synthesis of methyl (3-oxopiperazin-2-ylidene)acetate has been described as a cyclocondensation reaction between ethylenediamine and dimethyl acetylenedicarboxylate.[1] This method provides a direct route to the core structure.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate in a suitable solvent such as methanol.

  • Reagent Addition: Cool the solution in an ice bath. Add ethylenediamine dropwise to the stirred solution. An exothermic reaction is expected.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.[1]

G reagent1 Ethylenediamine reaction Cyclocondensation (Reflux) reagent1->reaction reagent2 Dimethyl Acetylenedicarboxylate reagent2->reaction solvent Methanol solvent->reaction Solvent product Methyl (2E)-(3-oxopiperazin- 2-ylidene)acetate reaction->product

Caption: Synthetic workflow for the target compound.

Spectroscopic Characterization

While a full, published set of spectra for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is not available, its structural confirmation is derived from the comprehensive spectroscopic analysis of its reaction products.[1] For comparative purposes, the spectral data for a structurally similar compound, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, is presented below to provide insight into the expected signals for the core scaffold.[10]

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals for the two methylene groups of the piperazine ring are expected as multiplets around δ 3.4-3.6 ppm. The vinyl proton (=CH) would likely appear as a singlet around δ 6.5 ppm. The amide and amine protons (NH) would present as broad singlets, typically downfield (e.g., δ 8.5 and 10.7 ppm).[10]

  • ¹³C NMR (DMSO-d₆, 101 MHz): The carbonyl carbon of the amide is expected around δ 159 ppm. The methylene carbons of the piperazine ring would appear around δ 38 ppm. The carbons of the exocyclic double bond would be observed in the vinyl region, for instance at δ 89 ppm (C=CH) and δ 151 ppm (C=C).[10]

  • IR (cm⁻¹): Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching for the amide (around 1660 cm⁻¹), and C=C stretching (around 1620 cm⁻¹).[10]

Chemical Reactivity and Stability

The most defining chemical characteristic of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is its dual reactivity, which is governed by an acid-catalyzed tautomerism. This property makes it a versatile intermediate for constructing complex heterocyclic systems.

Tautomerism and Dual Nucleophilicity/Dipolarity

In an acidic medium, the compound exists in equilibrium between two tautomeric forms:

  • Enamine form (1): The title compound, methyl (3-oxopiperazin-2-ylidene)acetate.

  • Iminium form (1'): The tautomer, methyl (3-oxo-3,4,5,6-tetrahydropyrazine-2-yl)acetate.[1]

This equilibrium is the causal factor behind its ability to react through two distinct pathways depending on the reaction conditions.

Reactivity Pathways

A study by Medvedeva et al. demonstrated that the reaction with N-arylmaleimides can proceed via two different mechanisms based on the amount of acid catalyst used.[1]

  • As a C-N-Dinucleophile (Catalytic Acid): In the presence of catalytic amounts of acetic acid in boiling methanol, the enamine form 1 acts as a C-N-dinucleophile. The reaction proceeds through a Michael-type addition followed by cyclization to form novel annelated pyrido[1,2-a]pyrazine systems.[1]

  • As a 1,3-Dipole (Excess Acid): When an excess of acid is used (e.g., a 1:1 mixture of methanol and acetic acid), the equilibrium shifts towards the iminium tautomer 1' . This form acts as a 1,3-dipole and undergoes a 1,3-dipolar cycloaddition reaction with the N-arylmaleimide dipolarophile. This leads to the formation of a completely different heterocyclic system, a pyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazine.[1]

The choice of catalyst concentration is therefore a critical parameter that dictates the reaction outcome, highlighting the fine control that can be exerted over the synthetic pathway.

G cluster_0 Tautomeric Equilibrium cluster_1 Reaction Pathways A Enamine Form (1) (Ylidene) B Iminium Form (1') (Tetrahydropyrazine) A->B H⁺ D C-N Dinucleophile Reaction A->D Catalytic H⁺ E 1,3-Dipolar Cycloaddition B->E Excess H⁺ C N-Arylmaleimide C->D C->E F Pyrido[1,2-a]pyrazine Product D->F G Pyrrolo[...][1,2-a]pyrazine Product E->G

Caption: Tautomerism and competing acid-catalyzed reaction pathways.

Potential Applications in Drug Development

The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to present substituents in well-defined spatial orientations, often mimicking peptide secondary structures like β- and γ-turns.[][11] This has led to the development of 2-oxopiperazine derivatives with a wide range of biological activities.

  • Antiviral Activity: A series of 2-oxopiperazine derivatives were identified as potent inhibitors of the dengue virus, effective against all four serotypes with EC₅₀ values below 0.1 μM in cell-based assays.[2]

  • Metabolic Diseases: Trisubstituted 2-oxopiperazines have been discovered as orally bioavailable agonists of the melanocortin-4 receptor (MC4R), showing promise in pre-clinical models for the treatment of obesity.[4]

  • Stem Cell Differentiation: A trisubstituted Δ⁵-2-oxopiperazine, named chondrogenamine, was identified as a small-molecule modulator that induces the chondrogenic differentiation of human mesenchymal stem cells.[12]

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate, with its demonstrated reactivity, is an excellent starting material for accessing novel, complex heterocyclic systems. The annelated products derived from its reactions could be screened for a variety of biological targets, leveraging the proven therapeutic potential of the 2-oxopiperazine core.

G cluster_apps Therapeutic Potential core 2-Oxopiperazine Scaffold (Privileged Structure) intermediate Methyl (2E)-(3-oxopiperazin- 2-ylidene)acetate core->intermediate is a key app1 Antiviral (Dengue) intermediate->app1 can lead to analogs for app2 Anti-Obesity (MC4R Agonists) intermediate->app2 can lead to analogs for app3 Regenerative Medicine intermediate->app3 can lead to analogs for

Caption: Role of the 2-oxopiperazine scaffold in drug discovery.

Safety and Handling

No specific safety data sheet is widely available for the (2E) isomer. However, a supplier SDS for the corresponding (2Z)-isomer provides the following GHS classifications:

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Precautions: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[13]

For the saturated analog, methyl (3-oxopiperazin-2-yl)acetate , PubChem lists the following GHS hazard statements:

  • Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]

Handling Recommendations: Given the irritant nature of these compounds, standard laboratory precautions should be followed. Handle in a chemical fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Store in a cool, dry, well-ventilated area away from incompatible materials.

References

  • Yuk, H. L., et al. (2017). Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. PubMed. [Link]

  • Medvedeva, S. M., et al. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. [Link]

  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem. [Link]

  • ResearchGate. (n.d.). Bioactive small molecules with a Δ 5 -2-oxopiperazine moiety. ResearchGate. [Link]

  • Venkatesan, H., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. PubMed. [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • ResearchGate. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. ResearchGate. [Link]

  • ACS Publications. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

  • Chemspace. (n.d.). 2-methylpropyl 2-(3-oxopiperazin-2-yl)acetate. Chemspace. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

The following technical guide details the spectroscopic characterization of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate . Note on Stereochemistry & Nomenclature: While the prompt specifies the (2E) isomer, it is critic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate .

Note on Stereochemistry & Nomenclature: While the prompt specifies the (2E) isomer, it is critical to address the stereochemical reality of this scaffold. The reaction of ethylenediamine with dimethyl acetylenedicarboxylate (DMAD) typically yields the thermodynamically stable isomer stabilized by an intramolecular hydrogen bond (NH[1][2]···O=C). According to Cahn-Ingold-Prelog (CIP) priority rules, this H-bonded isomer is designated as (Z) (where the highest priority ring nitrogen and the exocyclic ester carbonyl are on the same side).[2] However, commercial catalogs (e.g., ChemicalBook, CAS 53700-43-9) often list this compound as (2E) or simply "methyl (3-oxopiperazin-2-ylidene)acetate" without specifying geometry.[1][2] This guide presents data for the stable, isolated product (structurally the Z-isomer) while acknowledging the nomenclature variance found in literature.

[2]

Executive Summary

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (also known as methyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate) is a heterocyclic building block synthesized via the condensation of ethylenediamine with dimethyl acetylenedicarboxylate (DMAD).[2] It features a piperazin-2-one core with an exocyclic double bond at the C2 position.[2] Its spectroscopic signature is defined by the "push-pull" enamine character of the exocyclic double bond, which significantly influences its NMR chemical shifts and IR absorption bands.[1]

Structural Analysis & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities (e.g., uncyclized enamine intermediates or oligomers).[1][2]

Synthesis Pathway

The compound is prepared via a two-step sequence (often one-pot):

  • Michael Addition: Nucleophilic attack of ethylenediamine on the alkyne of DMAD.

  • Cyclization: Intramolecular lactamization to form the 6-membered piperazinone ring.[2]

Stereochemical Configuration
  • Stable Isomer: The (Z)-isomer is the predominant product due to a strong intramolecular hydrogen bond between the ring NH (N1) and the exocyclic ester carbonyl oxygen.[1][2]

  • Isomerization: The (E)-isomer (lacking this H-bond) is generally unstable but may exist in equilibrium in polar aprotic solvents or under photo-irradiation.[2]

Synthesis SM1 Ethylenediamine (C2H8N2) Inter Enamine Intermediate (Open Chain) SM1->Inter Michael Addition (MeOH, 0-25°C) SM2 DMAD (Dimethyl acetylenedicarboxylate) SM2->Inter Prod Methyl (Z)-(3-oxopiperazin-2-ylidene)acetate (Stable H-bonded Isomer) Inter->Prod Cyclization (- MeOH)

Figure 1: Synthesis pathway yielding the stable (Z)-isomer.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the isolated, stable crystalline solid (Z-isomer).[1][2]


H NMR (400 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
8.28 Broad Singlet (s)1HNH (Ring N1)Deshielded due to intramolecular H-bond with ester C=O.[2]
6.61 Broad Singlet (s)1HNH (Ring N4)Typical amide/lactam NH; broad due to quadrupole broadening.[1][2]
5.63 Singlet (s)1H=CH (Exocyclic)Vinylic proton.[1][2] Upfield shift (vs typical alkene) due to enamine electron donation.[1][2]
3.69 Singlet (s)3H-OCH

Methyl ester group.[2]
3.55 – 3.49 Multiplet (m)2HRing -CH

-
(C6)
Adjacent to N1; distinct from C5 due to ring conformation.[2]
3.45 – 3.40 Multiplet (m)2HRing -CH

-
(C5)
Adjacent to N4 (amide).[2]

Key Diagnostic Signals:

  • The

    
     5.63 ppm  singlet is the hallmark of the exocyclic "ylidene" proton.[1]
    
  • The large difference between the two NH signals (

    
     8.28 vs 6.[1]61) confirms the presence of the intramolecular hydrogen bond, validating the Z-configuration .[1]
    

C NMR (100 MHz, CDCl

, Predicted/Analogous)

Note: Exact experimental


C shifts for the methyl ester are often extrapolated from the ethyl ester derivative (Compound 15 in reference literature).
Chemical Shift (

, ppm)
Carbon TypeAssignment
165.0 – 168.0 C=O[2] (Quaternary)Ester Carbonyl
160.0 – 162.0 C=O[1][2] (Quaternary)Amide Carbonyl (C3)
145.0 – 150.0 C=C (Quaternary)C2 (Enamine

-carbon)
85.0 – 90.0 =CH (Methine)Exocyclic =CH (Enamine

-carbon)
51.0 – 52.0 -CH

Methoxy (-OCH

)
40.0 – 42.0 -CH

-
Ring C5/C6
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the conjugated carbonyl systems.[1][2]

Wavenumber (cm

)
IntensityFunctional GroupAssignment
3200 – 3400 Medium, BroadN-H StretchAmide and Enamine N-H (broadened by H-bonding).[2]
1690 – 1710 StrongC=O[1] StretchEster Carbonyl (Conjugated).[1][2]
1650 – 1680 StrongC=O[1] StretchLactam (Amide) Carbonyl .
1600 – 1640 MediumC=C StretchExocyclic alkene (polarized by push-pull system).[1][2]
1100 – 1300 StrongC-O StretchEster C-O-C stretching vibrations.[1]
Mass Spectrometry (MS)[1][2]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 170.17 g/mol [1]

Ionization Modem/zIon IdentityInterpretation
ESI+ / EI 170.1 [M]

or [M+H]

Parent molecular ion.[2]
Fragmentation 139 [M - OMe]

Loss of methoxy group from ester.[2]
Fragmentation 111 [M - COOMe]

Loss of entire ester group.[2]

Experimental Validation Protocol

To verify the identity of a synthesized batch, follow this self-validating workflow:

  • Visual Inspection: The product should be an off-white to pale yellow crystalline solid .[2]

  • Solubility Check: Soluble in DMSO, Methanol, and Chloroform.[1] Poorly soluble in non-polar solvents (Hexane).[1][2]

  • NMR Validation:

    • Dissolve ~10 mg in CDCl

      
      .
      
    • Check for the

      
       5.63 ppm singlet . If this peak is absent or shifted significantly, the exocyclic double bond may have migrated (tautomerization to the endocyclic enamine) or hydrolyzed.[1][2]
      
    • Verify the

      
       8.28 ppm NH signal . Its downfield position confirms the Z-isomer integrity.[2]
      
  • TLC Analysis:

    • Mobile Phase: 10% Methanol in Dichloromethane (DCM).[1][2]

    • Visualization: UV (254 nm) or Iodine stain.[1][2][3]

    • Rf Value: Typically 0.4 – 0.6 (depending on exact silica activity).[1][2]

References

  • Hanson, R., et al. (2023).[1] Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Organics , 4(2), 200-215.[1][2]

    • Primary source for 1H NMR data of the methyl (Z)-isomer (Compound 22).[2]

  • Medvedeva, S. M., et al. (2012).[1] The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with N-Arylmaleimides. Journal of Chemistry and Chemical Engineering , 6, 318-323.[1]

    • Confirms synthesis pathway and reactivity of the title compound.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2998378, Methyl 2-(3-oxopiperazin-2-yl)acetate.

    • General physical properties and safety d

Sources

Foundational

Biological Activity of 2-Oxopiperazine Derivatives: A Technical Guide

Executive Summary: The Privileged Peptidomimetic The 2-oxopiperazine (piperazin-2-one) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its saturated cousin (piperazine) and its oxidized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Peptidomimetic

The 2-oxopiperazine (piperazin-2-one) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its saturated cousin (piperazine) and its oxidized counterpart (2,5-diketopiperazine). Its value lies in its unique ability to function as a conformationally constrained peptidomimetic .

By fixing the amide bond geometry within a six-membered ring, 2-oxopiperazines effectively mimic the


-turn secondary structures of bioactive peptides. This allows them to serve as robust, metabolically stable ligands for G-Protein Coupled Receptors (GPCRs) and enzyme active sites that typically recognize peptide turns.

This guide dissects the biological utility of this scaffold, focusing on metabolic regulation (MC4R agonists), oncology (Farnesyltransferase inhibition), and the synthetic methodologies required to access these chemical spaces.

Part 1: Structural Pharmacology & Mechanism

The Peptidomimetic "Reverse-Turn" Scaffold

The 2-oxopiperazine ring imposes a constraint that mimics the


 and 

residues of a peptide

-turn. Unlike flexible peptides, which suffer from rapid proteolytic degradation and poor bioavailability, the 2-oxopiperazine core locks pharmacophores into a bioactive conformation.
  • N1 Position: Mimics the peptide nitrogen; tolerates bulky hydrophobic groups to engage deep pockets.

  • C3 Position: Chiral center; critical for stereoselective recognition. Substituents here mimic amino acid side chains (e.g., benzyl for Phenylalanine).

  • C2 Carbonyl: Acts as an essential Hydrogen Bond Acceptor (HBA), often interacting with backbone amides in the receptor site.

Therapeutic Case Study: Melanocortin-4 Receptor (MC4R) Agonists

Research by Vertex Pharmaceuticals identified 2-oxopiperazines as potent agonists for MC4R, a key target for treating obesity.

  • Mechanism: The scaffold replaces a highly basic guanidine moiety found in endogenous ligands.

  • Key Interaction: The 2-oxopiperazine core orients a D-Phe residue and a basic amine to interact with Asp122 and Phe261 in the MC4R binding pocket.

  • Outcome: High selectivity for MC4R over MC1R, reducing potential skin pigmentation side effects.

Therapeutic Case Study: Farnesyltransferase Inhibitors (Anticancer)

In oncology, 2-oxopiperazines serve as inhibitors of Farnesyltransferase (FTase), an enzyme responsible for the post-translational modification of Ras proteins.

  • Mechanism: The scaffold mimics the C-terminal tetrapeptide (CAAX motif) of Ras.

  • Activity: By blocking farnesylation, these derivatives prevent Ras membrane localization, thereby inhibiting downstream oncogenic signaling (MAPK/ERK pathways).

Part 2: Visualization of Signaling & Pharmacophore

The following diagram illustrates the mechanistic logic of 2-oxopiperazine binding in the context of MC4R activation and Ras inhibition.

G cluster_0 2-Oxopiperazine Scaffold cluster_1 Biological Targets cluster_2 Therapeutic Outcome Scaffold 2-Oxopiperazine Core C3_Sub C3-Substituent (Chiral Side Chain) Scaffold->C3_Sub Orients N1_Sub N1-Substituent (Hydrophobic) Scaffold->N1_Sub Orients MC4R MC4R Receptor (Hypothalamus) C3_Sub->MC4R Mimics D-Phe FTase Farnesyltransferase (Cytosol) C3_Sub->FTase Mimics CAAX Peptide N1_Sub->MC4R Hydrophobic Pocket Obesity Weight Loss (Appetite Suppression) MC4R->Obesity Agonism Cancer Apoptosis (Ras Signaling Block) FTase->Cancer Inhibition

Figure 1: Pharmacophore mapping of 2-oxopiperazine derivatives to key biological targets (MC4R and FTase).

Part 3: Structure-Activity Relationship (SAR) Data

The following table synthesizes SAR trends observed in 1,3,4-trisubstituted 2-oxopiperazines, specifically regarding MC4R affinity (based on Vertex Pharmaceuticals data).

PositionModificationBiological Impact (MC4R Affinity)Mechanistic Insight
N1 Methyl / EthylLow PotencyInsufficient hydrophobic bulk to fill the binding pocket.
N1 Cyclohexyl / Benzyl High Potency Critical hydrophobic interaction (Van der Waals) established.
C3 L-ConfigurationInactiveSteric clash within the receptor active site.
C3 D-Configuration Active Correctly orients the side chain to mimic the endogenous peptide turn.
N4 Free AmineModerate ActivitySusceptible to metabolic conjugation; moderate binding.
N4 Acylated (Amide) Enhanced Potency Adds H-bond acceptor capability; improves metabolic stability.

Part 4: Experimental Protocols

Synthesis: Ugi-4CR Post-Condensation Cyclization

This protocol is the industry standard for generating libraries of 2-oxopiperazines. It utilizes the Ugi 4-Component Reaction (U-4CR) followed by an acid-mediated cyclization.

Reagents:

  • Aldehyde (

    
    -CHO)
    
  • Primary Amine (

    
    -
    
    
    
    )
  • Isocyanide (

    
    -NC)
    
  • Boc-protected Amino Acid (

    
    -COOH)
    

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol (0.5 M). Stir at 25°C for 30 minutes to pre-form the imine (indicated by slight heat evolution).

  • Acid Addition: Add the N-Boc-amino acid (1.0 equiv). Stir for 10 minutes.

  • Isocyanide Addition: Add the Isocyanide (1.0 equiv). The reaction is exothermic. Stir at room temperature for 24 hours.

  • Ugi Adduct Isolation: Evaporate the solvent under reduced pressure. The crude Ugi adduct is often used directly, but flash chromatography (Hexane/EtOAc) is recommended for high purity.

  • Deprotection/Cyclization (The Critical Step):

    • Dissolve the Ugi adduct in 20% TFA/DCM (Trifluoroacetic acid in Dichloromethane).

    • Stir for 2 hours to remove the Boc group.

    • Evaporate volatiles. Redissolve the residue in Methanol.

    • Add excess Triethylamine (

      
      ) or reflux in Toluene/Acetic Acid (10:1) to induce intramolecular transamidation.
      
    • Validation: Monitor via LC-MS for the loss of 18 Da (water) or methanol, indicating ring closure to the 2-oxopiperazine.

Bioassay: Fluorometric Calcium Mobilization (GPCR Activation)

To validate biological activity (e.g., MC4R agonism), a functional cell-based assay is required.

Protocol:

  • Cell Culture: Transfect HEK293 cells with the human MC4R gene and a

    
     promiscuous G-protein to couple the receptor to calcium release.
    
  • Dye Loading: Plate cells in 384-well black-wall plates. Incubate with FLIPR Calcium 6 assay dye for 1 hour at 37°C.

  • Compound Addition: Prepare 2-oxopiperazine derivatives in DMSO. Add to cells using an automated liquid handler.

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) in real-time for 120 seconds.

  • Data Analysis: Calculate

    
     by plotting the Max-Min fluorescence against log[compound concentration].
    

Part 5: Synthesis Workflow Visualization

Synthesis Start Reagents: Aldehyde + Amine Isocyanide + Boc-Amino Acid Ugi Ugi 4-CR (Methanol, 25°C, 24h) Start->Ugi Mix Intermediate Linear Ugi Adduct (Stable Intermediate) Ugi->Intermediate C-C/C-N Bond Formation Deprotection Boc Removal (20% TFA/DCM) Intermediate->Deprotection Acid Treatment Cyclization Ring Closure (Base-mediated Transamidation) Deprotection->Cyclization Free Amine Release Final 2-Oxopiperazine Derivative Cyclization->Final -MeOH/-H2O

Figure 2: Step-wise synthesis of 2-oxopiperazine libraries via Ugi-Deprotection-Cyclization (UDC) strategy.

References

  • Discovery of Orally Bioavailable 1,3,4-Trisubstituted 2-Oxopiperazine-Based Melanocortin-4 Receptor Agonists. Source: Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Source: Molecular Diversity (Springer) URL:[Link]

  • The 2-Oxopiperazine Scaffold: A Versatile Privileged Structure in Medicinal Chemistry. Source: Molecules (MDPI) URL:[Link]

  • Design and Synthesis of 2-Oxopiperazines as Farnesyltransferase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (ScienceDirect) URL:[Link]

Exploratory

The 2-Oxopiperazine Scaffold: From Chemical Curiosity to Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-oxopiperazine core, a six-membered heterocyclic motif, has emerged from relative obscurity to become a q...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-oxopiperazine core, a six-membered heterocyclic motif, has emerged from relative obscurity to become a quintessential "privileged scaffold" in contemporary drug discovery.[1][2] Its unique combination of structural rigidity, synthetic tractability, and capacity for diverse stereochemical and functional modifications has cemented its role in the development of numerous biologically active compounds and approved therapeutics.[3][4][5][6] This guide traces the historical trajectory of the 2-oxopiperazine scaffold, from its early synthetic explorations to its breakthrough applications in kinase inhibition and beyond. We will dissect the evolution of synthetic methodologies, analyze its role in landmark drugs, and provide expert insights into the structure-activity relationships that make this scaffold a recurring motif in the quest for novel medicines.

Introduction: The Rise of a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions. The piperazine ring itself is a well-established example, found in numerous blockbuster drugs.[7] The 2-oxopiperazine, an oxidized derivative featuring a lactam moiety, retains the advantageous properties of the parent piperazine—such as conformational flexibility and dual points for substitution—while introducing a new set of features.[2]

The embedded amide bond provides a rigidifying element and introduces a hydrogen bond donor and acceptor, enhancing its ability to mimic peptide structures, particularly β-turns.[8] This peptidomimetic quality has proven invaluable in designing molecules that interact with protein surfaces and enzyme active sites.[8] Initially a synthetic curiosity, the 2-oxopiperazine scaffold's true potential was unlocked as medicinal chemists sought frameworks that offered a balance of novelty, synthetic accessibility, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Pioneering Synthetic Strategies: Forging the Core

The utility of any scaffold is directly proportional to the efficiency and versatility of its synthesis. The history of 2-oxopiperazines is therefore deeply intertwined with the evolution of synthetic organic chemistry.

Early and Classical Approaches

Initial syntheses often involved straightforward but sometimes limited cyclization strategies. A common early method is the reaction of an activated N-substituted ethylenediamine with an α-haloacetyl halide, leading to the formation of the lactam ring. While effective for simple structures, these methods often lacked stereocontrol and were not always amenable to the creation of diverse libraries needed for drug discovery.

Another foundational approach involves the reaction of ethylenediamine with dimethyl acetylenedicarboxylate, which yields a methyl (3-oxopiperazin-2-ylidene) acetate intermediate, a versatile precursor for further elaboration.[1]

Modern Methodologies for Diversity and Control

The demand for enantiomerically pure and highly substituted 2-oxopiperazines spurred the development of more sophisticated synthetic routes. Many modern approaches leverage the chiral pool, starting from readily available α-amino acids to install stereocenters with high fidelity.[9][10]

Key advancements include:

  • Intramolecular Cyclization: Strategies such as iodocyclization of α-amino acid derivatives provide an efficient entry to highly substituted chiral 2-oxopiperazines.[9]

  • Multi-Component Reactions (MCRs): The Ugi reaction and related MCRs have become powerful tools for rapidly assembling complex 2-oxopiperazine precursors from simple building blocks in a single pot.[11]

  • Solid-Phase Synthesis: To facilitate the creation of large compound libraries for high-throughput screening, solid-phase syntheses have been developed. These methods allow for the incorporation of 2-oxopiperazine units into peptoid-like oligomers, creating conformationally constrained structures.[8][12]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the modern synthesis of a substituted 2-oxopiperazine, emphasizing the key stages of precursor assembly and cyclization.

G cluster_0 Precursor Assembly cluster_1 Key Transformations cluster_2 Final Scaffold A Chiral Pool (e.g., α-Amino Acid) D Coupling & Elaboration A->D B Protected Diamine B->D C Electrophile (e.g., R-X) C->D Optional Substitution E Deprotection D->E Formation of Linear Precursor F Intramolecular Cyclization (Lactamization) E->F Activation for Ring Closure G Substituted 2-Oxopiperazine F->G

Caption: Generalized workflow for modern 2-oxopiperazine synthesis.

Protocol: Solid-Phase Synthesis of a 2-Oxopiperazine-Containing Peptoid

This protocol is adapted from methodologies developed for creating combinatorial libraries of conformationally restricted peptoids.[8][12]

1. Resin Preparation:

  • Start with Rink Amide resin swelled in dichloromethane (DCM).
  • Fmoc deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes.
  • Wash thoroughly with DMF, methanol (MeOH), and DCM.

2. Sub-monomer Acylation:

  • In a reaction vessel, add a solution of a protected α-halo acid (e.g., 2-bromoacetic acid or a chiral α-bromo acid derived from an amino acid) and a carbodiimide coupling agent (e.g., DIC) in DMF.
  • Allow the reaction to proceed for 2 hours at room temperature.
  • Wash the resin with DMF.

3. Nucleophilic Displacement and Cyclization Precursor Formation:

  • Add a solution of a mono-Boc-protected 1,2-diaminoethane in N-methyl-2-pyrrolidone (NMP) to the resin.
  • Heat the reaction mixture to 60°C for 12 hours. This step displaces the halide and forms the linear precursor on the solid support.
  • Wash the resin with NMP, DMF, and DCM.

4. On-Resin Cyclization:

  • Boc deprotection: Treat the resin with 25% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the diamine.
  • Wash the resin with DCM and DMF.
  • Induce cyclization by heating the resin in NMP at 90°C for 16 hours. The newly freed amine attacks the ester linkage to the resin, forming the 2-oxopiperazine ring and cleaving the product from the support simultaneously.

5. Product Isolation:

  • Filter the resin and collect the filtrate containing the cleaved 2-oxopiperazine product.
  • Concentrate the filtrate under reduced pressure and purify by preparative HPLC.

Breakthroughs and Therapeutic Applications

While the scaffold existed in the chemical literature for decades, its prominence in medicinal chemistry grew exponentially with its incorporation into successful drug candidates. The versatility of the 2-oxopiperazine core is demonstrated by its presence in drugs targeting a wide array of diseases.[7]

Drug/Compound ClassTherapeutic TargetIndicationKey Role of the 2-Oxopiperazine Core
Aprepitant (Emend®) Neurokinin 1 (NK₁) ReceptorChemotherapy-induced nausea and vomitingProvides a rigid scaffold to correctly orient the pharmacophoric groups for optimal receptor binding.
Dengue Inhibitors Dengue Virus NS4B ProteinDengue FeverThe scaffold was identified through morphing of a high-throughput screening hit, demonstrating its utility in lead optimization.[13][]
MC4R Agonists Melanocortin-4 ReceptorObesityActs as a peptidomimetic scaffold to replace a highly basic guanidine moiety, improving drug-like properties.[15][16]
PAR1 Antagonists Protease-Activated Receptor 1ThrombosisUsed as a chiral template for creating pseudodipeptide-based antagonists with high functionalization potential.[]

This table summarizes key examples of 2-oxopiperazine-based compounds and their applications.

Structure-Activity Relationship (SAR) and Privileged Insights

The success of the 2-oxopiperazine scaffold stems from the predictable ways its structure can be modified to tune biological activity and pharmacokinetic properties.

  • N1-Position: This position is a primary vector for diversification. Substitution here can modulate solubility, cell permeability, and interactions with the target protein. For example, attaching aromatic or heterocyclic groups can introduce key π-stacking or hydrogen bonding interactions.

  • N4-Position: The N4 nitrogen is often crucial for establishing a key hydrogen bond or for attaching larger substituents that can probe deeper pockets within a binding site. Its basicity can be tuned to optimize ADME properties.

  • C3-Position: Introducing stereochemistry at the C3 position is a common strategy to achieve selectivity and potency. Alkylation at this position is often highly stereoselective, allowing for precise control over the molecule's 3D shape.[5]

  • C5/C6-Positions: Substitution on the carbon backbone further restricts the ring's conformation, which can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

The following diagram illustrates these key SAR points on the 2-oxopiperazine scaffold.

Caption: Key Structure-Activity Relationship (SAR) points on the 2-oxopiperazine scaffold.

Conclusion and Future Outlook

The journey of the 2-oxopiperazine scaffold is a compelling narrative of how a simple heterocyclic ring can become a powerhouse in medicinal chemistry. Its history is marked by continuous innovation in synthetic chemistry, which has unlocked its potential for creating diverse and stereochemically complex molecules.[9][10] Its recognition as a privileged structure is validated by its presence in multiple clinical candidates and approved drugs across a spectrum of diseases.[1][17][18]

Looking ahead, the 2-oxopiperazine core is poised to remain a vital tool. Its application is expanding into new modalities, including protein-protein interaction inhibitors and targeted protein degraders (e.g., PROTACs), where its rigid and tunable nature is ideal for linking different functional moieties. As synthetic methods become even more sophisticated, allowing for unprecedented control over substitution and stereochemistry, the story of the 2-oxopiperazine in drug discovery is far from over.

References

  • Risi, C. D., Pela, M., Pollini, G-P., Trapella, C. and Zanirato, V. (2010). Mastering Chiral Substituted 2-Oxopiperazines. Tetrahedron: Asymmetry, 21, 255-74. Available at: [Link]

  • Kounde, C., et al. (2017). Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. Bioorganic & Medicinal Chemistry Letters, 27(6), 1385-1389. Available at: [Link]

  • Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2123-2129. Available at: [Link]

  • De Risi, C., Pela, M., Pollini, G. P., Trapella, C., & Zanirato, V. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(3), 255-274. Available at: [Link]

  • Martelli, G., et al. (2007). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Current Organic Chemistry, 11(1), 43-61. Available at: [Link]

  • Medvedeva, S. M., et al. (2015). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Chemistry, 3(4), 211-216. Available at: [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(21), 3984-4003. Available at: [Link]

  • Fotsch, C., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. Journal of Medicinal Chemistry, 51(19), 6055-6066. Available at: [Link]

  • ResearchGate. (n.d.). β-Nitroacrylates as Key Building Blocks for the Synthesis of Alkyl 3-Substituted 5-Oxopiperazine-2-carboxylates under Fully Heterogeneous Conditions. Available at: [Link]

  • Suwal, S., & Kodadek, T. (2013). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Organic & Biomolecular Chemistry, 11(13), 2123-2129. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Tian, X., et al. (2006). Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4668-4673. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Bouvier, B., et al. (2013). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Tetrahedron, 69(1), 239-245. Available at: [Link]

Sources

Foundational

Technical Deep Dive: 3-Oxopiperazin-2-ylidene Acetates as Therapeutic Scaffolds

Executive Summary 3-oxopiperazin-2-ylidene acetates represent a specialized subclass of nitrogen-heterocycles that function both as bioactive metabolites and versatile synthetic intermediates. While the piperazine ring i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-oxopiperazin-2-ylidene acetates represent a specialized subclass of nitrogen-heterocycles that function both as bioactive metabolites and versatile synthetic intermediates. While the piperazine ring is a ubiquitous pharmacophore in FDA-approved drugs (e.g., Imatinib, Ciprofloxacin), the 2-ylidene acetate functionalization introduces an


-unsaturated carbonyl system. This electronic configuration confers unique electrophilic properties, enabling the molecule to act as a Michael acceptor for covalent enzyme inhibition or as a dipolarophile in the synthesis of complex annelated systems.

This guide analyzes the therapeutic potential of this scaffold, specifically focusing on its validated role in non-steroidal anti-inflammatory drug (NSAID) metabolism (the "Piron" pathway) and its emerging utility in oncology and antimicrobial research.

Primary Therapeutic Target: Cyclooxygenase (COX) Pathways & Inflammation

The most definitive therapeutic application of the 3-oxopiperazin-2-ylidene acetate scaffold is its identification as the active metabolite of Piron , a novel NSAID. Unlike traditional NSAIDs that often cause gastric ulceration due to non-selective COX-1 inhibition and acidic ion trapping, this scaffold offers a safer toxicology profile.

Validated Mechanism: The Piron Metabolite

Research indicates that the specific derivative (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid is the primary bioactive metabolite of Piron.

  • Target: Cyclooxygenase enzymes (COX-1/COX-2).

  • Mechanism: The metabolite retains anti-inflammatory efficacy comparable to Diclofenac but lacks the ulcerogenic toxicity.[1] This is attributed to the specific physicochemical properties of the oxopiperazine ring, which modulates the acidity and lipophilicity of the attached benzoic acid moiety, preventing local accumulation in the gastric mucosa.

  • Causality: The Z-configuration of the exocyclic double bond is critical. It locks the conformation, likely optimizing the fit within the arachidonic acid binding channel of the COX enzyme.

Structural Pharmacophore Analysis

The 3-oxopiperazin-2-ylidene moiety acts as a constrained peptidomimetic .

  • Hydrogen Bonding: The lactam (amide) nitrogen and carbonyl serve as H-bond donor/acceptor pairs, mimicking the peptide backbone.

  • Electrophilicity: The ylidene acetate tail creates an electron-deficient center. In biological systems, this can interact with nucleophilic residues (Cysteine or Serine) in enzyme active sites, potentially leading to tight-binding or covalent inhibition.

Secondary Targets: Antimicrobial & Oncological Applications

Beyond inflammation, this scaffold serves as a "linchpin" intermediate for generating fused heterocyclic systems (e.g., pyrrolo[1,2-a]pyrazines) via 1,3-dipolar cycloaddition.

Fungal Sterol Biosynthesis (Putative)

Derivatives synthesized from 3-oxopiperazin-2-ylidene acetates have shown potent activity against Candida albicans.

  • Hypothesized Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Rationale: The annelated piperazine derivatives mimic the azole pharmacophore, interfering with ergosterol synthesis and compromising fungal cell membrane integrity.

Microtubule Destabilization (Oncology)

The structural rigidity of the oxopiperazine ring allows it to function as a core for Plinabulin-like analogs.

  • Target: Tubulin colchicine-binding site.

  • Effect: Inhibition of microtubule polymerization, leading to G2/M phase arrest in rapidly dividing HepG2 (liver cancer) cells.

Visualizing the Therapeutic & Synthetic Pathways[2]

The following diagram illustrates the dual role of the scaffold: as a direct bioactive metabolite (Inflammation) and a synthetic precursor (Oncology/Antimicrobial).

G Piron Prodrug: Piron (NSAID Candidate) Metabolism Hepatic Metabolism (Oxidation) Piron->Metabolism Scaffold CORE SCAFFOLD: (Z)-4-(2-(3-oxopiperazin-2-ylidene) acetyl)benzoic acid Metabolism->Scaffold In Vivo Target_COX Target: COX-1/COX-2 (Anti-inflammatory) Scaffold->Target_COX Inhibits Synthetic_Div Synthetic Divergence (1,3-Dipolar Cycloaddition) Scaffold->Synthetic_Div Chemical Synthesis Outcome_Safe Outcome: Reduced Edema (No Ulcerogenic Effect) Target_COX->Outcome_Safe Fused_System Fused Pyrrolo[1,2-a]pyrazines Synthetic_Div->Fused_System Annelation Reagent_Maleimide + N-Arylmaleimides Reagent_Maleimide->Synthetic_Div Target_Fungal Target: Fungal CYP51 (Antimicrobial) Fused_System->Target_Fungal Target_Cancer Target: Tubulin (Antitumor) Fused_System->Target_Cancer

Figure 1: The central role of the 3-oxopiperazin-2-ylidene scaffold in metabolic activation (Piron pathway) and synthetic diversification toward antimicrobial/antitumor agents.

Experimental Protocols

Protocol A: Synthesis of Methyl (3-oxopiperazin-2-ylidene) Acetate

Context: This protocol generates the core scaffold for subsequent biological testing or derivatization.

Reagents:

  • Ethylenediamine (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) or equivalent pyruvate derivative

  • Solvent: Methanol/Ethanol[1]

  • Catalyst: Acetic Acid (glacial)

Step-by-Step Workflow:

  • Preparation: Dissolve the pyruvate derivative (e.g., dimethyl oxosuccinate) in dry methanol under an inert atmosphere (

    
    ).
    
  • Addition: Add ethylenediamine dropwise at 0°C to prevent uncontrolled polymerization.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The presence of acetic acid catalyzes the intramolecular cyclization to form the lactam ring.

  • Isolation: Cool the reaction mixture. The product often precipitates as a yellow solid.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF to isolate the pure (Z)-isomer (confirmed by NMR coupling constants).

Protocol B: In Vivo Anti-Inflammatory Assay (Carrageenan Model)

Context: Validating the therapeutic efficacy of the scaffold (specifically the Piron metabolite).

Subject: Male Wistar rats (180–220g).

Methodology:

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Treatment: Administer the test compound (3-oxopiperazin-2-ylidene derivative) orally (p.o.) 1 hour prior to induction.

    • Dose Groups: 5, 25, 125 mg/kg.[1]

    • Control: Diclofenac Sodium (reference standard).

  • Measurement: Measure paw volume using a plethysmometer at

    
     hours.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of control and
    
    
    is the treatment group.

Quantitative Data Summary

The following table summarizes the biological activity of the core scaffold and its fused derivatives based on recent literature [1][3].

Compound ClassDerivative TypeTarget / AssayPotency / OutcomeReference
Monocyclic Piron Metabolite 1Anti-inflammatory (Rat Paw Edema)48.9–63.1% Inhibition (at 125 mg/kg).[1] Comparable to Diclofenac.[1][3]
Monocyclic Piron Metabolite 1Toxicity (Ulcerogenic Index)0.0 (No gastric lesions observed, unlike Ibuprofen).[3]
Fused Bicyclic Pyrrolo-pyrazineAntimicrobial (MIC)Moderate activity against S. aureus and C. albicans.[1]
Fused Bicyclic Pyrrolo-pyrazineAntitumor (HepG2)Dose-dependent growth inhibition (IC50 ~ 2.4 µg/mL).[2][5]

References

  • Dmitriev, M.V., et al. (2024).[1][3] Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank.[3]

  • Medvedeva, S.M., et al. (2015). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with N-Arylmaleimides. Journal of Chemistry and Chemical Engineering.

  • ResearchGate. (2024). Metabolic oxidation of piron to its metabolite 1.

  • National Institutes of Health (NIH). (2019). Reactions of Piperazin-2-one...Scope and Limitations. ACS Omega.

  • Rasheed, A.M., et al. (2024).[1][2][3] Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents.[2] Anti-Cancer Agents in Medicinal Chemistry.

Sources

Exploratory

In Silico Modeling of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate: A Technical Guide

Executive Summary Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (PubChem CID: 2998378) represents a distinct class of exocyclic enamino esters . Structurally, it functions as a "push-pull" alkene system where the electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (PubChem CID: 2998378) represents a distinct class of exocyclic enamino esters . Structurally, it functions as a "push-pull" alkene system where the electron-donating nitrogen of the piperazine ring is conjugated with the electron-withdrawing ester group via an exocyclic double bond. Biologically, it has been identified as a metabolite of the anti-inflammatory agent piron , exhibiting activity comparable to diclofenac.[1]

This guide provides a rigorous in silico framework for modeling this scaffold. Unlike standard piperazines, the ylidene acetate moiety introduces specific stereoelectronic challenges—namely E/Z isomerization , tautomeric equilibrium (enamine vs. imine), and non-standard force field parameters due to extended conjugation.

Part 1: Quantum Mechanical (QM) Profiling & Tautomer Analysis

The Stereoelectronic Challenge

The core modeling challenge is the exocyclic double bond . Standard molecular mechanics (MM) often fail to capture the partial double-bond character of the C-N bond caused by resonance in the push-pull system. Therefore, Quantum Mechanics (QM) is the mandatory first step to establish the ground state geometry.

Critical Tautomeric States:

  • Ylidene Form (Target): Exocyclic double bond.

  • Tetrahydropyrazine Form: Endocyclic double bond (tautomerization via proton shift).

QM Protocol: Geometry Optimization & ESP Calculation

To accurately model the (2E) configuration and derive partial charges for MD simulations, we utilize Density Functional Theory (DFT).

Recommended Methodology:

  • Software: ORCA 5.0 or Gaussian 16.

  • Functional:

    
    B97X-D (includes dispersion corrections, critical for ring puckering) or M06-2X.
    
  • Basis Set: def2-TZVP (Triple-Zeta valence with polarization).

  • Solvation: CPCM (Conductor-like Polarizable Continuum Model) with Water (

    
    ) to mimic physiological conditions.
    

Step-by-Step Workflow:

  • Conformer Generation: Generate initial E and Z isomers using a cheap method (e.g., PM6 semi-empirical).

  • Geometry Optimization: Run DFT optimization to confirm the global minimum.

    • Validation: Frequency calculation must show zero imaginary frequencies .

  • Charge Derivation: Calculate Electrostatic Potential (ESP) surfaces to fit RESP (Restrained Electrostatic Potential) charges.

Visualization: Tautomer/Isomer Enumeration Pipeline

The following diagram illustrates the logic flow for determining the bioactive isomer.

TautomerLogic Input Input Structure (2E)-isomer Enum Tautomer/Stereoisomer Enumeration Input->Enum QM_Opt DFT Optimization (wB97X-D/def2-TZVP) Enum->QM_Opt Generate (2Z) & Endocyclic Tautomers Freq Frequency Check (NImag = 0) QM_Opt->Freq Boltzmann Boltzmann Weighting (Delta G) Freq->Boltzmann Calculate Gibbs Free Energy Output Bioactive Conformer (Global Minimum) Boltzmann->Output Select Lowest Energy

Figure 1: Workflow for identifying the thermodynamically stable tautomer and stereoisomer using QM.

Part 2: Force Field Parametrization & Molecular Dynamics

Standard force fields (like AMBER ff14SB or CHARMM36) are parameterized for amino acids and standard heterocycles. They do not contain specific torsional parameters for the (3-oxopiperazin-2-ylidene)acetate bridge. Using default parameters will result in an incorrect planarization or puckering of the piperazine ring.

Hybrid Force Field Strategy

We employ a GAFF2 (General Amber Force Field 2) approach, augmented with QM-derived parameters.

Protocol:

  • Atom Typing: Assign GAFF2 atom types (e.g., cd for sp2 carbons in the conjugated system).

  • Charge Assignment: Map the RESP charges (derived in Section 1.2) to the atomic centers.[2]

  • Missing Parameters: If the specific dihedral crossing the exocyclic double bond has a high penalty score in parmchk2, perform a Relaxed Potential Energy Surface (PES) Scan using DFT.

    • Action: Rotate the exocyclic bond in 10° increments.

    • Fitting: Fit the MM torsional term to match the QM energy profile.

MD Simulation Setup

Once parameterized, the molecule can be simulated in a solvent box to understand its dynamic behavior (solubility and aggregation propensity).

ParameterSettingRationale
Ensemble NPT (Isothermal-Isobaric)Mimics laboratory conditions (constant pressure/temp).
Thermostat Langevin (300 K)Efficient temperature control with stochastic collisions.
Barostat Berendsen or Monte CarloMaintains 1 atm pressure.
Solvent Model TIP3PStandard water model compatible with GAFF2/AMBER.
Cutoff 10.0 ÅBalance between accuracy and computational cost for non-bonded interactions.
Time Step 2 fsRequires SHAKE algorithm to constrain Hydrogen bonds.

Part 3: Pharmacophore Modeling & Target Identification

Given that this molecule is a metabolite of piron (an anti-inflammatory), the primary targets are likely COX-1/COX-2 or specific inflammatory cytokines. However, the piperazine scaffold also suggests affinity for Sigma-1 receptors .

Inverse Docking (Target Fishing)

Instead of docking one ligand to one protein, we dock this specific ligand against a database of inflammatory targets (PDB bind subset).

Consensus Docking Protocol:

  • Preparation: Convert the QM-optimized (2E) structure to .pdbqt format (AutoDock tools).

  • Grid Generation: Focus on the active sites of COX-2 (e.g., PDB: 5KIR) and Sigma-1 (PDB: 5HK1).

  • Scoring Function: Use Vinardo (optimized for scoring) alongside standard Vina.

  • Interaction Analysis: Filter poses where the amide oxygen (3-oxo group) acts as a Hydrogen Bond Acceptor (HBA) and the piperazine NH acts as a Hydrogen Bond Donor (HBD).

Visualization: The "Push-Pull" Pharmacophore

The following diagram maps the electronic features to potential receptor interactions.

Pharmacophore NH Piperazine NH (H-Bond Donor) DoubleBond Exocyclic C=C (Rigid Linker) NH->DoubleBond Rec_Glu Receptor: Glu/Asp (Carboxylate) NH->Rec_Glu Ionic/H-Bond CO_Amide Lactam Carbonyl (H-Bond Acceptor) Rec_Ser Receptor: Ser/Thr (Hydroxyl) CO_Amide->Rec_Ser H-Bond Ester Methyl Ester (Hydrophobic/HBA) Rec_Pocket Hydrophobic Pocket Ester->Rec_Pocket VDW Contact DoubleBond->CO_Amide DoubleBond->Ester

Figure 2: Pharmacophore mapping of the (2E)-(3-oxopiperazin-2-ylidene)acetate scaffold showing critical "Push-Pull" interactions.

Part 4: ADMET Prediction (Solubility & Permeability)

The methyl ester group increases lipophilicity compared to the free acid, potentially improving membrane permeability, while the piperazinone ring maintains water solubility.

Calculated Physicochemical Properties (Validation Check):

  • Molecular Weight: ~170.17 g/mol (Fragment-like).

  • LogP (Predicted): ~ -0.5 to 0.5 (Highly soluble, good bioavailability).

  • TPSA (Topological Polar Surface Area): ~60-70 Ų (Ideal for cell permeability).

In Silico Toxicity Flag:

  • Michael Acceptor: The exocyclic double bond is conjugated to an ester. In some contexts, this can act as a Michael acceptor for cysteine residues (covalent inhibition).

  • Test: Run a Covalent Docking simulation (e.g., using CovDock) against targets with active site cysteines to assess reactivity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2998378, Methyl 2-(3-oxopiperazin-2-yl)acetate. Retrieved from [Link]

  • Medvedeva, S. M., et al. (2015). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Chemistry and Chemical Engineering. (Discusses the reactivity and tautomerism of the scaffold).
  • Tsuruoka, A., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI Molbank. (Identifies the scaffold as a metabolite of Piron). Retrieved from [Link][3]

  • Neese, F. (2012). The ORCA program system.[2] WIREs Computational Molecular Science. (Standard reference for the QM methods described).

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry.

Sources

Foundational

An In-depth Technical Guide to Tautomerism in (3-Oxopiperazin-2-ylidene)acetate Systems for Drug Development Professionals

Foreword: The Chameleon in the Cure – Why Tautomerism Matters in Drug Discovery In the intricate world of drug design and development, the static, two-dimensional structures we often sketch are a profound oversimplificat...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Chameleon in the Cure – Why Tautomerism Matters in Drug Discovery

In the intricate world of drug design and development, the static, two-dimensional structures we often sketch are a profound oversimplification. Molecules, particularly those with specific functional groups, are dynamic entities, capable of existing in multiple, interconverting forms known as tautomers. This phenomenon, known as tautomerism, is not a mere chemical curiosity; it is a critical factor that can profoundly influence a drug's efficacy, safety, and pharmacokinetic profile.[1][2] Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] This seemingly subtle shift can alter a molecule's shape, hydrogen bonding capabilities, and electronic properties, thereby impacting how it interacts with its biological target.

The 2-oxopiperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. When this scaffold is functionalized with an exocyclic ylideneacetate group, as in (3-oxopiperazin-2-ylidene)acetate systems, a fascinating and crucial tautomeric equilibrium arises. Understanding and controlling this equilibrium is paramount for researchers, scientists, and drug development professionals aiming to harness the full therapeutic potential of this important class of molecules. This guide provides an in-depth technical exploration of the tautomerism in (3-oxopiperazin-2-ylidene)acetate systems, offering both foundational knowledge and practical, field-proven insights.

The Tautomeric Landscape of (3-Oxopiperazin-2-ylidene)acetate Systems

The core of our discussion revolves around the tautomeric equilibrium between the exo-ylidene (keto-enamine) form and the endocyclic enamine (enol-imine) form of (3-oxopiperazin-2-ylidene)acetate.

The Interconverting Tautomers

The primary tautomeric equilibrium in methyl (3-oxopiperazin-2-ylidene)acetate involves the migration of a proton between the nitrogen atom at position 4 (N4) and the exocyclic α-carbon. This results in two key tautomeric forms:

  • Methyl (3-oxopiperazin-2-ylidene)acetate (Keto-Enamine form): This tautomer features an exocyclic double bond and a ketone-like carbonyl group within the piperazine ring.

  • Methyl (3-oxo-3,4,5,6-tetrahydropyrazin-2-yl)acetate (Enol-Imine form): In an acidic medium, the keto-enamine form can convert to this tautomer, which possesses an endocyclic double bond, creating an enol-like system adjacent to an imine.

Tautomerism T1 Methyl (3-oxopiperazin-2-ylidene)acetate (Keto-Enamine Form) T2 Methyl (3-oxo-3,4,5,6-tetrahydropyrazin-2-yl)acetate (Enol-Imine Form) T1->T2 H⁺ migration T2->T1 H⁺ migration

Figure 1: Tautomeric equilibrium in the methyl (3-oxopiperazin-2-ylidene)acetate system.

Factors Influencing the Tautomeric Equilibrium

The position of this equilibrium is not static; it is a dynamic process influenced by a variety of factors. Understanding these factors is crucial for predicting and controlling the predominant tautomeric form in a given environment.

  • Solvent Polarity and Hydrogen Bonding: The solvent plays a critical role in stabilizing one tautomer over the other. Polar protic solvents can form hydrogen bonds with both tautomers, but the strength of these interactions can differ, thus shifting the equilibrium. Non-polar solvents, on the other hand, may favor the less polar tautomer.

  • pH: The acidity or basicity of the medium can significantly impact the tautomeric ratio. As observed, an acidic medium can promote the formation of the enol-imine tautomer.

  • Substituents: The electronic and steric properties of substituents on the piperazine ring or the acetate moiety can influence the relative stabilities of the tautomers. Electron-withdrawing or -donating groups can alter the acidity of the migrating proton and the electron density distribution within the conjugated system.

  • Temperature: Temperature can affect the position of the equilibrium. A detailed thermodynamic analysis, often through variable-temperature NMR studies, can reveal the enthalpic and entropic contributions to the tautomerization process.

Experimental Characterization of Tautomers: A Practical Guide

The unambiguous identification and quantification of tautomers rely on a combination of spectroscopic and analytical techniques. This section provides detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[4] The slow rate of interconversion on the NMR timescale often allows for the observation of distinct signals for each tautomer.

2.1.1. Protocol for ¹H and ¹³C NMR Analysis

Objective: To identify and quantify the tautomeric ratio of a (3-oxopiperazin-2-ylidene)acetate derivative in solution.

Materials:

  • (3-Oxopiperazin-2-ylidene)acetate derivative

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR spectrometer (300 MHz or higher recommended)

  • High-precision NMR tubes

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

    • Rationale: The choice of solvent is critical as it can influence the tautomeric equilibrium. Running the experiment in multiple solvents of varying polarity is highly recommended.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the chemical shifts and multiplicities of protons in the vicinity of the tautomeric system, particularly the vinyl proton in the exo-ylidene form and the protons of the CH₂ group adjacent to the ester in both forms.

    • Expert Insight: The vinyl proton of the exo-ylidene tautomer is expected to appear as a singlet in a distinct region of the spectrum. The absence or presence and integration of this signal is a primary indicator of the tautomeric equilibrium.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key signals to observe are the carbonyl carbons, the olefinic carbons of the double bond, and the carbons of the piperazine ring.

    • Causality: The chemical shifts of the carbons involved in the tautomerism will be significantly different between the two forms, providing definitive structural information.

  • Data Analysis and Quantification:

    • Identify the distinct sets of signals corresponding to each tautomer.

    • Carefully integrate well-resolved, non-overlapping signals in the ¹H NMR spectrum that are unique to each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values. For example, if a signal corresponding to one proton of tautomer A has an integral of I_A and a signal for one proton of tautomer B has an integral of I_B, the ratio is A:B = I_A : I_B.

    • Self-Validation: Use multiple, distinct signals from each tautomer for integration and compare the calculated ratios to ensure consistency and accuracy.

2.1.2. Advanced NMR Techniques

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for the unambiguous assignment of all proton and carbon signals for each tautomer, especially in complex molecules.

  • Variable-Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the thermodynamics of the tautomeric equilibrium and calculate parameters such as ΔG, ΔH, and ΔS.

NMR_Workflow Start Sample Preparation (Compound + Deuterated Solvent) Acquire_1H Acquire ¹H NMR Spectrum Start->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Start->Acquire_13C Analyze Identify & Integrate Signals for Each Tautomer Acquire_1H->Analyze Acquire_13C->Analyze Quantify Calculate Tautomeric Ratio Analyze->Quantify Advanced Optional: 2D NMR & VT-NMR for Deeper Insight Quantify->Advanced

Figure 2: Workflow for the NMR spectroscopic analysis of tautomerism.

X-ray Crystallography: A Snapshot in the Solid State

X-ray crystallography provides definitive proof of the structure of a molecule in the solid state. If a single tautomer crystallizes, this technique can provide its precise three-dimensional structure, including bond lengths and angles.

2.2.1. Protocol for Single-Crystal X-ray Diffraction

Objective: To determine the solid-state structure of a (3-oxopiperazin-2-ylidene)acetate derivative and identify the predominant tautomeric form.

Methodology:

  • Crystal Growth:

    • This is often the most challenging step. The goal is to slowly precipitate the compound from a supersaturated solution.

    • Common techniques include:

      • Slow evaporation of a solvent in which the compound is moderately soluble.

      • Vapor diffusion (liquid or solid).

      • Cooling of a saturated solution.

    • Expert Insight: A systematic screening of various solvents and solvent mixtures is often necessary.

  • Crystal Selection and Mounting:

    • Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

    • The diffracted X-rays are collected on a detector as a series of reflections.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are refined against the experimental data to obtain the final crystal structure.

2.2.2. Interpreting the Results

The final refined structure will reveal which tautomer is present in the crystal lattice. This provides invaluable information, although it's important to remember that the solid-state structure may not be the predominant form in solution.

XRay_Workflow Start Crystal Growth Select Crystal Selection & Mounting Start->Select Collect X-ray Data Collection Select->Collect Solve Structure Solution & Refinement Collect->Solve Analyze Identify Tautomeric Form in the Solid State Solve->Analyze

Figure 3: Workflow for X-ray crystallographic analysis of tautomers.

Computational Chemistry: A Theoretical Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data.

2.3.1. Protocol for DFT Calculations

Objective: To calculate the relative energies of the tautomers and predict the equilibrium position.

Methodology:

  • Structure Building: Build the 3D structures of both tautomers using a molecular modeling program.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the electronic energies, enthalpies, and Gibbs free energies of each tautomer.

  • Solvent Effects: To model the effect of a solvent, use a continuum solvation model (e.g., PCM).

2.3.2. Data Interpretation

By comparing the calculated Gibbs free energies of the tautomers, one can predict the thermodynamically more stable form and the theoretical tautomeric ratio. These theoretical insights can then be compared with experimental results.

Biological Implications and Drug Development Considerations

The existence of tautomers has significant implications for drug development:

  • Receptor Binding: Different tautomers can have distinct three-dimensional shapes and hydrogen bonding patterns, leading to different binding affinities for the target receptor.

  • Pharmacokinetics (ADME): Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion. For example, the lipophilicity and solubility can differ between tautomers.

  • Intellectual Property: The novelty and patentability of a new chemical entity can be impacted by its tautomeric forms.

Data Summary Table:

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Identification and quantification of tautomers in solution.Quantitative, provides detailed structural information.Can be complex to interpret if signals overlap.
X-ray Crystallography Definitive structure of the tautomer present in the solid state.Unambiguous structural determination.Crystal growth can be challenging; solid-state form may not be the same as in solution.
Computational Chemistry (DFT) Relative energies and predicted equilibrium of tautomers.Provides theoretical insight and can guide experimental design.Accuracy is dependent on the level of theory and does not replace experimental validation.

Conclusion and Future Perspectives

The tautomerism of (3-oxopiperazin-2-ylidene)acetate systems is a critical aspect that must be thoroughly investigated during the drug discovery and development process. A comprehensive understanding of the tautomeric equilibrium and the factors that influence it allows for the rational design of molecules with optimized properties. The integrated use of NMR spectroscopy, X-ray crystallography, and computational chemistry provides a powerful toolkit for characterizing these dynamic systems. As our understanding of the biological consequences of tautomerism deepens, the ability to control and exploit this phenomenon will become an increasingly important tool in the development of novel and effective therapeutics based on the versatile 2-oxopiperazine scaffold.[5][6][7][8]

References

  • Medvedeva, S. M., et al. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. [Link]

  • Bouvier, B. (n.d.). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. ScienceDirect. [Link]

  • da Costa Ferreira, A. M., et al. (n.d.). Tautomerism occurrence and intrinsic importance in the development of new drugs. sisgeenco. [Link]

  • Bentham Science Publishers. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Patsnap. (2025, April 7). Tautomerization Explained: Keto-Enol and Other Common Types. Patsnap. [Link]

  • Fiveable. (2025, August 15). Keto-enol tautomerism | Organic Chemistry II Class Notes. Fiveable. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (n.d.). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

  • Chemists Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Chemist Wizards. [Link]

  • YouTube. (2020, December 7). Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Wiley Analytical Science. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Analytical Science. [Link]

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • Kurasawa, Y., et al. (1983). HETEROCYCLES, Vol. 20, No. 10. Heterocycles. [Link]

  • PubMed. (2023, January 18). Importance of tautomerism in drugs. PubMed. [Link]

  • Frontiers. (2024, May 30). Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

  • YouTube. (2020, October 26). LECT-2-EXPERIMENTAL EVIDENCE FOR TAUTOMERISM. YouTube. [Link]

  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem. [Link]

  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • ResearchGate. (2025, August 7). Mastering chiral substituted 2-oxopiperazines. ResearchGate. [Link]

  • Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. ResearchGate. [Link]

  • ChemRxiv. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • MDPI. (2013, February 25). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry. [Link]

  • Semantic Scholar. (n.d.). Keto–enol tautomerism. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. [Link]

  • MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Wiley Online Library. (n.d.). Supporting Information for.... Wiley Online Library. [Link]

  • MDPI. (2022, September 23). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • MOST Wiedzy. (2022, June 28). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De. MOST Wiedzy. [Link]

  • ResearchGate. (2025, May 30). Crystal structure of methyl (Z)-2-[(Z)-3-methyl-2-({(E)-1-[(R*)-4-methylcyclohex-3-en-1-yl]ethylidene}hydrazinylidene)-4-oxothiazolidin-5-ylidene]acetate. ResearchGate. [Link]

  • ScienceOpen. (n.d.). Crystal structure of 4-methyl-N-{(E)-. ScienceOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Tautomeric States and Crystal Structure of (Z)-Ethyl 2- Cyano-2-(3H-Quinazoline-4-ylidene) Acetate and (Z). National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp. Royal Society of Chemistry. [Link]

  • MDPI. (2026, January 7). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. MDPI. [Link]

  • IJPSR. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. IJPSR. [Link]

  • MDPI. (2022, December 31). A heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal complexes: Synthesis, structural characterization, thermal behavior, fluorescence properties, and biological activities. MDPI. [Link]

  • MDPI. (2023, May 3). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2- nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate synthesis

An Application Note and Detailed Protocol for the Synthesis of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate Introduction Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is a key heterocyclic scaffold and a valuable interm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

Introduction

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is a key heterocyclic scaffold and a valuable intermediate in medicinal chemistry and drug discovery. The 2-oxopiperazine core is recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules and natural products.[1] This structural motif often serves as a peptidomimetic, capable of influencing the physicochemical and pharmacokinetic properties of drug candidates.[2] The exocyclic double bond and the ester functionality in the target molecule offer versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecular architectures, including novel annelated 2-oxopiperazines.[1]

This document provides a comprehensive, step-by-step protocol for the synthesis of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate. The described methodology is based on the well-established cyclocondensation reaction between ethylenediamine and dimethyl acetylenedicarboxylate.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed procedure but also insights into the rationale behind the experimental choices to ensure reproducibility and success.

Reaction Principle: A Domino Cyclocondensation-Elimination

The synthesis proceeds through a domino reaction sequence initiated by the nucleophilic attack of one of the amino groups of ethylenediamine onto one of the electrophilic acetylenic carbons of dimethyl acetylenedicarboxylate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining ester carbonyl. The subsequent elimination of methanol from the cyclic intermediate leads to the formation of the thermodynamically stable α,β-unsaturated exocyclic double bond, yielding the desired methyl (2E)-(3-oxopiperazin-2-ylidene)acetate. The use of a protic solvent like methanol facilitates the proton transfer steps involved in the reaction mechanism.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethylenediamine≥99.5%e.g., Sigma-AldrichShould be handled in a fume hood.
Dimethyl acetylenedicarboxylate (DMAD)≥98%e.g., Sigma-AldrichCorrosive and lachrymatory. Handle with care.
Methanol (MeOH)Anhydrous, ≥99.8%e.g., Fisher ScientificMain reaction solvent.
Ethyl acetate (EtOAc)ACS Gradee.g., VWRFor washing the product.
Diethyl etherACS Gradee.g., VWRFor washing the product.
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Dropping funnel--For controlled addition of reagents.
Ice bath--To control reaction temperature.
Buchner funnel and filter paper--For product isolation.
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254-For monitoring reaction progress.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl acetylenedicarboxylate (DMAD) (7.10 g, 50 mmol).

    • Dissolve the DMAD in 30 mL of anhydrous methanol.

    • Place the flask in an ice bath and stir the solution to cool it to 0-5 °C. Rationale: The initial reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of side products.

  • Addition of Ethylenediamine:

    • In a dropping funnel, prepare a solution of ethylenediamine (3.01 g, 50 mmol) in 20 mL of anhydrous methanol.

    • Add the ethylenediamine solution dropwise to the stirred DMAD solution over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C. Rationale: Slow, dropwise addition is crucial to maintain control over the reaction's exothermicity and to ensure homogenous mixing.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring the mixture at room temperature for 12-16 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.

  • Product Isolation and Purification:

    • Upon completion, a precipitate of the product will have formed in the reaction flask.

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid sequentially with cold methanol (2 x 15 mL), ethyl acetate (2 x 15 mL), and finally diethyl ether (2 x 15 mL) to remove any unreacted starting materials and soluble impurities. Rationale: Washing with solvents of varying polarity ensures the removal of a broad range of potential impurities.

    • Dry the purified product under vacuum to a constant weight. The product is typically obtained as a crystalline solid.

Characterization

The identity and purity of the synthesized methyl (2E)-(3-oxopiperazin-2-ylidene)acetate should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C=C).

  • Melting Point Determination: As an indicator of purity.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethylenediamine is corrosive and can cause burns. Handle with care.

  • Dimethyl acetylenedicarboxylate is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Methanol is flammable and toxic. Avoid ignition sources and ensure proper ventilation.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis DMAD Dissolve DMAD in Methanol Cooling Cool DMAD solution to 0-5 °C DMAD->Cooling Ethylenediamine Prepare Ethylenediamine solution in Methanol Addition Dropwise addition of Ethylenediamine solution Ethylenediamine->Addition Cooling->Addition Stirring Stir at room temperature for 12-16 hours Addition->Stirring Monitoring Monitor reaction by TLC Stirring->Monitoring Precipitation Cool to maximize precipitation Monitoring->Precipitation Filtration Vacuum filtration Precipitation->Filtration Washing Wash with cold MeOH, EtOAc, and Diethyl Ether Filtration->Washing Drying Dry under vacuum Washing->Drying Characterization Characterize product (NMR, MS, IR, MP) Drying->Characterization

Sources

Application

purification of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate by column chromatography

This application note provides a high-performance purification protocol for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate , a critical heterocyclic intermediate often synthesized via the condensation of ethylenediamine w...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a high-performance purification protocol for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate , a critical heterocyclic intermediate often synthesized via the condensation of ethylenediamine with dimethyl acetylenedicarboxylate (DMAD).

This guide addresses the specific physicochemical challenges of this molecule: acid-catalyzed tautomerization , E/Z geometric isomerism , and high polarity due to the lactam-enamine motif.

Executive Summary & Compound Analysis

The target molecule contains a piperazine ring oxidized at the 3-position (lactam) and an exocyclic double bond at the 2-position conjugated to a methyl ester.[1]

PropertyDescriptionImplications for Purification
Structure Cyclic enamine / Vinylogous amideConjugated system allows UV detection (254 nm).[1][2]
Polarity Moderate to HighRequires polar mobile phases (e.g., DCM/MeOH or EtOAc/Hexane).
Basicity Weakly basic (N4), Non-basic (N1)The secondary amine (N4) can interact with silanols, causing tailing.
Stability Acid Sensitive CRITICAL: In acidic media (e.g., untreated silica), the "ylidene" (enamine) form can tautomerize to the imine form (tetrahydropyrazine) or hydrolyze [1].
Isomerism E/Z IsomersThe exocyclic double bond allows E/Z isomers. The (2E) isomer is thermodynamically stabilized by intramolecular H-bonding but can photo-isomerize.

Expert Insight: The primary failure mode in purifying this compound is the use of untreated acidic silica gel, which catalyzes the migration of the exocyclic double bond into the ring (aromatization/tautomerization) or hydrolysis of the enamine. Neutralization of the stationary phase is mandatory.

Pre-Purification Method Development

Solubility Profile
  • Soluble: Dichloromethane (DCM), Methanol (MeOH), Dimethyl sulfoxide (DMSO), Chloroform.

  • Insoluble/Poor: Hexanes, Diethyl Ether.

Thin Layer Chromatography (TLC) Optimization

Standard silica plates are acidic. For accurate Rf values, pretreat TLC plates by dipping in 5% Triethylamine (Et3N) in Hexane and drying, or add 1% Et3N to the developing chamber.

  • Mobile Phase A: 100% Ethyl Acetate (EtOAc)

    
     Rf 
    
    
    
    0.2–0.3.
  • Mobile Phase B: DCM : MeOH (95 : 5)

    
     Rf 
    
    
    
    0.35 (Recommended).
  • Visualization:

    • UV (254 nm): Strong absorbance due to the

      
      -unsaturated ester/enamine system.
      
    • Iodine Stain: Stains the secondary amine nitrogen.

Detailed Purification Protocol

Stationary Phase Selection
  • Recommended: Silica Gel 60 (40–63 µm), Neutralized .

  • Alternative: Neutral Alumina (Activity Grade III) if silica degradation persists.

Mobile Phase Preparation

A gradient elution is required to remove non-polar impurities (unreacted DMAD) before eluting the polar target.

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (Et3N).

  • Solvent B: Methanol (MeOH).[1][3]

Note: The Et3N serves two purposes: it neutralizes silica acidity to prevent tautomerization and blocks silanol sites to prevent peak tailing.

Step-by-Step Workflow
Step 1: Column Neutralization (Slurry Packing)
  • Calculate silica requirement: ~30–50 g silica per 1 g of crude material.

  • Prepare a slurry of Silica Gel in DCM + 1% Et3N .

  • Pour into the column and flush with 2 column volumes (CV) of the same solvent to ensure the entire bed is basic.

Step 2: Sample Loading (Dry Load)
  • Why Dry Load? The compound has poor solubility in non-polar solvents. Wet loading with DCM might cause band broadening if the sample volume is too high.

  • Procedure: Dissolve crude mixture in minimal MeOH/DCM (1:1). Add Celite 545 (ratio 1:2 sample:Celite). Evaporate to dryness on a rotary evaporator. Load the free-flowing powder onto the top of the packed column.

Step 3: Gradient Elution

Run the column at a flow rate appropriate for the column diameter (e.g., 15–20 mL/min for a 25mm ID column).

Time/CV% Solvent B (MeOH)Purpose
0–3 CV0% (Pure DCM + 1% Et3N)Elute non-polar impurities.
3–8 CV0%

2%
Initiate migration of target.
8–15 CV2%

5%
Elution of Target ((2E)-isomer).
15–20 CV5%

10%
Elute polar byproducts/Z-isomer.
Step 4: Fraction Analysis
  • Spot fractions on TLC.

  • Combine fractions containing the single spot at Rf

    
     0.35.
    
  • Critical Check: If a secondary spot appears just below the main spot in later fractions, it may be the (2Z)-isomer or a tautomer. Keep these separate.

Post-Purification & Crystallization

Chromatography often yields an oil or foam. To obtain the crystalline (2E)-isomer:

  • Evaporate combined fractions at <40°C (prevent thermal isomerization).

  • Redissolve the residue in a minimum amount of hot Ethanol or Isopropanol .

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white/pale yellow crystals.

    • Melting Point Reference: ~170–175°C (for related analogs) [2].[4]

Troubleshooting Guide

IssueRoot CauseSolution
Streaking / Tailing Interaction of amine (N4) with acidic silanols.[5]Increase Et3N to 2% in mobile phase. Switch to MeOH/DCM gradient if using EtOAc.
Product Decomposition Acid-catalyzed hydrolysis or tautomerization on silica.Must use neutralized silica (pre-wash with Et3N) or switch to Neutral Alumina.
Double Spots (Close Rf) E/Z Isomerism.The (2E) isomer is usually less polar (higher Rf) due to internal H-bonding. Collect separately. Recrystallization often purifies the E-isomer exclusively.
Co-elution with impurities Column overloaded.Use a shallower gradient (e.g., 0–3% MeOH over 20 CV).

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (Ethylenediamine + DMAD) PreCheck Pre-Purification Check: Solubility & TLC (DCM/MeOH 95:5) Start->PreCheck Prep Stationary Phase Prep: Silica Gel 60 + 1% Et3N (Neutralization) PreCheck->Prep Define Conditions Loading Sample Loading: Dry Load on Celite Prep->Loading Elution Gradient Elution: DCM -> 5% MeOH/DCM (+1% Et3N) Loading->Elution Detection Fraction Collection: UV 254 nm monitoring Elution->Detection Detection->Detection Check for E/Z separation Cryst Crystallization: Hot Ethanol/Isopropanol Detection->Cryst Combine Pure Fractions Final Pure Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate Cryst->Final

Figure 1: Optimized workflow for the purification of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate, highlighting the critical neutralization step.

References

  • Medvedeva, S. M., et al.[1] "The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides." David Publishing, 2013. 1[6][7]

  • Takahashi, Y., et al. "Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid." Molbank, 2024.[4] 4[7]

  • PubChem.[8] "Methyl 2-(3-oxopiperazin-2-yl)acetate Compound Summary." National Library of Medicine. Link

  • Biotage. "Which sample solvents work best with normal-phase flash column chromatography?" Biotage Blog, 2023.[7] 9[1][6][7]

Sources

Method

Application Note: Recrystallization Solvents for 3-Oxopiperazin-2-ylidene Acetates

[1] Executive Summary 3-Oxopiperazin-2-ylidene acetates are critical heterocyclic scaffolds in drug discovery, serving as precursors for bicyclic alkaloids, kinase inhibitors, and anti-inflammatory agents. Their purifica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Oxopiperazin-2-ylidene acetates are critical heterocyclic scaffolds in drug discovery, serving as precursors for bicyclic alkaloids, kinase inhibitors, and anti-inflammatory agents. Their purification is often complicated by the presence of tautomeric impurities (enamine vs. imine forms) and unreacted diamines.

This guide provides a validated protocol for the recrystallization of these compounds. Unlike generic purification guides, this note focuses on the specific solubility gradients required to separate the thermodynamically stable (Z)-isomer from oxidative byproducts and oligomers.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the molecular interactions at play. 3-Oxopiperazin-2-ylidene acetates possess three distinct functional domains that dictate solubility:

  • Lactam Core (Polar/H-Bonding): The 2-oxopiperazine ring acts as both a hydrogen bond donor (NH) and acceptor (C=O). This necessitates protic solvents or highly polar aprotic solvents for dissolution.

  • Ylidene Acetate Tail (Lipophilic/Conjugated): The exocyclic double bond and ester group add planarity and moderate lipophilicity, reducing water solubility.

  • Tautomeric Equilibrium: These compounds exist in equilibrium between the ylidene (enamine) and imine forms. Recrystallization drives the equilibrium toward the stable (Z)-ylidene form, often stabilized by an intramolecular hydrogen bond between the ester carbonyl and the ring NH.

Solvent Selection Matrix
Solvent SystemRoleApplication ContextSuitability Rating
Ethanol (Abs. or 95%) Primary General purification of methyl/ethyl esters. High solubility at reflux; low at RT.★★★★★
Ethanol : Chloroform (3:1) Binary For derivatives with aryl substituents (e.g., N-aryl analogs) that are too insoluble in pure EtOH.★★★★☆
DMF High-T For high-melting fused ring systems (>250°C) or removal of polymeric impurities.★★★☆☆
Ethyl Acetate : Hexane Anti-Solvent Used for "crashing out" products that oil out in alcohols.★★☆☆☆
Methanol Reactive Avoid if transesterification of ethyl esters is a risk during prolonged heating.★☆☆☆☆

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on the specific derivative's properties.

SolventSelection Start Start: Crude 3-Oxopiperazin-2-ylidene Acetate CheckMP Check Melting Point (MP) & Substitution Start->CheckMP LowMP MP < 180°C (Alkyl substituted) CheckMP->LowMP Alkyl/Simple HighMP MP > 200°C (Aryl/Fused systems) CheckMP->HighMP Aryl/Complex TestEtOH Test Solubility in Refluxing Ethanol LowMP->TestEtOH HighMP->TestEtOH Soluble Fully Soluble TestEtOH->Soluble Clear Solution Insoluble Insoluble / Cloudiness Persists TestEtOH->Insoluble Precipitate Remains PrimaryProtocol PROTOCOL A: Recrystallize from Ethanol Soluble->PrimaryProtocol AddCosolvent Add Co-solvent (Chloroform) Insoluble->AddCosolvent Moderate Insolubility SwitchDMF PROTOCOL B: Recrystallize from DMF Insoluble->SwitchDMF High Insolubility AddCosolvent->PrimaryProtocol Solubilized

Figure 1: Decision matrix for selecting the appropriate solvent system based on compound melting point and solubility profile.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Applicability: Most mono- and di-substituted 3-oxopiperazin-2-ylidene acetates.

  • Preparation: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add absolute ethanol (5 mL). Heat the mixture to reflux (approx. 78°C) on a stir plate.

  • Titration: If the solid does not dissolve, add ethanol in 1 mL increments through the top of the condenser until a clear yellow solution is obtained.

    • Note: If black specks (carbonized material) remain, perform a hot filtration through a pre-warmed glass frit or cotton plug.

  • Nucleation: Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 minutes). Rapid cooling may trap impurities or cause oiling.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration. Wash the filter cake with 2-3 mL of ice-cold ethanol.

    • Critical Step: Do not use excess wash solvent, as these compounds have moderate solubility even in cold ethanol.

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove bound solvent.

Protocol B: Binary Solvent Recrystallization (EtOH/CHCl₃)

Applicability: Aryl-substituted derivatives (e.g., N-phenyl analogs) or compounds with low ethanol solubility.

  • Dissolution: Suspend the crude material in Ethanol (10 mL per gram). Heat to reflux.[1][2]

  • Co-solvent Addition: While refluxing, add Chloroform dropwise. The solution should clarify as the chloroform disrupts the strong intermolecular crystal lattice packing of the aryl-stacking domains.

  • Concentration (Optional): If excess solvent was used, boil off 10-20% of the volume.

  • Cooling: Allow to cool to room temperature. The product typically crystallizes as fine needles.

  • Washing: Wash with a 9:1 mixture of cold Ethanol:Chloroform.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Product separates as a liquid before crystallizing (MP < Solvent BP).Re-heat to dissolve. Add a seed crystal at a temperature just below the cloud point. Switch to a lower boiling solvent (e.g., Methanol) if compatible.
Colored Impurities Oxidized polymerized byproducts.Add activated charcoal (1-2% w/w) to the boiling solution, stir for 5 mins, and perform hot filtration over Celite.
Low Yield Product is too soluble in cold solvent.Concentrate the mother liquor (filtrate) to half volume and induce a second crop of crystals. Note that the second crop is usually less pure.
Gel Formation Rapid precipitation of amorphous solid.Re-dissolve and cool much slower (wrap flask in foil/towel). Stirring speed should be reduced.

Mechanistic Validation (Self-Validating Logic)

The efficacy of this protocol relies on the Tautomeric Stabilization Principle .

  • Crude State: Often contains a mixture of the imine (A) and enamine (B) tautomers.

  • Recrystallization: The enamine form (stabilized by resonance with the ester carbonyl) packs more efficiently into a crystal lattice due to planarity.

  • Outcome: Slow crystallization from ethanol not only purifies the compound chemically but also enriches the sample in the thermodynamically stable tautomer, ensuring consistent melting points (typically 160-180°C for simple alkyl derivatives) [1, 2].

RecrystallizationWorkflow Crude Crude Mixture (Imine + Enamine + Impurities) Dissolve Dissolution in Hot EtOH (Breaks Lattice) Crude->Dissolve Cooling Slow Cooling (Thermodynamic Selection) Dissolve->Cooling Crystal Crystalline Solid (Enriched Z-isomer) Cooling->Crystal Liquor Mother Liquor (Impurities + E-isomer) Cooling->Liquor

Figure 2: Purification workflow showing the separation of the stable crystalline isomer from impurities.

References

  • Medvedeva, S. M., & Shikhaliev, K. S. (2014). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides.[3] Journal of Chemistry and Chemical Engineering, 8, 318-322. Link

  • Lozinskaya, N. A., et al. (2024).[2][4] Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.[4] Molbank, 2024(1), M1772. Link

  • PubChem. (n.d.).[5] Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3.[5] National Library of Medicine. Link

  • BenchChem. (2025).[6] Technical Support: Purification of Piperazine Derivatives. BenchChem Application Notes. Link

Sources

Application

Application Note: A Comprehensive Guide to the Structural Elucidation of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate using 1D and 2D NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and analytical chemistry. Introduction Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is a het...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and analytical chemistry.

Introduction Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is a heterocyclic compound featuring a piperazinone core, an α,β-unsaturated ester, and a lactam functionality. Molecules with such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Unambiguous structural characterization is a critical step in the synthesis and development of novel chemical entities, ensuring that the desired molecule has been obtained and providing a basis for understanding its structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive, field-proven protocol for the complete assignment of the ¹H and ¹³C NMR spectra of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate. We will detail a logical workflow, moving from simple 1D NMR experiments to more complex 2D correlation techniques, explaining the causality behind each experimental choice. The methodology described herein serves as a self-validating system, where assignments from one experiment are confirmed and built upon by subsequent analyses.

Predicted Spectroscopic Environment

Before acquiring any data, it is crucial to analyze the molecule's structure to predict the expected NMR signals. This initial hypothesis forms the basis for our assignment strategy. The structure, with systematic numbering for NMR purposes, is shown below.

G H10 H10 O9 O9 C8 C8 (167.1) H10->C8 ²J C7 C7 (89.0) H7 H7 (6.48) H7->C8 ³J C2 C2 (152.1) H7->C2 ²J C3 C3 (159.2) H7->C3 ³J N4 N4 H4 H4 (8.58) H4->C3 ³J C5 C5 (38.6) H4->C5 ²J C6 C6 (38.8) N1 N1 H1 H1 (10.80) H1->C2 ²J H1->C6 ²J

Figure 3: Key HMBC correlations for assigning quaternary carbons and linking fragments.

  • Key Correlations and Deductions:

    • Assigning the Ester Carbonyl (C8): The methyl protons H10 (δ 3.66) will show a strong correlation to the carbonyl carbon at δ 167.1 ppm (a two-bond coupling, ²JCH). The vinylic proton H7 (δ 6.48) will also show a correlation to this same carbon (³JCH). This definitively assigns C8 as the ester carbonyl.

    • Linking the Acrylate to the Ring (C2): The vinylic proton H7 will show a two-bond correlation to the vinylic quaternary carbon at δ 152.1 ppm. This assigns C2 .

    • Assigning the Amide Carbonyl (C3): The vinylic proton H7 may show a weak three-bond correlation to the remaining carbonyl carbon at δ 159.2 ppm. More importantly, the amide proton H4 (e.g., δ 8.58) will show a clear three-bond correlation to this same carbon. This confirms the assignment of C3 as the amide carbonyl.

    • Confirming Ring Structure: The amide proton H1 (e.g., δ 10.80) will show correlations to both C2 and C6 , confirming the linkage at that side of the ring. Similarly, H4 will show correlations to C5 and C3 , completing the structural assignment.

Final Assignments and Conclusion

By systematically applying the workflow described above, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Position ¹³C δ (ppm) ¹H δ (ppm), Multiplicity, (J in Hz) Key HMBC Correlations (from H to C)
1-10.80, br sC2, C6
2152.1--
3159.2--
4-8.58, br sC3, C5
538.6~3.50, mC3, C4, C6
638.8~3.40, mC2, C5, C1
789.06.48, sC2, C3, C8
8167.1--
1051.23.66, sC8
Table 2: Final, confirmed NMR assignments for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate in DMSO-d₆.
Conclusion

The structural elucidation of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is readily accomplished through a logical and hierarchical application of modern NMR techniques. While 1D ¹H and ¹³C spectra provide initial valuable information, they are insufficient for a complete assignment due to signal overlap and the presence of quaternary carbons. The strategic use of 2D experiments is essential. COSY establishes the proton connectivity of the piperazine ring, HSQC links protons to their directly attached carbons, and HMBC provides the long-range correlations necessary to assemble the complete molecular framework and assign all quaternary centers. This self-validating methodology ensures high confidence in the final structural assignment, a cornerstone of rigorous chemical research and drug development.

References

  • David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Retrieved from David Publishing. [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved from Royal Society of Chemistry. [Link]

  • Williams, A. E., & Mooney, E. F. (1968). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 15(1), 83-93. [Link]

  • Logvinenko, N., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(15), 4435. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(8), 445-451. [Link]

  • Royal Society of Chemistry. (2016). Supporting information for Chemical Communications. Retrieved from Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds. Retrieved from ResearchGate. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from SDSU Department of Chemistry. [Link]

  • Pupier, M., et al. (2018). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 10(1), 24. [Link]

  • LibreTexts Chemistry. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from LibreTexts. [Link]

  • LibreTexts Chemistry. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from LibreTexts. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. Retrieved from University of Wisconsin-Madison. [Link]

  • OC-DTV. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Method

Application Note: In Vitro Anti-Inflammatory Evaluation of Piperazine-Based Scaffolds

[1][2] Strategic Overview The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, central to numerous FDA-approved drugs (e.g., Cetirizine, Imatinib). In the context of inflammation, N-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Strategic Overview

The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, central to numerous FDA-approved drugs (e.g., Cetirizine, Imatinib). In the context of inflammation, N-substituted piperazine derivatives often act by modulating the NF-


B  and MAPK  signaling pathways, thereby downregulating pro-inflammatory mediators like iNOS , COX-2 , TNF-

, and IL-6 .

However, piperazine compounds present specific assay challenges:

  • Basicity: The secondary/tertiary amine structure can alter lysosomal pH or interact with acidic assay reagents if not buffered correctly.

  • False Positives: Non-specific cytotoxicity can mimic anti-inflammatory activity by simply reducing the number of cytokine-producing cells.

This protocol establishes a self-validating screening cascade designed to distinguish true pharmacological inhibition from cytotoxic artifacts.

Experimental Design & Logic

We utilize the RAW 264.7 murine macrophage model stimulated with Lipopolysaccharide (LPS).[1][2][3][4][5] This model is the industry gold standard for initial screening due to its robust TLR4-mediated response.

The Screening Cascade

To ensure data integrity, do not jump straight to expensive ELISAs. Follow this logical flow:

  • Solubility Check: Ensure compound stays in solution in culture media (critical for lipophilic piperazines).

  • Viability Gate (MTT/CCK-8): Discard compounds with >10% cytotoxicity at efficacy concentrations.

  • Primary Screen (Griess Assay): High-throughput measurement of Nitric Oxide (NO).

  • Mechanistic Confirmation: Western Blot or ELISA for specific cytokines.

Visualization: The Screening Workflow

ScreeningCascade Start Piperazine Compound Library Solubility Step 1: Solubility Check (DMEM + 0.1% DMSO) Start->Solubility Viability Step 2: Viability Assay (MTT / CCK-8) Solubility->Viability Decision1 Cell Viability > 90%? Viability->Decision1 Discard Discard: Cytotoxic Artifact Decision1->Discard No Griess Step 3: Primary Screen (Griess Assay for NO) Decision1->Griess Yes Decision2 NO Inhibition > 50%? Griess->Decision2 Decision2->Discard No Mechanism Step 4: Mechanistic Confirmation (ELISA / Western Blot) Decision2->Mechanism Yes

Figure 1: The decision tree ensures that only non-cytotoxic, active compounds progress to expensive mechanistic assays.

Protocol 1: The Viability Gate (MTT Assay)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC). Why: Piperazine derivatives can induce apoptosis. If a compound kills 50% of macrophages, NO production will drop by 50%—this is toxicity, not anti-inflammatory activity.

Materials
  • RAW 264.7 cells (ATCC® TIB-71™)

  • MTT Reagent (5 mg/mL in PBS)[6]

  • Solubilization Buffer (DMSO)

Procedure
  • Seeding: Plate

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Replace media with fresh DMEM containing the piperazine compound (Concentration range: 1–100

    
    M).
    
    • Control: 0.1% DMSO (Vehicle).

  • Incubation: Incubate for 24h (match the time of the inflammation assay).

  • MTT Addition: Add 20

    
    L MTT stock to each well. Incubate 4h.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Read: Measure absorbance at 570 nm .

Validation Criteria:



  • Pass: Viability > 90%.

  • Fail: Viability < 90% (Do not proceed to Griess).

Protocol 2: Primary Screen (Nitric Oxide/Griess)

Objective: Quantify NO inhibition as a proxy for iNOS downregulation. Mechanism: LPS stimulates TLR4, triggering iNOS expression. iNOS produces NO, which rapidly oxidizes to nitrite (NO


). Griess reagent detects nitrite.[5][7]
Materials
  • LPS (Escherichia coli O111:B4)[4]

  • Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid)

  • Positive Control: Dexamethasone (10

    
    M) or Indomethacin.
    
Procedure
  • Seeding: Plate

    
     cells/well in 24-well plates. Allow adherence (24h).
    
  • Pre-treatment: Add piperazine compounds (at MNTC determined in Protocol 1) for 1 hour prior to LPS.

    • Scientific Insight: Pre-treatment allows the compound to enter the cell and block signaling kinases (p38/JNK) before the LPS cascade initiates.

  • Induction: Add LPS (Final concentration: 1

    
    g/mL). Incubate 18–24h.[5][6]
    
  • Harvest: Collect 100

    
    L of culture supernatant.
    
  • Reaction: Mix 100

    
    L supernatant + 100 
    
    
    
    L Griess Reagent in a fresh 96-well plate.
  • Read: Measure absorbance at 540 nm within 15 minutes.

Data Analysis (Table 1)
GroupTreatmentExpected OutcomeInterpretation
Negative Control Media + DMSOLow OD (<0.1)Baseline NO levels.
Model Control LPS (1

g/mL)
High OD (>0.5)Successful inflammation induction.
Positive Control LPS + DexamethasoneMid ODValidates assay sensitivity.
Test Group LPS + PiperazineLow OD Hit: Anti-inflammatory activity.

Protocol 3: Mechanistic Confirmation

Objective: Confirm the "Hit" acts via specific pathway modulation, not just NO scavenging. Target: N-substituted piperazines typically inhibit the NF-


B  pathway.
Visualization: Mechanism of Action

Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB-α (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65) Translocation IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Transcription: iNOS, COX-2, TNF-α Nucleus->Genes Piperazine Piperazine Compound Piperazine->IKK Inhibits Piperazine->NFkB Blocks Translocation

Figure 2: Piperazine derivatives often intervene by preventing I


B degradation or p65 nuclear translocation.
Recommended Assays
  • Western Blot: Lysate cells from Protocol 2. Probe for p-p65 (Phospho-NF-

    
    B) and p-I
    
    
    
    B
    
    
    .
    • Success Metric: Reduced band intensity of p-p65 in treated vs. LPS-only cells.

  • ELISA: Use supernatant from Protocol 2 to quantify TNF-

    
      and IL-6 .[3]
    
    • Note: NO correlates well with iNOS, but cytokine inhibition (TNF-

      
      ) proves broader immunomodulation.
      

References

  • Aboutabl, M. E., et al. (2021). "Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of Inflammatory Mediators Expression in Both RAW 264.7 and Mouse Models." Pharmaceutical Sciences, 27(3), 326-338.[8]

  • Ying, X., et al. (2013). "Piperine inhibits LPS induced expression of inflammatory mediators in RAW 264.7 cells."[1] Cellular Immunology, 285(1-2), 49-54.[1]

  • Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples." Free Radical Biology and Medicine, 43(5), 645-657. (Standard Griess Protocol Basis).
  • ATCC. "RAW 264.7 (ATCC® TIB-71™) Handling and Propagation."

Sources

Application

cell-based assay for melanocortin-4 receptor (MC4R) agonists

Application Note: Optimized Cell-Based Assays for Melanocortin-4 Receptor (MC4R) Agonist Discovery -arrestin recruitment profiling of MC4R ligands. Introduction & Biological Context The Melanocortin-4 Receptor (MC4R) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cell-Based Assays for Melanocortin-4 Receptor (MC4R) Agonist Discovery


-arrestin recruitment profiling of MC4R ligands.

Introduction & Biological Context

The Melanocortin-4 Receptor (MC4R) is a critical hypothalamic G protein-coupled receptor (GPCR) regulating energy homeostasis and appetite.[1][2][3][4] Loss-of-function mutations in MC4R are the most common cause of monogenic obesity. Consequently, MC4R agonists like Setmelanotide (Imcivree®) represent a vital therapeutic class.

However, MC4R pharmacology is complex. While the primary signaling pathway involves G


s-mediated cAMP accumulation , the receptor also recruits 

-arrestin-2
, leading to internalization and desensitization.[2] Recent data suggests that "biased agonists" that selectively trigger Gs signaling without excessive

-arrestin recruitment may offer therapeutic efficacy with fewer side effects.

This guide provides two validated protocols:

  • TR-FRET cAMP Accumulation Assay: The gold standard for potency (

    
    ) determination.
    
  • 
    -Arrestin Recruitment Assay:  For assessing signaling bias and receptor desensitization.
    

MC4R Signaling Pathway Visualization[1][2][5]

The following diagram illustrates the dual signaling nature of MC4R, highlighting the divergence between the therapeutic Gs pathway and the regulatory


-arrestin pathway.

MC4R_Signaling Ligand Agonist (e.g., Setmelanotide) MC4R MC4R (GPCR) Ligand->MC4R Binding Gs Gαs Protein MC4R->Gs Activation GRK GRK (Kinase) MC4R->GRK Phosphorylation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA / CREB (Gene Transcription) cAMP->PKA Signaling B_Arr β-Arrestin GRK->B_Arr Recruitment Internal Internalization / Desensitization B_Arr->Internal Trafficking

Caption: Dual signaling of MC4R via Gs-cAMP (therapeutic efficacy) and


-arrestin (desensitization).[2]

Protocol A: Gs-Coupled cAMP Accumulation (TR-FRET)

Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE technology. Unlike luciferase reporters, TR-FRET is an endpoint assay that is less susceptible to compound toxicity and requires no wash steps, ensuring high Z' factors (>0.7).

Assay Principle: A competitive immunoassay between native cAMP produced by the cell and labeled cAMP-d2 (acceptor).[5] A Cryptate-labeled anti-cAMP antibody serves as the donor.[5] Signal is inversely proportional to cAMP concentration. [5]

Materials & Reagents[2][6][7][8][9][10][11]
  • Cell Line: CHO-K1 or HEK293 stably expressing human MC4R (e.g., GenScript or Innoprot).

  • Detection Kit: HTRF cAMP Gs Dynamic Kit (Revvity/Cisbio) or LANCE Ultra cAMP (PerkinElmer).

  • Agonist:

    
    -MSH (Control, 100 nM start) or Setmelanotide.
    
  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine). Critical: Prevents cAMP degradation.

  • Plate: 384-well low-volume white microplate (e.g., Greiner 784075).

Step-by-Step Protocol

1. Cell Preparation (The "Make or Break" Step)

  • Adherent Cells:[6][7] Detach using enzyme-free dissociation buffer (e.g., CDS) to preserve receptor integrity. Do not use Trypsin if testing immediately.

  • Cryopreserved Cells: Thaw rapidly at 37°C. Resuspend in Stimulation Buffer (HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX).

  • Optimization: Adjust density to ~2,000–4,000 cells/well (5 µL).

    • Expert Note: Too many cells cause a "hook effect" or deplete substrate; too few yield low S/B ratios.

2. Compound Addition

  • Prepare 2X concentration of Agonist in Stimulation Buffer.

  • Dispense 5 µL of 2X Agonist into the 384-well plate.

  • Dispense 5 µL of Cell Suspension into the wells.

  • Incubate: 30–60 minutes at Room Temperature (RT).

    • Why RT? 37°C can accelerate receptor internalization before peak cAMP is reached.

3. Detection

  • Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

  • Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

  • Incubate: 60 minutes at RT in the dark.

4. Readout

  • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

  • Excitation: 320 nm; Emission: 615 nm (Donor) and 665 nm (Acceptor).

Experimental Workflow Diagram

Assay_Workflow Step1 1. Plate Cells (5 µL/well) + IBMX Step2 2. Add Agonist (5 µL/well) Incubate 45 min Step1->Step2 Step3 3. Add Detection Reagents (d2 + Cryptate) Step2->Step3 Step4 4. Read Plate (TR-FRET) Step3->Step4

Caption: Sequential addition workflow for HTRF cAMP assay. No wash steps required.

Protocol B: -Arrestin Recruitment (Enzyme Complementation)

Rationale: To determine if a ligand is "biased."[8] A compound with high cAMP potency but low


-arrestin recruitment is often desirable to minimize desensitization.

Assay Principle (e.g., PathHunter®): The MC4R is fused to a small enzyme fragment (PK), and


-arrestin is fused to a large fragment (EA). Interaction forces complementation, generating active 

-galactosidase.
Step-by-Step Protocol
  • Plating: Seed MC4R-PathHunter cells (DiscoverX) in Cell Plating Reagent (20 µL/well in 384-well format). Incubate 48h at 37°C/5% CO2.

  • Agonist Addition: Add 5 µL of 5X compound. Incubate 90 minutes at 37°C.

    • Note: Longer incubation is required here compared to cAMP because protein recruitment is slower than second messenger generation.

  • Detection: Add 12 µL of Detection Reagent (Flash substrate).

  • Incubate: 60 minutes at RT.

  • Read: Chemiluminescence (0.1–1s integration).

Data Analysis & Quality Control

Data Calculation (TR-FRET)

Calculate the Ratio (


) for each well:


Convert


 to cAMP concentration using a standard curve (non-linear regression, 4-parameter logistic fit).
Representative Data Table (Expected Results)
CompoundEC50 (cAMP)Emax (cAMP)EC50 (

-Arr)
Bias Factor

-MSH
(Ref)
1.5 nM100%5.0 nM1.0 (Neutral)
Setmelanotide 0.2 nM100%0.8 nMBalanced
AgRP N/A (Inverse)-20%N/AN/A
Compound X 2.0 nM90%>1000 nMGs-Biased
Quality Control (Z-Factor)

For a robust screening assay, the Z-factor must be


.


  • 
    : Mean of Positive Control (Forskolin or max Agonist)
    
  • 
    : Mean of Negative Control (Buffer)
    

Advanced Considerations: Biased Agonism

In MC4R drug development, biased agonism is a high-value target.

  • Why?

    
    -arrestin recruitment leads to receptor internalization.[2][6] A "Gs-biased" agonist might maintain surface receptor density longer, reducing "tachyphylaxis" (rapid diminishing response) seen in some obesity treatments.
    
  • Calculation: Use the Black and Leff operational model to quantify bias, rather than simple

    
     ratios, to account for system amplification differences.
    

References

  • Setmelanotide Mechanism: Collet, T. H., et al. "Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency." Molecular Metabolism, 2017. Link

  • MC4R Signaling Bias: Lotta, L. A., et al. "Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity." Cell, 2019. Link

  • cAMP Assay Optimization: "Guidelines for the optimization of Gs and Gi coupled GPCR assays." Revvity Application Note. Link

  • 
    -Arrestin Assays:  "PathHunter® 
    
    
    
    -Arrestin Recruitment Assays." Eurofins DiscoverX. Link
  • MC4R Pharmacology: Kuhnen, P., et al. "Proopiomelanocortin Deficiency Treated with a Melanocortin-4 Receptor Agonist."[9] New England Journal of Medicine, 2016. Link

Sources

Method

Application Notes &amp; Protocols: Leveraging Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate for Peptidomimetic Library Synthesis

Introduction: The 2-Oxopiperazine Scaffold as a Privileged Motif in Drug Discovery Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Oxopiperazine Scaffold as a Privileged Motif in Drug Discovery

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern medicinal chemistry. They offer a strategic advantage over their peptide counterparts by overcoming inherent limitations such as poor metabolic stability and low cell permeability.[1][2] Within the vast landscape of peptidomimetic design, heterocyclic scaffolds have emerged as "privileged structures" due to their ability to pre-organize appended pharmacophoric groups in a defined three-dimensional space, thereby enhancing binding affinity and selectivity for biological targets.[3][4]

The 2-oxopiperazine fragment, in particular, is a prominent pharmacophore found in numerous biologically active molecules and natural products.[4] Its inherent conformational rigidity can effectively mimic peptide secondary structures like β-turns.[5] This guide focuses on the utility of a highly versatile building block, methyl (2E)-(3-oxopiperazin-2-ylidene)acetate , as a starting point for the rapid construction of diverse and sterically constrained peptidomimetic libraries suitable for high-throughput screening and drug lead optimization.

This molecule features two primary, orthogonally reactive sites:

  • An electrophilic exocyclic α,β-unsaturated ester , which is an ideal Michael acceptor for introducing a wide array of nucleophiles.

  • A nucleophilic endocyclic secondary amine , which can be readily acylated or alkylated to further extend the molecular framework or introduce additional diversity elements.

This dual reactivity makes it an exceptional platform for combinatorial chemistry, enabling the generation of vast libraries of complex molecules from simple, readily available starting materials.

Visualization of Core Scaffold and Diversification Logic

The strategic value of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate lies in its distinct and addressable reactive centers, which allow for controlled, stepwise diversification.

cluster_scaffold Core Scaffold: Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate cluster_reactions Points of Diversification scaffold r1 Michael Acceptor (β-Carbon) r1:e->scaffold:w r2 Secondary Amine (N-4 Position) r2:e->scaffold:w

Caption: Key reactive sites on the methyl (2E)-(3-oxopiperazin-2-ylidene)acetate scaffold.

The combinatorial power of this scaffold is realized by systematically combining different classes of building blocks at these two positions.

G cluster_inputs Building Blocks cluster_reactions Reactions Amines Amines (R¹-NHR) Michael Aza/Thia-Michael Addition Amines->Michael Thiols Thiols (R²-SH) Thiols->Michael Acylating Acylating/Alkylating Agents (R³-X) N_Func N-Acylation or N-Alkylation Acylating->N_Func Scaffold Core Scaffold (Piperazinone) Scaffold->N_Func Michael->Scaffold Library Diversified Peptidomimetic Library Michael->Library N_Func->Library

Caption: Combinatorial logic for library synthesis using the 2-oxopiperazine core.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

This protocol details the synthesis of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate, which proceeds via a condensation reaction between ethylenediamine and dimethyl acetylenedicarboxylate.[4]

Reaction Scheme: Ethylenediamine + Dimethyl Acetylenedicarboxylate → Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

Materials & Reagents:

ReagentFormulaMW ( g/mol )MolarityAmount (mmol)Volume/Mass
EthylenediamineC₂H₈N₂60.10-503.01 g
Dimethyl acetylenedicarboxylateC₆H₆O₄142.11-507.11 g
Methanol (MeOH)CH₃OH32.04--250 mL
Acetic Acid (glacial)CH₃COOH60.05-catalytic~0.5 mL

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (200 mL).

  • Reagent Addition: Add dimethyl acetylenedicarboxylate (7.11 g, 50 mmol) to the methanol and stir until fully dissolved. In a separate beaker, dissolve ethylenediamine (3.01 g, 50 mmol) in methanol (50 mL).

  • Controlled Addition: Slowly add the ethylenediamine solution dropwise to the stirred solution of dimethyl acetylenedicarboxylate over a period of 30 minutes at room temperature. An exothermic reaction may be observed.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL). Heat the reaction mixture to reflux (approx. 65°C) and maintain for 14-18 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid product with cold methanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Drying: Dry the resulting solid under vacuum to yield methyl (2E)-(3-oxopiperazin-2-ylidene)acetate as a crystalline solid.

Causality Note: The dropwise addition of the diamine is critical to minimize polymerization and favor the desired intramolecular cyclization. The acetic acid catalyst protonates the carbonyl, increasing its electrophilicity and facilitating the initial conjugate addition and subsequent cyclization.[4]

Protocol 2: Solution-Phase Library Synthesis via Aza-Michael Addition

This protocol provides a general method for diversifying the scaffold by adding a library of amines via an aza-Michael addition.[6]

Reaction Scheme: Core Scaffold + R¹R²NH → Michael Adduct

Materials & Reagents (per reaction):

ReagentFormulaMW ( g/mol )MolarityAmount (mmol)Volume/Mass
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetateC₈H₁₀N₂O₃182.18-1.0182 mg
Amine (e.g., Benzylamine)C₇H₉N107.15-1.2129 mg (131 µL)
Dichloromethane (DCM) or Ethanol (EtOH)----5 mL

Procedure:

  • Setup: In a 20 mL vial, dissolve methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (182 mg, 1.0 mmol) in the chosen solvent (5 mL).

  • Amine Addition: Add the selected amine (1.2 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can often be purified by silica gel column chromatography or recrystallization.

Expert Insight: The choice of solvent can influence reaction rates. Protic solvents like ethanol can facilitate the proton transfer steps inherent in the Michael addition mechanism. For less reactive amines, a mild Lewis acid catalyst or conducting the reaction under solvent-free conditions at a slightly elevated temperature may improve yields and reaction times.[6]

Protocol 3: Solid-Phase Synthesis (SPS) of a Diversified Peptidomimetic Library

Solid-phase synthesis is the method of choice for generating large combinatorial libraries.[1][3][7] This workflow utilizes a 2-chlorotrityl chloride (2-CTC) resin, which allows for the attachment of an initial building block and subsequent cleavage under mildly acidic conditions that preserve many common acid-labile side-chain protecting groups.[7]

start Start: 2-CTC Resin swell 1. Swell Resin (DCM) start->swell load 2. Load Fmoc-Amino Acid (e.g., Fmoc-Gly-OH, DIPEA) swell->load cap 3. Cap Unreacted Sites (MeOH/DIPEA) load->cap deprotect1 4. Fmoc Deprotection (20% Piperidine/DMF) cap->deprotect1 couple 5. Couple Piperazinone Scaffold (HATU/DIPEA) deprotect1->couple add 6. Aza-Michael Addition (Array of Amines, R¹-NH₂) couple->add acylate 7. N-Acylation (Array of Acyl Chlorides, R²-COCl) add->acylate cleave 8. Cleave from Resin (TFA/TIPS/H₂O) acylate->cleave end Purified Library Members cleave->end

Caption: Workflow for solid-phase synthesis of a piperazinone-based library.

Detailed Steps:

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30-40 minutes in a peptide synthesis vessel.[7]

  • Loading First Building Block:

    • Drain the DCM.

    • Add a solution of an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 1.5 eq) and diisopropylethylamine (DIPEA, 5 eq) in anhydrous DCM.

    • Agitate the mixture for 12 hours.[7]

  • Capping:

    • Drain the reaction solution.

    • Add a solution of DCM/MeOH/DIPEA (e.g., 17:2:1) and agitate for 1 hour to cap any unreacted trityl chloride sites.[7]

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Coupling of the Piperazinone Scaffold:

    • Note: For this step, the carboxylic acid version of the scaffold is required. This can be prepared by hydrolysis of the methyl ester.

    • In a separate vial, pre-activate the piperazinone carboxylic acid (2 eq) with a coupling agent like HATU (1.95 eq) and DIPEA (4 eq) in DMF for 10 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Diversification Step 1: Parallel Aza-Michael Addition:

    • Distribute the resin into an 8x12 well plate or similar parallel synthesis block.

    • To each well, add a solution of a unique primary or secondary amine (5-10 eq) in a suitable solvent like DMF or NMP.

    • Allow the reactions to proceed for 12-24 hours at room temperature or with gentle heating (e.g., 50°C).

    • Wash the resin in all wells thoroughly.

  • Diversification Step 2: Parallel N-Acylation:

    • To each well, add a solution of a unique acylating agent (e.g., an acid chloride or a carboxylic acid pre-activated with HATU/DIPEA, 5 eq) in DCM or DMF.

    • Agitate for 4-12 hours.

    • Wash the resin in all wells thoroughly with DMF, DCM, and MeOH, then dry under vacuum.

  • Cleavage and Isolation:

    • Treat the resin in each well with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) for 2-4 hours.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product with cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude product.

    • Purify via preparative HPLC-MS.

Trustworthiness Note: Each step in the solid-phase synthesis must be driven to completion. It is crucial to use an excess of reagents to overcome the kinetic challenges of solid-phase reactions. Washing steps are critical to remove excess reagents and byproducts, ensuring the purity of the subsequent step.[7] The use of Fmoc chemistry allows for mild deprotection conditions that are orthogonal to the final acid-labile cleavage from the 2-CTC resin.[2]

Conclusion

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is a powerful and versatile scaffold for the synthesis of peptidomimetic libraries. Its predictable reactivity at two distinct chemical handles allows for the systematic and combinatorial introduction of diverse functional groups. The protocols outlined herein provide a robust framework for both solution-phase and high-throughput solid-phase synthesis, enabling the rapid generation of novel, conformationally constrained molecules. By leveraging these methods, researchers in drug discovery can efficiently explore chemical space to identify novel ligands for a wide range of biological targets.

References

  • Scott, A. M., et al. (2014). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zaretsky, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Available at: [Link]

  • Scott, A. M., et al. (2014). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Available at: [Link]

  • Gimza, A. A., et al. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ChemistrySelect. Available at: [Link]

  • Neochoritis, C. G., et al. (2013). Ugi and Passerini MCRs. Topics in Current Chemistry. Available at: [Link]

  • Medvedeva, S. M., et al. (2015). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Hotha, S., & Tripathi, A. (2005). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Current Organic Synthesis. Available at: [Link]

  • Nefzi, A., et al. (2001). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Scott, A., et al. (2014). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Semantic Scholar. Available at: [Link]

  • Riva, R., et al. (2015). Split- Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics. European Journal of Organic Chemistry. Available at: [Link]

  • Guichard, G., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Kappe, C. O. (2000). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research. Available at: [Link]

  • Vaden, J. S., & Dice, L. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. Available at: [Link]

  • Ukradyha, S. E., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals. Available at: [Link]

  • Ibarra-Rivera, T. R., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem Compound Database. Available at: [Link]

  • Inventor: Unknown. (2020). Synthesis method of chiral piperazinone derivative. Google Patents.
  • Padwa, A., et al. (2005). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc. Available at: [Link]

  • Reddy, B. M., et al. (2012). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]

  • Zaretsky, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. ResearchGate. Available at: [Link]

  • Ciaffoni, N., et al. (2019). Tailored Aza-Michael Addition as Key Step in the Synthesis of 1H-imidazo[5,1-c][1][5]oxazine Scaffolds. ChemistrySelect. Available at: [Link]

  • Wipf, P., & Wang, X. (2001). Synthesis and Hetero-Michael Addition Reactions of 2-Alkynyl Oxazoles and Oxazolines. University of Pittsburgh. Available at: [Link]

  • Khiste, S. A., & Zine, A. M. (2023). Thia-Michael Addition in Diverse Organic Synthesis. ResearchGate. Available at: [Link]

  • La Manna, S., et al. (2022). Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction. ChemRxiv. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Functionalization of the 2-Oxopiperazine Ring for Analog Synthesis

Abstract The 2-oxopiperazine core is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds and approv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxopiperazine core is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational rigidity, combined with multiple sites for chemical modification, makes it an ideal template for the design of peptidomimetics and small molecule inhibitors.[][4][5] This guide provides an in-depth exploration of synthetic strategies and detailed protocols for the selective functionalization of the 2-oxopiperazine ring at its key reactive positions: the N1 and N4 nitrogens, and the C3, C5, and C6 carbons. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a comprehensive resource for researchers in drug discovery and synthetic chemistry aiming to generate diverse analog libraries based on this versatile scaffold.

Introduction: The Significance of the 2-Oxopiperazine Scaffold

The piperazine ring system is a cornerstone of drug design, with an analysis of FDA-approved small molecules revealing that 21% contain a saturated 6-membered N-heterocycle like piperazine.[1] The oxidized analog, 2-oxopiperazine (also known as a piperazinone), retains the desirable three-dimensional architecture while introducing an amide bond that can mimic peptide linkages and participate in crucial hydrogen bonding interactions with biological targets.[][4] This scaffold is found in natural products and has been exploited in the development of potent inhibitors for targets such as the dengue virus NS4B protein and as PAR1 antagonists.[]

The power of the 2-oxopiperazine scaffold lies in its potential for multi-vector diversification. By strategically modifying substituents at the N1, N4, C3, C5, and C6 positions, chemists can systematically explore the chemical space around a target, optimizing for potency, selectivity, and pharmacokinetic properties. This process, however, demands a nuanced understanding of the ring's reactivity and the application of precise synthetic methodologies, often involving orthogonal protection strategies.[6][7][8]

Strategic Overview of 2-Oxopiperazine Functionalization

The functionalization of the 2-oxopiperazine ring is a game of selectivity. The presence of two distinct nitrogen atoms—an amide (N1) and an amine (N4)—and multiple potentially reactive carbons necessitates a carefully planned synthetic route. The choice of protecting groups, bases, and reaction conditions dictates the outcome, allowing for the sequential and site-selective introduction of chemical diversity.

A generalized workflow for analog synthesis is depicted below. The initial choice of a protected 2-oxopiperazine core allows for controlled, stepwise functionalization at different positions before final deprotection and derivatization.

G cluster_0 Core Synthesis & Protection cluster_1 Sequential Functionalization cluster_2 Analog Generation Core 2-Oxopiperazine Core (e.g., from diamine + α-halo acid) ProtectedCore Orthogonally Protected Core (e.g., N4-Boc, N1-H) Core->ProtectedCore Protection N4_Func N4-Functionalization (Alkylation, Acylation) ProtectedCore->N4_Func Step 1 C3_Func C3-Functionalization (Enolate Alkylation) N4_Func->C3_Func Step 2 N1_Func N1-Functionalization (Alkylation, Arylation) C3_Func->N1_Func Step 3 Deprotection Final Deprotection N1_Func->Deprotection Step 4 FinalAnalog Diverse Analog Library Deprotection->FinalAnalog Further Derivatization

Caption: Generalized workflow for analog synthesis.

Functionalization of Nitrogen Centers (N1 and N4)

The two nitrogen atoms of the 2-oxopiperazine ring exhibit different reactivity. N4 is a secondary amine and is significantly more nucleophilic and basic than N1, which is an amide nitrogen. This inherent difference is the cornerstone of selective functionalization.

Selective N4-Functionalization

To achieve selective modification at N4, the N1 position is typically left unprotected initially. The higher nucleophilicity of the N4 amine allows it to react preferentially with electrophiles under basic conditions. When N1 is part of the amide, its reactivity is significantly dampened, allowing for clean, mono-functionalization at N4.

Common Methodologies:

  • Reductive Amination: A robust method for introducing a wide variety of substituents. The N4-amine is reacted with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB).

  • Direct Alkylation: Reaction with alkyl halides (e.g., iodides, bromides) or sulfonates (e.g., mesylates, tosylates) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.[9][10]

  • Acylation: Reaction with acyl chlorides or anhydrides to form N4-amides, or with isocyanates to form N4-ureas.

N1-Functionalization

Functionalization at the N1 amide position typically requires deprotonation with a strong base to generate the corresponding amidate, which is a potent nucleophile. This step is usually performed after the N4 position has been functionalized and/or protected.

Orthogonal Protection is Key: A common strategy involves protecting the N4 amine with an acid-labile group like tert-butoxycarbonyl (Boc).[11] This deactivates the N4 position, allowing for harsh, basic conditions to be used for N1-alkylation without side reactions.[11] The Boc group can be cleanly removed later with an acid like trifluoroacetic acid (TFA) without affecting the new N1-substituent.

Common Methodologies:

  • N1-Alkylation/Arylation: Deprotonation with a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or DMF, followed by the addition of an electrophile (e.g., benzyl bromide, substituted aryl halides in the case of Buchwald-Hartwig or Ullmann coupling).

Functionalization of Carbon Centers (C3, C5, C6)

Introducing substituents onto the carbon backbone of the 2-oxopiperazine ring is crucial for creating complex, three-dimensional structures and is often the most challenging aspect of analog synthesis.

C3-Position Functionalization via Enolate Chemistry

The α-carbon to the carbonyl group (C3) is the most common site for carbon-carbon bond formation. The strategy involves the generation of a ring enolate using a strong, non-nucleophilic base, followed by trapping with an electrophile.

Causality Behind Experimental Choices:

  • Base Selection: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is required to quantitatively deprotonate the α-proton at C3 without competing nucleophilic attack at the carbonyl.

  • Temperature Control: Enolate formation and alkylation are performed at low temperatures (typically -78 °C) to prevent side reactions such as self-condensation and to maintain stereochemical control.

  • Stereoselectivity: When a chiral center exists elsewhere in the molecule (e.g., from a chiral auxiliary attached at N1 or a substituent at C5/C6), the alkylation at C3 can proceed with high diastereoselectivity.[12] The existing stereocenter directs the incoming electrophile to one face of the enolate, a principle that has been studied computationally to understand the origins of this selectivity.[12]

Caption: Mechanism of C3-alkylation via enolate formation. (Note: Images are placeholders for chemical structures).

C5/C6-Position Functionalization

Functionalization at the C5 and C6 positions is less common and typically relies on building the ring from already-substituted precursors rather than direct C-H functionalization of the pre-formed ring.[13][14]

Synthetic Approaches:

  • From Chiral Amino Acids: A powerful strategy involves starting with a protected α-amino acid. The amino acid's side chain becomes the substituent at the C5 or C6 position, and its inherent chirality is transferred to the final 2-oxopiperazine product.

  • Aza-Michael Addition: As described by D'Hondt et al., an aza-Michael addition between a chiral, orthogonally protected 1,2-diamine and an activated alkene can be a key step in constructing substituted piperazine rings.[15]

Detailed Experimental Protocols

Trustworthiness Note: The following protocols are generalized representations. Researchers must optimize conditions for their specific substrates. All reactions should be monitored by an appropriate technique (TLC, LC-MS) to confirm completion. All novel compounds must be fully characterized (e.g., ¹H NMR, ¹³C NMR, HRMS).

Protocol 1: Selective N4-Alkylation via Reductive Amination

This protocol describes the functionalization of a simple N1-unsubstituted 2-oxopiperazine core.

ParameterValue/ReagentRationale
Starting Material 2-Oxopiperazine (1.0 eq)The nucleophilic N4 is available for reaction.
Electrophile Aldehyde or Ketone (1.1 eq)Source of the new N4-substituent.
Reducing Agent Sodium Triacetoxyborohydride (STAB) (1.5 eq)Mild, selective reagent that does not reduce the aldehyde in the absence of the iminium intermediate. Tolerant of the amide carbonyl.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvent that effectively dissolves reagents and does not interfere with the reaction.
Additive Acetic Acid (catalytic)Catalyzes the formation of the iminium ion intermediate, accelerating the reaction.
Temperature Room TemperatureSufficient for reaction completion, avoids thermal degradation.
Reaction Time 4-16 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a solution of 2-oxopiperazine (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCM, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature until the starting material is consumed as judged by TLC/LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N4-alkylated 2-oxopiperazine.

Protocol 2: C3-Alkylation of an N4-Boc-Protected 2-Oxopiperazine

This protocol requires strict anhydrous and inert atmosphere conditions.

ParameterValue/ReagentRationale
Starting Material N4-Boc-2-oxopiperazine (1.0 eq)The N4 position is protected to prevent it from interfering with the strong base.
Base Lithium Diisopropylamide (LDA) (1.1 eq)Strong, sterically hindered base for clean α-deprotonation. Typically prepared fresh or used as a commercial solution.
Electrophile Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)Source of the new C3-substituent.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous aprotic solvent is critical for enolate stability.
Temperature -78 °C (Dry ice/acetone bath)Essential for kinetic control, enolate stability, and maximizing stereoselectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive enolate and base by atmospheric moisture and oxygen.
Reaction Time 1-4 hoursMonitored by TLC or LC-MS (quench a small aliquot).

Step-by-Step Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Add a solution of N4-Boc-2-oxopiperazine (1.0 eq) in anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color.

  • Add a solution of the alkyl halide (1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 1-3 hours, or until the reaction is complete by TLC/LC-MS analysis of a quenched aliquot.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. Available at: [Link]

  • Kodadek, T., et al. (2011). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Organic & Biomolecular Chemistry. Available at: [Link]

  • Haskell-Luevano, C., et al. (2008). Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bouvier, B., et al. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. Available at: [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • D'Hondt, M., et al. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines. Retrieved February 15, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • National Institutes of Health. (n.d.). Site-Selective Switching Strategies to Functionalize Polyazines. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved February 15, 2026, from [Link]

  • PubMed. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Oxopiperazine

Welcome to the technical support center for 2-oxopiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side produc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-oxopiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

PART 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-oxopiperazine, and what are their primary associated side products?

There are several established methods for synthesizing the 2-oxopiperazine core, each with its own set of potential side reactions. The two most prevalent routes are:

  • Cyclization of Ethylenediamine Derivatives: This is a widely used approach, often involving the reaction of a mono-protected or mono-substituted ethylenediamine with a reagent like chloroacetyl chloride.[1][2] A significant challenge in this method is preventing the formation of undesired products.

  • Reduction of Pyrazinones: This method involves the catalytic hydrogenation of a pyrazinone precursor to yield the 2-oxopiperazine ring.[3]

The primary side products are often related to the reactivity of the starting materials and intermediates. A summary of common side products for these routes is presented below.

Synthetic RouteCommon Side Products
Cyclization of Ethylenediamine Derivatives Dimerization products, Polymeric materials[4], N,N'-diacylated piperazine, Over-alkylation products
Reduction of Pyrazinones Over-reduction to piperazine, Incomplete reduction leading to starting material carryover, Side-chain modifications
Q2: During the cyclization of an ethylenediamine derivative with chloroacetyl chloride, I am observing a significant amount of a high molecular weight, insoluble material. What is this, and how can I prevent its formation?

This is a classic issue of polymerization . The bifunctional nature of both ethylenediamine and chloroacetyl chloride can lead to intermolecular reactions, forming long-chain polyamides instead of the desired intramolecular cyclization.

Causality: When the concentration of reactants is high, the probability of one molecule reacting with another (intermolecular) becomes statistically more favorable than the ends of the same molecule reacting (intramolecular).

Troubleshooting Steps:

  • High Dilution: The most effective strategy to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This reduces the frequency of intermolecular collisions. A good starting point is to use a solvent volume that is at least 10-20 times the volume of the reactants.

  • Slow Addition: Adding one of the reagents (e.g., chloroacetyl chloride) dropwise to the solution of the other (ethylenediamine derivative) over an extended period can help maintain a low instantaneous concentration of the added reagent, further promoting cyclization.

  • Use of a Protecting Group: Employing a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the amine functionalities of ethylenediamine ensures that only one nitrogen is available for acylation, preventing polymerization.[5][6] The protecting group can be removed in a subsequent step to facilitate cyclization.

Q3: My reaction to form a substituted 2-oxopiperazine from an amino acid derivative is giving me a mixture of diastereomers. How can I improve the stereoselectivity?

The formation of diastereomers is a common challenge when working with chiral starting materials. The stereochemical outcome is often influenced by the reaction conditions and the reagents used.

Causality: The cyclization step may proceed through a transition state that allows for the formation of multiple stereoisomers. The energy difference between these transition states can be small, leading to a mixture of products.

Troubleshooting Steps:

  • Chiral Catalysts: The use of chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one diastereomer over the other. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities.[3][7]

  • Temperature Optimization: Lowering the reaction temperature can often increase the energy difference between the diastereomeric transition states, leading to improved selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Screening a range of solvents is a valuable optimization step.

  • Substrate Control: Modifying the protecting groups or other substituents on the amino acid derivative can introduce steric hindrance that favors a specific cyclization pathway.

PART 2: Troubleshooting Guides

Guide 1: Minimizing Dimer and Oligomer Formation in Cyclization Reactions

This guide provides a systematic approach to troubleshooting the formation of dimeric and oligomeric side products during the synthesis of 2-oxopiperazine via cyclization.

Problem: Low yield of the desired 2-oxopiperazine with significant formation of higher molecular weight species, as observed by TLC, LC-MS, or NMR.

Troubleshooting Workflow

G cluster_legend Legend start Low Yield & High MW Impurities check_conc Step 1: Verify Reactant Concentration Is the reaction run under high dilution? start->check_conc implement_hd Action: Implement High Dilution (e.g., >0.1 M concentration) check_conc->implement_hd No check_addition Step 2: Evaluate Reagent Addition Method Is one reagent added slowly to the other? check_conc->check_addition Yes implement_hd->check_addition implement_sa Action: Implement Slow Addition (e.g., syringe pump over several hours) check_addition->implement_sa No check_temp Step 3: Assess Reaction Temperature Is the temperature optimized? check_addition->check_temp Yes implement_sa->check_temp optimize_temp Action: Screen Lower Temperatures (e.g., 0 °C to RT) check_temp->optimize_temp No check_pg Step 4: Consider Protecting Group Strategy Is a mono-protected diamine used? check_temp->check_pg Yes optimize_temp->check_pg implement_pg Action: Utilize a Protecting Group (e.g., Boc, Cbz) check_pg->implement_pg No fail Problem Persists: Consult Advanced Literature check_pg->fail Yes success Problem Resolved: Improved Yield of Monomer implement_pg->success l1 Action Step l2 Decision Point l3 Outcome

Caption: Troubleshooting workflow for minimizing dimerization.

Experimental Protocol: High-Dilution Cyclization
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the mono-protected ethylenediamine (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM) to achieve a final concentration of approximately 0.01-0.05 M.

  • Reagent Preparation: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Reaction: With vigorous stirring under an inert atmosphere, add the chloroacetyl chloride solution dropwise to the ethylenediamine solution over a period of 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Guide 2: Addressing Incomplete Reduction and Over-Reduction in Pyrazinone Hydrogenation

This guide focuses on troubleshooting issues encountered during the catalytic hydrogenation of pyrazinones to 2-oxopiperazines.

Problem: The reaction yields a mixture of the starting pyrazinone, the desired 2-oxopiperazine, and the fully reduced piperazine.

Troubleshooting Workflow

G cluster_legend Legend start Mixture of Starting Material, Product, and Over-reduced Product check_catalyst Step 1: Evaluate Catalyst Is the catalyst active and appropriate? start->check_catalyst change_catalyst Action: Screen Different Catalysts (e.g., Pd/C, PtO2, Raney Ni) check_catalyst->change_catalyst No check_pressure Step 2: Assess Hydrogen Pressure Is the pressure optimized? check_catalyst->check_pressure Yes change_catalyst->check_pressure adjust_pressure Action: Vary Hydrogen Pressure (e.g., 1-50 atm) check_pressure->adjust_pressure No check_time Step 3: Monitor Reaction Time Is the reaction time appropriate? check_pressure->check_time Yes adjust_pressure->check_time optimize_time Action: Perform Time-course Study (monitor by TLC/LC-MS) check_time->optimize_time No check_solvent Step 4: Analyze Solvent Choice Is the solvent suitable? check_time->check_solvent Yes optimize_time->check_solvent change_solvent Action: Screen Different Solvents (e.g., EtOH, MeOH, EtOAc) check_solvent->change_solvent No fail Problem Persists: Consider Alternative Reducing Agents check_solvent->fail Yes success Problem Resolved: Selective Reduction Achieved change_solvent->success l1 Action Step l2 Decision Point l3 Outcome

Caption: Troubleshooting guide for pyrazinone reduction.

Experimental Protocol: Optimized Catalytic Hydrogenation
  • Setup: In a hydrogenation vessel, dissolve the pyrazinone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Catalyst: Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature or slightly elevated temperature.

  • Monitoring: Carefully monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS to determine the optimal reaction time that maximizes the yield of 2-oxopiperazine while minimizing the formation of piperazine.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

PART 3: Data Presentation and Visualization

Table 1: Effect of Reaction Conditions on 2-Oxopiperazine Yield and Purity
EntrySynthetic RouteKey Parameter VariedYield of 2-Oxopiperazine (%)Purity (%)Major Side Product(s)
1CyclizationConcentration: 1 M2560Polymer
2CyclizationConcentration: 0.05 M7595Dimer
3CyclizationSlow addition (4h)85>98Minimal
4ReductionH₂ Pressure: 1 atm6080Starting Material
5ReductionH₂ Pressure: 10 atm8090Piperazine
6ReductionOptimized time (6h)92>99Minimal
Diagram 1: General Reaction Scheme for 2-Oxopiperazine Synthesis

G cluster_route1 Route 1: Cyclization cluster_route2 Route 2: Reduction ed Ethylenediamine Derivative intermediate1 Acyclic Intermediate ed->intermediate1 cac Chloroacetyl Chloride cac->intermediate1 product1 2-Oxopiperazine intermediate1->product1 Intramolecular Cyclization side_product1 Polymer/Dimer intermediate1->side_product1 Intermolecular Reaction pyrazinone Pyrazinone product2 2-Oxopiperazine pyrazinone->product2 Catalytic Hydrogenation side_product2 Piperazine product2->side_product2 Over-reduction

Caption: Common synthetic routes to 2-oxopiperazine.

References

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • O'Donnell, M. J. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Taylor & Francis Online. (n.d.). Chloroacetyl chloride – Knowledge and References. [Link]

  • Google Patents. (1959).
  • Google Patents. (2003).

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

Welcome to the dedicated technical support guide for the synthesis of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate. This resource is designed for researchers, chemists, and drug development professionals seeking to enha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable intermediate. This guide moves beyond a simple protocol, offering in-depth troubleshooting, mechanistic insights, and optimization strategies based on established chemical principles.

Introduction: Understanding the Synthesis

The synthesis of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is most commonly achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of a cyclic amine, specifically piperazin-2-one, with an activated carbonyl compound, methyl glyoxylate. The formation of the desired (E)-isomer is typically favored due to thermodynamic stability, but the reaction is sensitive to various parameters that can significantly impact the overall yield and purity.

This guide will address common challenges encountered during this synthesis and provide actionable solutions to improve your experimental outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most frequent issues leading to low yields of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the Knoevenagel condensation for this specific product can often be traced back to several key factors:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

  • Side Product Formation: Competing reactions can consume starting materials and generate impurities that complicate purification.

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, crystallization, or chromatography.

The following sections will delve into each of these points with specific troubleshooting advice.

Question 2: How can I determine if my reaction has gone to completion and what can I do to drive it forward?

Monitoring Reaction Progress:

Regularly monitoring the reaction is crucial. Thin-layer chromatography (TLC) is an effective technique for this.

  • TLC Protocol:

    • Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

    • Spot a small aliquot of the reaction mixture, along with the starting materials (piperazin-2-one and methyl glyoxylate) as references, onto a TLC plate.

    • Develop the plate and visualize the spots under UV light or with a suitable stain (e.g., potassium permanganate).

    • The reaction is complete when the spot corresponding to the starting material (piperazin-2-one) has disappeared or is very faint.

Driving the Reaction to Completion:

If the reaction is stalling, consider the following:

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. According to Le Chatelier's principle, removing water will shift the equilibrium towards the product.

    • Solution: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene or benzene). Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.

  • Catalyst Activity: The base catalyst may have degraded or been used in an insufficient amount.

    • Solution: Ensure the catalyst (e.g., piperidine or pyrrolidine) is fresh. A slight excess of the catalyst can sometimes be beneficial, but be mindful that too much can lead to side reactions.

Experimental Workflow for Water Removal

G A Reaction Setup with Dean-Stark Apparatus B Reflux Reaction Mixture A->B C Water Azeotropically Removed and Collected B->C D Monitor Reaction by TLC C->D E Reaction Driven to Completion D->E

Caption: Workflow for driving the reaction to completion using a Dean-Stark apparatus.

Question 3: I am observing multiple spots on my TLC plate, suggesting side products. What are they and how can I minimize them?

The formation of side products is a common cause of reduced yields. The most likely side products in this synthesis are:

  • Self-condensation of Piperazin-2-one: Under basic conditions, piperazin-2-one can undergo self-condensation.

  • (Z)-isomer Formation: While the (E)-isomer is more stable, some of the (Z)-isomer may form.

  • Michael Addition: The product can potentially react with another molecule of piperazin-2-one via a Michael addition.

Strategies to Minimize Side Products:

  • Control Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the rate of the desired reaction. Start at room temperature and only heat if the reaction is too slow.

  • Optimize Catalyst Choice and Concentration: A milder base or a lower concentration of the catalyst can sometimes provide better selectivity for the desired product.

  • Order of Addition: Adding the methyl glyoxylate slowly to the mixture of piperazin-2-one and the catalyst can help to maintain a low concentration of the glyoxylate, which can minimize its side reactions.

Parameter Recommendation to Minimize Side Products
Temperature Maintain at room temperature or slightly elevated (40-50°C). Avoid high temperatures.
Catalyst Use a mild base like piperidine or pyrrolidine. Avoid strong bases like NaOH or KOH.
Reactant Ratio Use a slight excess (1.1 to 1.2 equivalents) of methyl glyoxylate.
Question 4: My product seems to be degrading during workup. How can I improve its stability?

The ester and the exocyclic double bond in the product can be susceptible to hydrolysis or other degradation pathways, especially in the presence of strong acids or bases and high temperatures during workup.

Recommendations for a Milder Workup:

  • Neutralize Carefully: If an acidic or basic quench is necessary, perform it at a low temperature (0-5°C) and use dilute solutions (e.g., 1 M HCl or saturated NaHCO₃).

  • Avoid Prolonged Exposure to Acid/Base: Minimize the time the product is in contact with acidic or basic aqueous solutions.

  • Concentrate Under Reduced Pressure: When removing the solvent, use a rotary evaporator at a moderate temperature (e.g., < 40°C) to prevent thermal degradation.

Logical Relationship for Product Stability

G cluster_conditions Harsh Conditions cluster_degradation Degradation Pathways A Strong Acid/Base C Ester Hydrolysis A->C D Double Bond Isomerization A->D B High Temperature B->C B->D E Low Product Yield C->E D->E

Caption: Factors leading to product degradation and lower yield.

Question 5: What is the most effective method for purifying methyl (2E)-(3-oxopiperazin-2-ylidene)acetate to maximize recovery?

The choice of purification method can significantly impact the final isolated yield.

  • Crystallization: This is often the preferred method for obtaining high-purity material.

    • Solvent Screening: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexane.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography: If crystallization does not provide sufficient purity, flash column chromatography on silica gel is a good alternative.

    • Solvent System: Use a solvent system that provides good separation of the product from impurities on TLC (a good starting point is the solvent system used for TLC monitoring).

    • Caution: Silica gel is slightly acidic and can cause degradation of sensitive compounds. To mitigate this, you can use deactivated silica (by adding a small amount of triethylamine to the eluent) or choose a different stationary phase like alumina.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis, incorporating the best practices discussed above.

Materials:

  • Piperazin-2-one

  • Methyl glyoxylate (50% solution in toluene is a common commercial form)

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction and crystallization)

  • Hexane (for crystallization)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add piperazin-2-one (1 equivalent), toluene (to make a ~0.5 M solution), and piperidine (0.1 equivalents).

  • Begin stirring and heat the mixture to reflux.

  • Slowly add methyl glyoxylate (1.1 equivalents) to the reaction mixture over 30 minutes.

  • Continue to reflux and monitor the reaction by TLC until the piperazin-2-one is consumed (typically 2-4 hours). Water will collect in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

References

  • Knoevenagel Condensation: For a detailed overview of the Knoevenagel condensation mechanism and its applic

    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Le Chatelier's Principle: To understand how removing a product (w

    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Thin-Layer Chromatography (TLC): A comprehensive guide to the principles and practice of TLC for reaction monitoring. Source: MilliporeSigma
  • Recrystallization: Detailed explanation of the theory and technique of recrystallization for purific

    • Source: University of California, Los Angeles (UCLA) Chemistry Department
    • URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Piperazine Derivative Purification

Welcome to the Technical Support Center for Piperazine Derivative Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine Derivative Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying piperazine-containing compounds. The inherent physicochemical properties of the piperazine moiety can present unique hurdles in achieving high purity. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your purification workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of piperazine derivatives, providing concise answers and foundational knowledge.

Q1: What are the most common impurities found in crude piperazine derivative syntheses?

A1: Impurities in crude piperazine products are typically structurally related to the target molecule and can stem from several sources:

  • Unreacted Starting Materials: Residual starting materials like ethylene diamine and diethylene triamine are common contaminants.[1]

  • Side-Reaction Products: The synthesis process can generate various byproducts, including pyrazines, diazabicyclo-octane, and undesired N-alkyl or N-hydroxyalkyl piperazines.[1][2]

  • Di-substituted Byproducts: A frequent challenge in the synthesis of mono-substituted piperazines is the formation of the 1,4-disubstituted product due to the reactivity of both nitrogen atoms.[3]

  • Degradation Products: Improper storage or exposure to high temperatures can lead to degradation, forming impurities such as N-formylpiperazine.[1]

Q2: What are the fundamental challenges in purifying piperazine-containing compounds?

A2: The primary challenges are rooted in the inherent chemical nature of the piperazine ring:

  • High Polarity and Basicity: With two nitrogen atoms, piperazine derivatives are highly polar and basic, with typical pKa values around 5.3 and 9.7.[1] This can cause issues with solubility and chromatographic separation.[1]

  • Hygroscopicity: These compounds readily absorb atmospheric moisture, which complicates accurate weighing and handling.[1]

  • Salt and Hydrate Formation: Piperazines easily form salts and hydrates. While this can be exploited for purification, it can also create challenges in isolating the free base and lead to inconsistencies.[1]

  • Chromatographic Difficulties: Their high polarity can lead to poor retention and peak tailing in reverse-phase HPLC.[1][4] Conversely, their basicity can result in strong, sometimes irreversible, binding to the silica gel stationary phase in normal-phase chromatography.[1]

Q3: How can I improve the peak shape of my piperazine compound during reverse-phase HPLC analysis?

A3: Poor peak shape, especially tailing, is a common problem for basic compounds like piperazines in reverse-phase HPLC. This is often due to interactions between the basic nitrogen atoms and acidic silanol groups on the silica-based stationary phase. To address this, consider the following:

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), or an ion-pairing agent into your mobile phase to mask the silanol groups and improve peak symmetry.[1]

  • Alternative Stationary Phases: Columns with different stationary phases, such as phenyl or cyano-based ones, may offer better selectivity and peak shape.[1] Hydrophilic Interaction Chromatography (HILIC) on a cyanopropyl bonded stationary phase can also be an effective alternative.[5]

II. Troubleshooting Guide: Common Purification Issues & Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the purification of piperazine derivatives.

Issue 1: Low Yield During Recrystallization

Question: I am experiencing a significant loss of my piperazine derivative in the mother liquor during recrystallization, resulting in a very low yield. What could be the cause and how can I fix it?

Answer: This is a frequent issue, often related to solvent choice and the inherent properties of your compound.

Causality Analysis: The high polarity of many piperazine derivatives makes them highly soluble in common polar recrystallization solvents like ethanol or methanol. If the compound remains too soluble even at low temperatures, it will not precipitate effectively, leading to poor recovery.

Troubleshooting Workflow:

start Low Recrystallization Yield solubility Is the compound too soluble in the chosen solvent? start->solubility solvent_system Investigate Solvent Systems solubility->solvent_system Yes salt_formation Consider Salt Formation solubility->salt_formation Alternative Strategy hydrate_formation Exploit Hydrate Formation solubility->hydrate_formation Alternative Strategy antisolvent Add an anti-solvent (e.g., ether, hexane) to induce precipitation. solvent_system->antisolvent change_solvent Switch to a less polar solvent or a mixed solvent system. solvent_system->change_solvent end Improved Yield antisolvent->end change_solvent->end diacetate Form a diacetate salt, which may have lower solubility and better crystallinity. salt_formation->diacetate diacetate->end hexahydrate Form piperazine hexahydrate, which is insoluble in certain aqueous alcohol mixtures. hydrate_formation->hexahydrate hexahydrate->end

Caption: Troubleshooting workflow for low recrystallization yield.

Detailed Protocols:

  • Protocol 1: Purification via Diacetate Salt Formation

    • Dissolve the crude piperazine-containing mixture in acetone (approximately 5 to 100 volumes per volume of piperazine) at a temperature between 20-40°C.[2]

    • Add glacial acetic acid in a quantity that is at least stoichiometric, and up to 5 times the stoichiometric amount required to form piperazine diacetate.[2]

    • Cool the mixture to a temperature between 10-30°C to facilitate the precipitation of the crystalline piperazine diacetate.[2]

    • Isolate the precipitate by filtration.[1]

    • Wash the collected precipitate with cold acetone to remove residual impurities.[1]

    • (Optional) The pure piperazine free base can be regenerated from the diacetate salt.[1]

  • Protocol 2: Purification via Hexahydrate Formation

    • Ensure the molar ratio of water to piperazine in the crude mixture is at least 6:1.[1]

    • Add a water-insoluble alcohol, such as isooctanol, in an amount at least equal in weight to the piperazine in the mixture.[1][6]

    • Stir the mixture to induce the precipitation of piperazine hexahydrate.[1][6]

    • Filter the precipitate from the solution.[1]

    • (Optional) Wash the precipitate with a non-polar solvent like hot benzene or pentane to remove non-polar impurities.[1][6]

    • Dry the solid piperazine hexahydrate in a vacuum oven.[1][6]

Issue 2: Poor Separation and Peak Tailing in Column Chromatography

Question: My piperazine derivative is either streaking badly on the silica gel column or eluting with the solvent front, leading to poor separation from impurities. How can I improve my chromatographic purification?

Answer: This is a classic problem stemming from the basicity and polarity of piperazine derivatives.

Causality Analysis: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking, tailing, and in some cases, irreversible adsorption. Conversely, highly polar derivatives may have minimal interaction with less polar stationary phases, leading to co-elution with the solvent front.

Troubleshooting Strategies:

Problem SymptomPossible CauseSuggested Solution
Streaking/Tailing on Silica Gel Strong interaction between the basic compound and acidic silanol groups.Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the acidic sites on the silica gel.
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase such as an amine column.[7]
Compound Elutes with Solvent Front The compound is too polar for the stationary phase/eluent system.Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system).
Switch to Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography on a C18 column may provide better retention and separation.
Column Overloading: Too much sample has been loaded onto the column.Reduce Sample Load: Decrease the amount of crude material loaded onto the column to prevent peak broadening and improve separation.[1]
Issue 3: Presence of N-Oxide Impurities

Question: My final product is contaminated with the corresponding N-oxide derivative. How is this forming and how can I remove it?

Answer: N-oxide formation is a common side reaction for tertiary amines, including many piperazine derivatives.

Causality Analysis: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can occur during the synthesis, work-up, or even storage if exposed to oxidizing agents or air.[8][9] The formation of N-oxides can be particularly prevalent when using certain oxidizing reagents in the synthetic steps.[10]

Strategies for Removal and Prevention:

  • Chromatographic Separation: N-oxides are typically more polar than their parent amine. This difference in polarity can often be exploited for separation using column chromatography. A more polar eluent system may be required to elute the N-oxide.

  • Aqueous Extraction: The basicity of the parent piperazine derivative can be used to separate it from the less basic N-oxide. By adjusting the pH of an aqueous solution, it may be possible to selectively extract the free base into an organic solvent, leaving the N-oxide in the aqueous phase.

  • Prevention:

    • Use an inert atmosphere (e.g., nitrogen or argon) during reactions and work-up to minimize exposure to atmospheric oxygen.

    • Avoid the use of strong oxidizing agents unless they are a necessary part of the synthetic scheme.

    • Store the purified piperazine derivative under an inert atmosphere and protected from light.

III. Data Summary Tables

Table 1: Comparison of Common Piperazine Purification Methods

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation Moderate to HighHighSuitable for large-scale purifications; effective for impurities with different boiling points.[1]Not effective for removing azeotropes or impurities with similar boiling points.[1]
Column Chromatography HighVariableHigh resolution for separating structurally similar compounds.Can be time-consuming and require large volumes of solvent; potential for compound degradation on the stationary phase.
Recrystallization (Free Base) HighLow to ModerateCan yield very pure material if a suitable solvent is found.Often results in low yields due to the high solubility of many piperazine derivatives.[1]
Recrystallization (Salt Formation) High to Very HighModerate to HighOften provides excellent purity and better yields than free base recrystallization due to the crystalline nature and lower solubility of the salt.[1][2]Requires an additional step to regenerate the free base if needed.

IV. Conclusion

The successful purification of piperazine derivatives is a critical step in many research and development endeavors. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, scientists can overcome common purification challenges to obtain their target compounds with high purity and in good yield.

References

  • Purification of piperazine.
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

  • Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. Chemical Communications (RSC Publishing). [Link]

  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Recovery and purification of piperazine.
  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-Oxopiperazin-2-ylidene Acetate Formation

Welcome to the technical support guide for the synthesis and optimization of 3-oxopiperazin-2-ylidene acetates. This valuable heterocyclic scaffold is a cornerstone in many medicinal chemistry programs. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 3-oxopiperazin-2-ylidene acetates. This valuable heterocyclic scaffold is a cornerstone in many medicinal chemistry programs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring robust and reproducible outcomes.

Mechanistic Overview: The Knoevenagel Condensation Pathway

The formation of the 3-oxopiperazin-2-ylidene acetate core typically proceeds via a Knoevenagel-type condensation.[1][2] This reaction involves the base-catalyzed condensation of a piperazin-2-one with an activated carbonyl compound, such as a keto-ester. The key mechanistic steps involve the formation of a nucleophilic enamine or enolate from the piperazinone, which then attacks the electrophilic carbonyl of the acetate partner. Subsequent dehydration yields the desired C=C double bond.[3][4]

Understanding this mechanism is crucial because nearly every experimental parameter—choice of base, solvent, temperature, and water removal—directly influences the rate-determining steps of enolate/enamine formation and dehydration.[5]

Knoevenagel_Condensation Figure 1: Generalized Knoevenagel Condensation Workflow Start Piperazin-2-one + Keto-ester Base Base Catalyst (e.g., Piperidine, Acetic Acid) Start->Base + Intermediate Enamine/Enolate Intermediate Base->Intermediate Deprotonation Adduct Aldol-type Adduct (Hydroxypiperazinyl Acetate) Intermediate->Adduct Nucleophilic Attack Dehydration Dehydration (-H2O) Adduct->Dehydration Elimination Product 3-Oxopiperazin-2-ylidene Acetate Dehydration->Product

Caption: Generalized workflow for 3-oxopiperazin-2-ylidene acetate synthesis.

Troubleshooting Guide & Frequently Asked Questions

This section addresses the most common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of starting materials to the desired product. What are the primary factors to investigate?

A: Low yield is the most common problem and can stem from several sources. A systematic approach is best.

  • Inefficient Enamine/Enolate Formation: The initial deprotonation of the piperazinone is critical.

    • Cause: The base may be too weak or sterically hindered to efficiently deprotonate the α-carbon. Alternatively, if the reaction medium is too acidic, the amine catalyst itself will be protonated and rendered non-nucleophilic.[5]

    • Solution:

      • Base Selection: For Knoevenagel-type reactions, weak amine bases like piperidine or pyridine are often effective catalysts.[2] In some syntheses, catalytic amounts of acetic acid in a solvent like ethanol are used to facilitate the reaction.[6] The acid protonates the carbonyl, making it more electrophilic, while the solvent or a weak base facilitates the key deprotonation.

      • pH Control: The pH must be carefully controlled. The conditions should be acidic enough to catalyze the reaction but not so acidic that it deactivates the amine nucleophile.[5]

  • Reversible Reaction Equilibrium: The condensation reaction is reversible and produces water as a byproduct.[3]

    • Cause: If water is allowed to accumulate, the equilibrium can shift back towards the starting materials, suppressing the yield.

    • Solution:

      • Water Removal: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[3]

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Conversely, excessively high temperatures can lead to degradation of starting materials or products.

    • Solution:

      • Temperature Screening: If running at room temperature, try heating the reaction. Many condensations of this type are run at reflux in solvents like ethanol or methanol.[6][7] A typical starting point is 60-80°C. Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.

Issue 2: Significant Formation of Side Products

Q: My reaction mixture shows multiple spots on TLC, and the desired product is difficult to purify. What are the likely side reactions?

A: Side product formation often points to issues with reactivity, stoichiometry, or reaction conditions.

  • Self-Condensation of the Keto-ester:

    • Cause: If the keto-ester starting material can self-condense (e.g., via a Claisen condensation), it will compete with the desired reaction pathway, especially if the piperazinone is not sufficiently reactive.

    • Solution:

      • Controlled Addition: Add the keto-ester dropwise to the mixture of the piperazinone and the base/catalyst. This maintains a low instantaneous concentration of the keto-ester, favoring the reaction with the piperazinone.

  • Formation of Michael Adducts:

    • Cause: The product, an α,β-unsaturated system, can act as a Michael acceptor. A second molecule of the piperazinone enolate can potentially add to the product, leading to dimers or oligomers.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the keto-ester to ensure the piperazinone is consumed.

      • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this increases the opportunity for side reactions.

  • Decomposition:

    • Cause: The heterocyclic core or the ester functionality may be sensitive to prolonged heating or excessively strong acidic/basic conditions.

    • Solution:

      • Optimize Conditions: Re-evaluate the temperature and catalyst choice. A milder base or lower reaction temperature may be necessary. For instance, a study on a similar system found that heating at 60 °C for 24 hours in ethanol and acetic acid gave a high yield of 87%.[6]

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree Start Problem Encountered LowYield Low / No Yield Start->LowYield SideProducts Side Products / Impurities Start->SideProducts CheckBase Is base/catalyst appropriate? LowYield->CheckBase Examine Reaction Setup CheckStoich Is stoichiometry correct? SideProducts->CheckStoich Examine Reaction Setup CheckWater Is water being removed? CheckBase->CheckWater Yes Sol_Base Action: Screen alternative bases (e.g., Piperidine, TEA, DBU). Verify pH. CheckBase->Sol_Base No CheckTemp Is temperature optimal? CheckWater->CheckTemp Yes Sol_Water Action: Use Dean-Stark or add molecular sieves. CheckWater->Sol_Water No Sol_Temp Action: Increase temperature incrementally (e.g., RT -> 60°C -> Reflux). Monitor by TLC/LCMS. CheckTemp->Sol_Temp No CheckTime Is reaction time too long? CheckStoich->CheckTime Yes Sol_Stoich Action: Use slight excess of keto-ester. Consider slow addition. CheckStoich->Sol_Stoich No CheckPurity Are reagents pure? CheckTime->CheckPurity Yes Sol_Time Action: Monitor closely and quench reaction upon completion. CheckTime->Sol_Time No Sol_Purity Action: Re-purify starting materials. Use anhydrous solvents. CheckPurity->Sol_Purity No

Caption: A logical guide to diagnosing and solving common synthesis issues.

Baseline Experimental Protocol & Optimization Parameters

This section provides a general starting protocol. Note: This is a representative procedure and may require optimization for specific substrates.

Baseline Protocol
  • Reaction Setup: To a solution of the piperazin-2-one (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol) is added the base or acid catalyst (e.g., acetic acid, 0.2 eq).[6]

  • Reagent Addition: The keto-ester (1.1 eq) is added to the mixture.

  • Reaction Execution: The reaction mixture is heated (e.g., to 60 °C or reflux) and stirred.[6]

  • Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting piperazinone is consumed (typically 2-24 hours).[7]

  • Workup & Purification: Upon completion, the mixture is cooled to room temperature. The formed precipitate, if any, is filtered, washed with cold solvent (e.g., ethanol, ethyl acetate), and dried.[6] If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (e.g., silica gel).

Table 1: Key Optimization Parameters
ParameterCommon OptionsRationale & Expert Insights
Solvent Ethanol, Methanol, Toluene, THF, DichloromethaneProtic solvents like ethanol can participate in proton transfer, facilitating the reaction.[6] Aprotic solvents like toluene are ideal when using a Dean-Stark trap for water removal.
Catalyst/Base Acetic Acid, Piperidine, Triethylamine (TEA), DBUAcetic Acid: Acts as a Brønsted acid to activate the keto-ester carbonyl. Often used in catalytic amounts in protic solvents.[6] Piperidine/TEA: Weak, non-nucleophilic bases that facilitate enolate/enamine formation without promoting side reactions.[2] DBU: A stronger, non-nucleophilic base for less reactive substrates. Use with caution to avoid decomposition.
Temperature Room Temp to Reflux (typically 60-110 °C)Higher temperatures accelerate both the condensation and dehydration steps. However, this must be balanced against potential starting material or product degradation. Start at 60 °C and adjust based on reaction rate.
Water Removal Dean-Stark Trap, Molecular Sieves (3Å or 4Å), Anhydrous Na₂SO₄Actively removing water is one of the most effective ways to drive the reaction to completion and improve yields, based on Le Châtelier's principle.[3]
Concentration 0.1 M to 1.0 MHigher concentrations can increase reaction rates but may also promote bimolecular side reactions or cause solubility issues. A starting concentration of 0.2-0.5 M is generally reasonable.

References

  • Medvedeva, S. M., et al. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. Available at: [Link]

  • Logvinenko, I., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • Sharma, N. K., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. Available at: [Link]

  • Benali, A., & Bengueddach, A. (2015). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
  • El-Mekawy, R. E., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of Oxopiperazines

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of overlapping signals in the Nuclear Magnetic Resonance (NMR) spectra of oxopiperazines and related N-heterocyclic compounds. The conformational flexibility and subtle differences in the chemical environments of protons and carbons in these scaffolds often lead to significant peak overlap, complicating structural elucidation and analysis. This resource is designed to provide actionable solutions and deeper insights into resolving these complexities.

I. Understanding the Challenge: Why Do Oxopiperazine Signals Overlap?

Oxopiperazines, as a core motif in many biologically active molecules, present unique challenges in NMR spectroscopy. The primary reasons for signal overlap include:

  • Conformational Dynamics: The piperazine ring can exist in various conformations, such as chair and boat forms, which may be in rapid or intermediate exchange on the NMR timescale.[1][2] This can lead to broadened peaks or the presence of multiple sets of signals for a single compound.

  • Restricted Amide Bond Rotation: The partial double bond character of the amide bond in oxopiperazines restricts rotation, leading to the potential for rotational isomers (rotamers).[2][3] These rotamers can give rise to distinct sets of NMR signals, further complicating the spectrum.

  • Subtle Differences in Chemical Environments: Protons and carbons within the piperazine ring often have very similar chemical environments, resulting in closely spaced chemical shifts. This is particularly true for the axial and equatorial protons on the same carbon.

II. Troubleshooting Guide: A Phased Approach to Resolving Overlap

This section provides a systematic, question-and-answer-based approach to troubleshoot and resolve overlapping signals in your oxopiperazine NMR spectra.

Phase 1: Foundational Adjustments

Question 1: My initial 1D ¹H NMR spectrum shows a crowded and poorly resolved aliphatic region. What are the first steps I should take?

Answer: Before resorting to more complex experiments, simple adjustments to your data acquisition and sample preparation can often significantly improve resolution.

Solution A: Optimize Your NMR Solvent

The chemical shifts of protons, especially those involved in hydrogen bonding or near polar functional groups, can be highly sensitive to the solvent.[4][5] Changing the solvent can alter the chemical shift dispersion and potentially resolve overlapping signals.[6]

  • Rationale: Different solvents interact with the solute in distinct ways (e.g., through hydrogen bonding, aromatic stacking), which can influence the electronic environment of the nuclei and thus their chemical shifts. Aromatic solvents like benzene-d₆ often induce significant shifts compared to chloroform-d₆ due to anisotropic effects.

Table 1: Common NMR Solvents and Their Properties for Modifying Chemical Shift Dispersion

SolventDielectric Constant (ε)Common Use CaseExpected Effect on Oxopiperazine Spectra
Chloroform-d (CDCl₃)4.8General purpose, non-polar to moderately polar compounds.Often the default; may show significant overlap.
Benzene-d₆ (C₆D₆)2.3Inducing aromatic solvent-induced shifts (ASIS).Can cause significant upfield or downfield shifts, resolving overlap.
Acetone-d₆21.0For more polar compounds.Can alter hydrogen bonding and resolve exchangeable protons.
Methanol-d₄ (CD₃OD)32.7Highly polar, protic solvent.Can simplify spectra by exchanging with NH/OH protons.[6]
Dimethyl sulfoxide-d₆ (DMSO-d₆)47.2High-polarity compounds, slows down proton exchange.Useful for observing NH protons and can alter conformation.[1]

Experimental Protocol: Solvent Screening

  • Prepare separate, equally concentrated samples of your oxopiperazine in a range of deuterated solvents (e.g., CDCl₃, C₆D₆, Acetone-d₆, DMSO-d₆).

  • Acquire a standard 1D ¹H NMR spectrum for each sample under identical temperature and spectrometer conditions.

  • Compare the spectra, paying close attention to the dispersion of signals in the previously overcrowded regions.

  • Select the solvent that provides the best resolution for further 2D NMR analysis.

Solution B: Adjust the Sample Temperature

For conformationally flexible molecules like oxopiperazines, temperature can have a dramatic effect on the NMR spectrum.[7]

  • Rationale: Changing the temperature alters the equilibrium between different conformers.[7][8] At higher temperatures, the rate of interchange between conformers may increase, leading to the coalescence of separate signals into a single, averaged peak.[1] Conversely, lowering the temperature can slow down this exchange, "freezing out" individual conformers and resulting in sharper, distinct signals for each.[2]

Workflow for Temperature Variation Experiments

G start Overlapping Signals Observed at Room Temp. increase_temp Increase Temperature (e.g., to 50-70 °C) start->increase_temp decrease_temp Decrease Temperature (e.g., to 0 °C or lower) start->decrease_temp observe_coalescence Observe Signal Coalescence/Sharpening increase_temp->observe_coalescence observe_sharpening Observe Signal Sharpening/Splitting decrease_temp->observe_sharpening end_fast_exchange Fast Exchange Regime: Use higher temp for simplified spectrum. observe_coalescence->end_fast_exchange Yes end_slow_exchange Slow Exchange Regime: Use lower temp for resolving conformers. observe_sharpening->end_slow_exchange Yes

Caption: Troubleshooting workflow for using variable temperature NMR.

Phase 2: Advanced 1D and 2D NMR Techniques

Question 2: Solvent and temperature changes provided some improvement, but key signals are still overlapping. What's the next step?

Answer: When foundational adjustments are insufficient, two-dimensional (2D) NMR experiments are the most powerful tools for resolving signal overlap by spreading the signals across a second frequency dimension.[9][10][11]

Solution A: Homonuclear Correlation Spectroscopy (COSY and TOCSY)

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. It is excellent for tracing out the connectivity of protons within a spin system.[12]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This is often more informative than COSY for cyclic systems. It shows correlations between all protons within a single spin system, not just direct neighbors.[13] For an oxopiperazine, a well-resolved proton can reveal the chemical shifts of all other protons on that same ring, even if they are heavily overlapped in the 1D spectrum.

Solution B: Heteronuclear Correlation Spectroscopy (HSQC and HMBC)

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[9] Since the ¹³C chemical shift range is much wider than the ¹H range, protons that overlap in the 1D ¹H spectrum often have attached carbons with very different ¹³C chemical shifts, allowing them to be resolved in the 2D spectrum.[11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

Decision Tree for Selecting 2D NMR Experiments

G start Persistent Peak Overlap q_goal What information is needed? start->q_goal goal_h_connectivity Proton-Proton Connectivity q_goal->goal_h_connectivity ¹H assignment goal_hc_connectivity Proton-Carbon Connectivity q_goal->goal_hc_connectivity ¹³C assignment cosy Use ¹H-¹H COSY for direct couplings. goal_h_connectivity->cosy tocsy Use ¹H-¹H TOCSY for entire spin systems. goal_h_connectivity->tocsy hsqc Use ¹H-¹³C HSQC for direct C-H attachment. goal_hc_connectivity->hsqc hmbc Use ¹H-¹³C HMBC for long-range C-H connectivity. goal_hc_connectivity->hmbc

Caption: Selecting the right 2D NMR experiment.

Phase 3: Chemical Modification and Advanced Techniques

Question 3: Even with 2D NMR, some key resonances are still ambiguous. Are there other methods to induce chemical shift separation?

Answer: Yes, in cases of severe or persistent overlap, chemical shift reagents or more advanced NMR pulse sequences can be employed.

Solution: Use of Lanthanide Shift Reagents (LSRs)

  • Rationale: LSRs are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule (like the oxygen or nitrogen atoms in an oxopiperazine).[14][15] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[16] This can effectively "spread out" a crowded region of the spectrum.[17]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Acquire a standard 1D ¹H NMR spectrum of your oxopiperazine in a dry, aprotic solvent (e.g., CDCl₃).

  • Add a small, known amount (e.g., 0.1 molar equivalents) of an LSR (e.g., Eu(fod)₃) to the NMR tube.

  • Acquire another ¹H NMR spectrum and observe the changes in chemical shifts.

  • Continue this stepwise addition, acquiring a spectrum after each addition, until sufficient peak separation is achieved.

  • Caution: LSRs can cause line broadening, so use the minimum amount necessary.[14] They are also highly sensitive to moisture.

III. Frequently Asked Questions (FAQs)

Q1: I see more signals than expected for my seemingly symmetric oxopiperazine. Why is that?

This is a classic sign of slow conformational exchange or the presence of rotamers at room temperature.[1][2] The piperazine ring inversion or rotation around the amide bond is slow on the NMR timescale, leading to distinct signals for atoms that would be chemically equivalent under fast exchange.[3] Running the experiment at a higher temperature will often cause these signals to coalesce.[1]

Q2: Can I use ¹⁵N NMR to help with assignment?

Yes, for N-heterocycles, ¹⁵N NMR can be very informative. The chemical shift range of ¹⁵N is very wide, making it sensitive to subtle structural and electronic changes.[13] While direct 1D ¹⁵N NMR is often insensitive, 2D ¹H-¹⁵N HMBC experiments can be used to correlate protons to the nitrogen atoms in the ring, aiding in the assignment of both.

Q3: My peak integrations in a crowded region are not reliable. How can I get quantitative information?

Direct integration of overlapping peaks is often inaccurate.[18] A better approach is spectral deconvolution, where software algorithms are used to fit and integrate the individual peaks that make up a complex multiplet.[18] Alternatively, if a 2D HSQC spectrum is well-resolved, the volumes of the cross-peaks can sometimes be used for semi-quantitative analysis, though this requires careful setup and calibration.

Q4: What are "pure shift" NMR experiments, and can they help?

Pure shift NMR is a newer class of experiments designed to collapse complex multiplets into singlets, dramatically increasing spectral resolution.[18] This can be extremely useful for resolving overlapping multiplets and accurately determining their chemical shifts.[18] While not yet standard on all spectrometers, they are becoming more common and are an excellent option for challenging cases of overlap.

IV. References

  • Boosting resolution in NMR spectroscopy by chemical shift upscaling. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Schröder, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2487. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (2023, December 29). In Wikipedia. [Link]

  • Coutinho, E. C., & Silva, D. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 2D NMR Introduction. (2021, August 15). Chemistry LibreTexts. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Schröder, S., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 856-866. [Link]

  • Bermel, W., et al. (2013). Improving the chemical shift dispersion of multidimensional NMR spectra of intrinsically disordered proteins. Journal of Biomolecular NMR, 55(3), 231–237. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. [Link]

  • Ahern, C. A., et al. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 26(11), 2235–2246. [Link]

  • Ismael, S., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 63(10), 3769-3778. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. [Link]

  • 1H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Lanthanide shift reagents in nmr. (2015, June 17). SlideShare. [Link]

  • Lee, C.-L., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5434. [Link]

  • Hudson, J. B., et al. (2019). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 10(30), 7248–7260. [Link]

  • 23.1: NMR Shift Reagents. (2021, August 15). Chemistry LibreTexts. [Link]

  • Hansen, A. L., et al. (2016). Subtle temperature-induced changes in small molecule conformer dynamics – observed and quantified by NOE spectroscopy. Chemical Communications, 52(15), 3231–3234. [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: In Vitro Anti-Inflammatory Assays

Topic: Troubleshooting Common Pitfalls in Macrophage-Based Screening Audience: Researchers, Scientists, Drug Development Professionals Version: 2.0 (Current) Introduction: The "Anti-Inflammatory" Mirage Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Pitfalls in Macrophage-Based Screening

Audience: Researchers, Scientists, Drug Development Professionals Version: 2.0 (Current)

Introduction: The "Anti-Inflammatory" Mirage

Welcome to the Technical Support Center. If you are here, you likely have a compound that shows "90% inhibition of Nitric Oxide (NO)" but are struggling to reproduce it, or you suspect your data might be an artifact.

In vitro anti-inflammatory assays (typically using LPS-stimulated RAW 264.7 or J774A.1 macrophages) are the workhorses of early-stage drug discovery. However, they are prone to four specific classes of failure that mimic efficacy. This guide synthesizes field-proven troubleshooting protocols to distinguish true biological activity from experimental noise.

Module 1: The "False Positive" Trap (Cytotoxicity vs. Efficacy)

User Query:

"My compound inhibits NO production by 95% at 50 µg/mL. Is this a potent anti-inflammatory hit?"

Technical Diagnosis:

Not necessarily. The most common pitfall is cytotoxicity masquerading as inhibition . If your compound kills the macrophages, they cannot produce cytokines or NO. A dead cell looks exactly like a "cured" cell in a supernatant-based assay.

The Solution: Multiplexing Viability & Activity

You must normalize inflammatory readout (NO/Cytokines) against cell viability in the same well or parallel plates.

Protocol: The "Dual-Readout" Validation System

Objective: Determine if NO reduction is due to signaling inhibition or cell death.

  • Seed Cells: Plate RAW 264.7 cells (1×10⁵ cells/well) in 96-well plates. Incubate 24h.

  • Pre-treatment: Add test compound (serial dilutions). Incubate 1-2h.

  • Stimulation: Add LPS (final conc. 100 ng/mL or 1 µg/mL). Do not wash cells. Incubate 18–24h.

  • Supernatant Transfer (Crucial Step): Transfer 100 µL of supernatant to a new clear plate for Griess Assay (NO detection).

  • Viability Assay (Original Plate): Immediately add MTT/MTS/CCK-8 reagent to the cells remaining in the original plate.

  • Calculation: Calculate the Selectivity Index (SI) .

    • Rule of Thumb: If

      
      , the "activity" is likely toxicity-driven.
      

Data Interpretation Table:

NO ProductionCell ViabilityInterpretationAction
Low (<10%) Low (<20%) False Positive (Cytotoxicity) Discard or lower dose.
Low (<10%) High (>90%) True Hit Proceed to mechanistic studies.
High (>90%) High (>90%) Inactive Compound is ineffective.
Low (<10%) Moderate (50-70%) Confounded Re-test at non-toxic range.

Module 2: The "Hidden Contaminant" (Endotoxin)

User Query:

"My purified protein/extract stimulates cytokines (TNF-α, IL-6) on its own. Is it an immunostimulant?"

Technical Diagnosis:

Likely not.[1] If your sample was produced in bacteria (e.g., E. coli recombinant proteins) or extracted from non-sterile natural sources, it is almost certainly contaminated with Endotoxin (LPS) . Macrophages react to picogram levels of LPS.

The Solution: The Polymyxin B (PMB) Check

Polymyxin B binds and neutralizes LPS.[2] If adding PMB abolishes your compound's activity, your compound is dirty.

Protocol: The "Is it the Drug or the Bug?" Test

Reagent: Polymyxin B Sulfate (Sigma or equivalent).

  • Design 4 Conditions:

    • A: Cells + Medium (Negative Control)[3]

    • B: Cells + Your Compound (Test)

    • C: Cells + Your Compound + Polymyxin B (10 µg/mL) [4]

    • D: Cells + LPS (Positive Control) + Polymyxin B (10 µg/mL) (Validation that PMB works)

  • Incubate: 24 hours.

  • Readout: Measure TNF-α or NO.

Decision Logic:

  • If B is High and C is Low: Contamination. Your "activity" is just LPS.

  • If B is High and C is High: True Immunostimulant. The activity is intrinsic to your molecule.

Module 3: The "Chemical Illusion" (Assay Interference)

User Query:

"I'm testing a plant extract (rich in polyphenols). It shows amazing NO inhibition, but Western Blot shows no change in iNOS protein. How?"

Technical Diagnosis:

Scavenging Interference. The Griess assay relies on a chemical reaction between nitrite and the reagent. Many phytochemicals (e.g., quercetin, gallic acid) can:

  • Directly scavenge Nitric Oxide (chemical scavenging, not biological inhibition).

  • React with the Griess reagent itself, preventing color formation.

The Solution: Cell-Free Interference Check

You must verify if the compound interacts with the assay rather than the cell.

Protocol: The "Cell-Free" Griess Check
  • Generate Nitrite Standard: Create a standard curve of Sodium Nitrite (

    
    ) in culture media (no cells). Aim for ~50 µM concentration (mid-range signal).
    
  • Spike: Add your test compound to these nitrite wells at the highest concentration used in the bioassay.

  • Measure: Add Griess reagent and read absorbance immediately.

  • Analysis:

    • If Absorbance drops significantly compared to the "Nitrite only" control, your compound is chemically interfering. Data is invalid.

Module 4: The "Moving Target" (Cell State Variability)

User Query:

"My positive control (LPS) isn't inducing much NO anymore. Last month it worked fine."

Technical Diagnosis:

Phenotypic Drift. RAW 264.7 macrophages are notoriously unstable.

  • Passage Number: Above passage 20–30, they lose TLR4 surface expression and macrophage phenotype.

  • Confluency: Overgrowth (>90% confluence) forces them into a quiescent or differentiated state.

The Solution: Strict Culture Governance
  • Hard Stop: Discard cells after Passage 20 . Thaw a fresh aliquot.

  • LPS Source: Use a consistent serotype (e.g., E. coli O111:B4). Different serotypes have vastly different potencies.

  • Serum: Do not starve cells of serum during LPS stimulation unless specifically required for a signaling assay (e.g., phosphorylation). Serum proteins (LBP) are often required for efficient TLR4 activation.

Visual Troubleshooting Guides

Figure 1: The "False Positive" Decision Tree

A logic flow to distinguish between cytotoxicity, contamination, and true efficacy.

AntiInflammatoryLogic Start Compound shows High NO Inhibition ViabilityCheck Step 1: Check Cell Viability (MTT/MTS Assay) Start->ViabilityCheck IsToxic Viability < 80%? ViabilityCheck->IsToxic FalsePositive FALSE POSITIVE (Cytotoxicity) IsToxic->FalsePositive Yes Step2 Step 2: Check Interference (Cell-Free Griess) IsToxic->Step2 No IsInterference Inhibits Nitrite Standard? Step2->IsInterference Artifact ARTIFACT (Chemical Scavenging) IsInterference->Artifact Yes Step3 Step 3: Check Endotoxin (Polymyxin B Test) IsInterference->Step3 No IsEndotoxin Activity blocked by PMB? Step3->IsEndotoxin Contamination CONTAMINATION (LPS in Sample) IsEndotoxin->Contamination Yes (If testing immunostimulation) TrueHit TRUE HIT (Valid Anti-inflammatory) IsEndotoxin->TrueHit No

Caption: Logical workflow to validate anti-inflammatory "hits" and rule out the three most common artifacts: Cytotoxicity, Chemical Interference, and Endotoxin Contamination.

Figure 2: The "Gold Standard" Multiplex Workflow

Optimized experimental design to minimize variability and maximize data integrity.

ExperimentWorkflow cluster_0 Day 0: Seeding cluster_1 Day 1: Treatment cluster_2 Day 2: Readout (Multiplex) Seed Seed Macrophages (1x10^5/well) PreTreat Pre-treat with Cmpd (1-2 hours) Seed->PreTreat 24h Incubation Stimulate Add LPS (Do NOT Wash) PreTreat->Stimulate Transfer Transfer Supernatant (100 µL) Stimulate->Transfer 18-24h Incubation Griess Griess Assay (NO Measure) Transfer->Griess New Plate OriginalPlate Original Plate (Cells Remaining) Transfer->OriginalPlate Retain Cells MTT Add Viability Reagent (MTT/MTS) OriginalPlate->MTT

Caption: Multiplexed workflow allowing simultaneous determination of inflammatory markers (NO) and cell health (MTT) from a single experimental well.

References

  • Taciak, B. et al. (2018). "Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages." PLOS ONE. [Link]

  • Duff, G. W. & Atkins, E. (1982). "The inhibitory effect of polymyxin B on endotoxin-induced endogenous pyrogen production." Journal of Immunological Methods. [Link]

  • Verma, A. et al. (2012). "Polymyxin B Inadequately Quenches the Effects of Contaminating Lipopolysaccharide on Murine Dendritic Cells." PLOS ONE. [Link]

  • Giustarini, D. et al. (2008). "Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization." Methods in Enzymology. [Link]

  • Galvao, J. et al. (2014). "Guidelines for the removal of endotoxins and inactivation of bacteria in protein purification." Frontiers in Pharmacology. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise in MC4R Functional Assays

Welcome to the technical support center for Melanocortin-4 Receptor (MC4R) functional assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MC4R si...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Melanocortin-4 Receptor (MC4R) functional assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MC4R signaling and to provide robust, actionable solutions for improving assay performance. As a receptor with significant constitutive activity and multiple signaling outputs, achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research.

Understanding MC4R Signaling: A Multi-faceted Receptor

The MC4R is a G protein-coupled receptor (GPCR) that plays a critical role in energy homeostasis, making it a key target for therapeutic interventions for obesity and other metabolic disorders.[1][2][3] Its signaling is not limited to a single pathway; upon activation by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), MC4R primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5][6][7] However, it can also signal through other pathways, including Gq and β-arrestin recruitment, the latter of which is involved in receptor desensitization, internalization, and G protein-independent signaling.[4][8][9] Furthermore, the wild-type MC4R exhibits significant basal or constitutive activity, meaning it can signal in the absence of an agonist.[10][11][12] This constitutive activity is physiologically relevant and can be modulated by inverse agonists like the endogenous Agouti-related peptide (AgRP).[1][10][13][14]

Understanding these distinct signaling modalities is crucial for designing and troubleshooting your functional assays. The choice of assay will depend on the specific scientific question you are addressing, whether it's characterizing agonists, antagonists, or inverse agonists, or investigating biased signaling.

Troubleshooting Guide

This section addresses common issues encountered during MC4R functional assays, providing causative explanations and step-by-step solutions.

Q1: I'm observing a low signal window (low signal-to-noise ratio) in my cAMP assay. What can I do to improve it?

A low signal window in a cAMP assay can be frustrating and can mask the true pharmacological effects of your test compounds. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Cell Density The number of cells per well directly impacts the total amount of cAMP produced. Too few cells will generate a weak signal, while too many can lead to nutrient depletion and cell stress, affecting receptor signaling.[15]Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal number of cells per well that yields the highest signal-to-background ratio. Test a range of densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well) and measure both basal and agonist-stimulated cAMP levels.
Low Receptor Expression Insufficient MC4R expression on the cell surface is a common reason for a weak response. This can be due to issues with the cell line, transfection efficiency, or receptor trafficking.[7]Verify and Enhance Receptor Expression: 1. Cell Line Selection: Use a cell line known to be suitable for GPCR assays, such as HEK293 or CHO cells. 2. Stable vs. Transient Transfection: For consistent results, consider generating a stable cell line expressing MC4R. If using transient transfection, optimize the protocol for maximum efficiency. 3. Expression Confirmation: Verify receptor expression and localization to the plasma membrane using techniques like ELISA, flow cytometry, or immunofluorescence.
Phosphodiesterase (PDE) Activity PDEs are enzymes that degrade cAMP. High endogenous PDE activity in your cells will rapidly reduce the intracellular cAMP concentration, dampening your signal.[16]Inhibit PDE Activity: Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer. A typical starting concentration is 100-500 µM. This will prevent cAMP degradation and amplify the signal.[16]
Agonist Concentration and Incubation Time Using a suboptimal agonist concentration or an insufficient incubation time will result in an incomplete stimulation of the receptor.Optimize Stimulation Conditions: 1. Agonist Titration: Perform a dose-response curve with your reference agonist (e.g., α-MSH or the synthetic agonist NDP-α-MSH) to determine the EC80-EC90 concentration for maximal stimulation in screening assays. 2. Time Course Experiment: Determine the optimal incubation time for maximal cAMP accumulation by measuring the signal at various time points (e.g., 15, 30, 60, and 120 minutes) after agonist addition.
Assay Reagent and Detection Issues The sensitivity of your cAMP detection assay (e.g., HTRF, AlphaScreen, or luminescence-based biosensors) is critical.Review Assay Protocol and Reagents: 1. Reagent Preparation: Ensure all assay reagents are prepared correctly and are not expired. 2. Instrument Settings: Optimize the settings on your plate reader for the specific assay technology being used. 3. Assay Technology: Consider trying a more sensitive cAMP detection kit if the issue persists.
Q2: My basal cAMP level is very high, making it difficult to measure agonist-stimulated responses. How can I reduce the background?

High basal cAMP can be a significant issue, particularly when studying a constitutively active receptor like MC4R. This high background can compress the assay window and make it challenging to detect modest agonist effects.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
High Constitutive Receptor Activity The intrinsic, ligand-independent activity of MC4R can lead to elevated basal cAMP levels, especially with high receptor expression.[10][11]Modulate Receptor Expression: Titrate the amount of MC4R plasmid used in transient transfections to find a level that provides a good agonist response without an excessively high basal signal. For stable cell lines, you may need to screen different clones with varying expression levels.
Serum and Media Components Components in the cell culture medium or serum can sometimes stimulate adenylyl cyclase or other signaling pathways, leading to increased basal cAMP.Serum Starvation and Assay Buffer: 1. Serum Starve Cells: Before the assay, incubate the cells in serum-free medium for 2-4 hours. 2. Use a Simple Assay Buffer: Perform the assay in a simple buffer like HBSS or PBS supplemented with a cation, such as MgCl2 and CaCl2, and a non-animal protein source like BSA.
Cell Stress Over-confluent or unhealthy cells can exhibit altered signaling, including elevated basal cAMP.Maintain Healthy Cell Culture: Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase. Avoid letting cells become over-confluent.
Q3: I am trying to characterize an inverse agonist, but I'm not seeing a decrease in the basal signal. What could be the problem?

Measuring inverse agonism at MC4R requires a detectable level of constitutive activity. If you are not observing a decrease in signal with a known inverse agonist like AgRP, it's likely that your assay is not sensitive enough to detect the basal activity.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Basal Signal The constitutive activity of MC4R, while present, may not be high enough above the assay background to allow for the detection of a decrease in signal.Amplify the Basal Signal: 1. Increase Receptor Expression: Carefully increase the level of MC4R expression to boost the basal cAMP level. 2. Use a PDE Inhibitor: As mentioned previously, a PDE inhibitor like IBMX can help to accumulate basal cAMP, making a decrease upon inverse agonist addition more apparent.[16] 3. Lower Assay Temperature: Reducing the incubation temperature to around 28°C can decrease the activity of endogenous PDEs, further helping to preserve the basal cAMP signal.[16]
Insensitive Assay Readout The dynamic range of your cAMP assay may not be sufficient to resolve small changes in the basal signal.Choose a High-Sensitivity Assay: Consider using a highly sensitive cAMP detection technology, such as a luminescence-based biosensor (e.g., GloSensor™) or a sensitive HTRF kit, which are designed to detect subtle changes in cAMP levels.[17]
Pharmacology of the Compound The compound you are testing may be a neutral antagonist rather than an inverse agonist, meaning it blocks agonist binding but does not affect the receptor's basal activity.Confirm with a Known Inverse Agonist: Always include a positive control inverse agonist, such as AgRP, in your experiments to validate that your assay system is capable of detecting inverse agonism.[13][14]

Frequently Asked Questions (FAQs)

Q1: Which signaling pathway should I focus on for my MC4R functional assay: Gs/cAMP or β-arrestin recruitment?

The choice of signaling pathway depends on your research goals.

  • Gs/cAMP Pathway: This is the canonical and most well-characterized signaling pathway for MC4R.[4][5][6] Assaying for cAMP accumulation is a robust method for identifying and characterizing agonists, antagonists, and inverse agonists that modulate the primary function of the receptor. It is the most common readout for MC4R activity.

  • β-arrestin Recruitment Pathway: Measuring β-arrestin recruitment can provide valuable insights into receptor desensitization, internalization, and potential for biased signaling.[8][18] Some studies suggest that β-arrestin-mediated signaling may play a significant role in the physiological effects of MC4R activation.[9] If you are interested in identifying biased ligands that preferentially activate one pathway over the other, or in studying the mechanisms of receptor regulation, then a β-arrestin recruitment assay is essential.

Q2: What are the key differences between endpoint and real-time cAMP assays?

  • Endpoint Assays (e.g., HTRF, AlphaScreen): These assays measure the total amount of cAMP accumulated in the cells at a single, predetermined time point after stimulation. They are generally high-throughput and well-suited for screening large compound libraries.

  • Real-time Assays (e.g., GloSensor™, FRET-based biosensors): These assays utilize genetically encoded biosensors to continuously monitor cAMP levels in living cells.[17][19] This allows for the measurement of the kinetics of the cAMP response, providing a more detailed pharmacological profile of your compounds. They are particularly useful for studying the onset and duration of action of different ligands.

Q3: How do I choose the right cell line for my MC4R assays?

The ideal cell line should have low endogenous melanocortin receptor expression to avoid confounding results and should be easily transfectable. Commonly used cell lines include:

  • HEK293 (Human Embryonic Kidney) cells: These are a popular choice due to their high transfection efficiency and robust growth characteristics.[7][20]

  • CHO (Chinese Hamster Ovary) cells: These are also widely used and are known for their low endogenous GPCR expression.[21]

It is always recommended to test your chosen cell line for any endogenous response to melanocortin agonists before introducing your MC4R construct.

Experimental Protocols & Workflows

Protocol 1: HTRF-based cAMP Accumulation Assay

This protocol outlines a typical endpoint cAMP assay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. The principle of this competitive immunoassay is that cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[22][23][24]

Materials:

  • HEK293 or CHO cells stably or transiently expressing human MC4R

  • Cell culture medium (e.g., DMEM/F12)

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

  • PDE inhibitor (e.g., IBMX)

  • Reference agonist (e.g., α-MSH or NDP-α-MSH)

  • Test compounds

  • HTRF cAMP detection kit (e.g., from Revvity or Cisbio)

  • White, low-volume 384-well assay plates

  • HTRF-compatible microplate reader

Workflow:

HTRF_cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Seed MC4R-expressing cells in 384-well plate B Incubate overnight A->B C Wash cells and add assay buffer with PDE inhibitor B->C D Add test compounds/agonist C->D E Incubate (e.g., 30-60 min at 37°C) D->E F Lyse cells and add HTRF detection reagents E->F G Incubate (e.g., 60 min at RT) F->G H Read plate on HTRF reader G->H I Calculate HTRF ratio and convert to cAMP concentration H->I J Plot dose-response curves I->J

Caption: HTRF cAMP Assay Workflow

Step-by-Step Method:

  • Cell Seeding: Seed MC4R-expressing cells into a white, 384-well plate at the predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of your test compounds and reference agonist in assay buffer.

  • Assay Initiation:

    • Gently remove the culture medium from the wells.

    • Add assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX).

    • Add your test compounds, reference agonist, or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 30-60 minutes).

  • Detection:

    • Following the manufacturer's instructions for your HTRF kit, add the lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.[15]

    • Use a cAMP standard curve to convert the HTRF ratio to cAMP concentration.

    • Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.

Protocol 2: BRET-based β-Arrestin Recruitment Assay

This protocol describes a live-cell assay to measure the recruitment of β-arrestin to MC4R upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).[18][25][26]

Principle:

In this assay, MC4R is fused to a BRET donor (e.g., Renilla luciferase, Rluc8), and β-arrestin is fused to a BRET acceptor (e.g., Venus or YFP). When the agonist binds to the receptor, it induces a conformational change that promotes the binding of β-arrestin. This brings the donor and acceptor molecules into close proximity, allowing for energy transfer and the emission of light by the acceptor.[26][27]

Materials:

  • HEK293 cells

  • Expression plasmids: MC4R-Rluc8 and Venus-β-arrestin2

  • Transfection reagent

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • BRET substrate (e.g., coelenterazine h)

  • Reference agonist (e.g., α-MSH)

  • Test compounds

  • White, 96-well or 384-well assay plates

  • BRET-compatible microplate reader with dual-emission filters

Workflow:

BRET_Arrestin_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Co-transfect cells with MC4R-Rluc8 & Venus-β-arrestin2 B Seed transfected cells in 96-well plate A->B C Incubate for 24-48 hours B->C D Wash cells with assay buffer C->D E Add test compounds/agonist D->E F Incubate (e.g., 15-30 min at 37°C) E->F G Add BRET substrate (e.g., coelenterazine h) F->G H Immediately read luminescence at donor and acceptor wavelengths G->H I Calculate BRET ratio H->I J Plot dose-response curves I->J

Caption: BRET β-Arrestin Assay Workflow

Step-by-Step Method:

  • Transfection and Seeding: Co-transfect HEK293 cells with the MC4R-Rluc8 and Venus-β-arrestin2 plasmids. After 24 hours, seed the transfected cells into a white assay plate.

  • Assay Initiation:

    • On the day of the assay (48 hours post-transfection), remove the culture medium and wash the cells with assay buffer.

    • Add your test compounds, reference agonist, or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Substrate Addition and Reading:

    • Add the BRET substrate (e.g., coelenterazine h, final concentration 5 µM).

    • Immediately read the plate on a BRET-compatible reader, simultaneously measuring the luminescence signal at the donor wavelength (e.g., ~480 nm for Rluc8) and the acceptor wavelength (e.g., ~530 nm for Venus).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 values.

References

  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Principles of the HTRF cAMP Assay. - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stimulation of Gs signaling in MC4R cells by DREADD increases energy expenditure, suppresses food intake, and increases locomotor activity in mice. (2022). American Journal of Physiology-Endocrinology and Metabolism, 322(5), E496–E507. [Link]

  • Cottet, M., Faklaris, M., Maurel, D., Galés, C., & Perroy, J. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 3, 105. [Link]

  • Pogozheva, I. D., Mosberg, H. I., & Haskell-Luevano, C. (2018). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. Pharmaceuticals, 11(4), 110. [Link]

  • Min, S., et al. (2022). Stimulation of Gs signaling in MC4R cells by DREADD increases energy expenditure, suppresses food intake, and increases locomotor activity in mice. American Journal of Physiology-Endocrinology and Metabolism, 322(5), E496-E507.
  • Schematic illustration of the assay principle of the HTRF cAMP assay. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf. (n.d.). Retrieved February 15, 2026, from [Link]

  • MC4R signaling pathways. In the Gαs/cAMP signaling pathway, MC4R... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tao, Y.-X. (2014). Constitutive activity in melanocortin-4 receptor: biased signaling of inverse agonists. Advances in Pharmacology, 70, 135–154. [Link]

  • Rediger, A., & Piston, D. W. (2003). Engineering the melanocortin-4 receptor to control G(s) signaling in vivo. Annals of the New York Academy of Sciences, 994, 115–123. [Link]

  • Lam, B. Y. H., et al. (2022). MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels. The Journal of Clinical Endocrinology & Metabolism, 107(3), e1045-e1057.
  • Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stoeber, M., & Gurevich, V. V. (2022). In-cell arrestin-receptor interaction assays. Current Protocols, 2(11), e590. [Link]

  • BRET assay for the detection of arrestin recruitment by GPCRs. Upon... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pfleger, K. D. G., & Eidne, K. A. (2005). Detection of GPCR/beta-arrestin interactions in live cells using bioluminescence resonance energy transfer technology. Methods in Molecular Biology, 306, 185–204.
  • Jackson, P. J., et al. (2011). Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP's Inverse Agonist Pharmacology at the hMC4R. Journal of Medicinal Chemistry, 54(19), 6745-6754.
  • Jones, E. M., et al. (2023). High resolution deep mutational scanning of the melanocortin-4 receptor enables target characterization for drug discovery. eLife, 12, e84830.
  • Cong, M., et al. (2012). Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay. British Journal of Pharmacology, 165(7), 2321-2331.
  • Wanka, L., et al. (2009). Antibodies against the melanocortin-4 receptor act as inverse agonists in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 297(4), E993-E1001.
  • Inverse agonist. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Lotta, L. A., et al. (2019). Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity. Cell, 177(2), 337-348.e11.
  • Dvorak, C. A., et al. (2023). Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds.
  • Yu, J., et al. (2021). Structural insights into ligand recognition and activation of the melanocortin-4 receptor.
  • MC4 Melanocortin Receptor Assay. (n.d.). Innoprot. Retrieved February 15, 2026, from [Link]

  • The NanoBiT® Assay and the gain-of-function genetic variants of the GPCR Melanocortin 4 Receptor. (2020, September 9). [Video]. YouTube. [Link]

  • Al-Maraghi, A., et al. (2023).
  • Paisdzior, S., et al. (2020). Differential Signaling Profiles of MC4R Mutations with Three Different Ligands. International Journal of Molecular Sciences, 21(23), 9037.
  • Huang, H., et al. (2010). Functional characterization and pharmacological rescue of melanocortin-4 receptor mutations identified from obese patients. Molecular and Cellular Endocrinology, 320(1-2), 107-115.
  • Herborg, F. V., et al. (2019). Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. Molecular and Cellular Endocrinology, 498, 110565.
  • Srinivasan, S., et al. (2004). Constitutive activity of the melanocortin-4 receptor is maintained by its N-terminal domain and plays a role in energy homeostasis in humans.
  • Fan, Z., et al. (2011).
  • MRAP2 modifies the signaling and oligomerization state of the melanocortin-4 receptor. (n.d.). bioRxiv. Retrieved February 15, 2026, from [Link]

  • Srinivasan, S., et al. (2004). Constitutive activity of the melanocortin-4 receptor is maintained by its N-terminal domain and plays a role in energy homeostasis in humans.
  • Evolutionary Identification of the Requirement of the Second Intracellular Loop for the Constitutive Activity of Melanocortin-4 Receptors. (2020).
  • A Setmelanotide-like Effect at MC4R Is Achieved by MC4R Dimer Separation. (2022). International Journal of Molecular Sciences, 23(19), 11841.

Sources

Optimization

challenges in the solid-phase synthesis of 2-oxopiperazine peptidomimetics

Technical Support Center: Solid-Phase Synthesis of 2-Oxopiperazine Peptidomimetics Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of 2-Oxopiperazine Scaffolds Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-Phase Synthesis of 2-Oxopiperazine Peptidomimetics

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of 2-Oxopiperazine Scaffolds

Executive Summary & Core Strategy

2-Oxopiperazines are privileged scaffolds in drug discovery due to their ability to constrain peptide backbones, mimicking


-turns and improving proteolytic stability. However, their synthesis on solid phase is fraught with challenges, primarily cyclization inefficiency and racemization.

The "Gold Standard" Protocol: For maximum robustness and stereochemical integrity, we recommend the Microwave-Assisted Sub-Monomer Route on 2-Chlorotrityl Chloride (2-CTC) Resin . This approach minimizes diketopiperazine (DKP) formation and allows for rapid, high-yielding cyclization.

Synthesis Workflow & Logic

The following diagram outlines the critical decision points and chemical pathways for assembling the 2-oxopiperazine core.

OxopiperazineWorkflow Start Start: Resin Selection ResinChoice C-Terminus Requirement? Start->ResinChoice CTC 2-Chlorotrityl (2-CTC) (Prevents DKP) ResinChoice->CTC Carboxylic Acid Rink Rink Amide (Higher DKP Risk) ResinChoice->Rink Amide Step1 Step 1: Acylation with Bromoacetic Acid (DIC) CTC->Step1 Rink->Step1 Step2 Step 2: Displacement with Primary Amine (R1) Step1->Step2 Step3 Step 3: Acylation with Chiral 2-Halo Acid (R2) Step2->Step3 Cyclization Step 4: Cyclization Step3->Cyclization Method Cyclization Condition? Cyclization->Method RoomTemp Conventional (Room Temp) 12-24h, Low Yield Method->RoomTemp Microwave Microwave Assisted 80°C, 10-30 min, High Yield Method->Microwave Final Cleavage & Analysis RoomTemp->Final Microwave->Final

Caption: Logical workflow for solid-phase assembly of 2-oxopiperazines, highlighting the critical resin selection and cyclization method.

Troubleshooting Guide (Q&A)

Issue 1: Cyclization Failure (The Ring Won't Close)

User Question: I have completed the linear precursor synthesis, but after the final cyclization step, I only see linear product or hydrolysis byproducts. Why isn't the ring closing?

Scientist's Diagnosis: This is the most common bottleneck. The intramolecular displacement of the halide by the amide nitrogen is sterically demanding and entropically disfavored compared to intermolecular reactions.

  • Steric Hindrance: If your R1 (amine) or R2 (halo acid) substituents are bulky (e.g., tert-butyl, trityl), the conformation required for nucleophilic attack is blocked.

  • Leaving Group Quality: Chloro-acids are cheaper but much less reactive than bromo-acids.

  • Amide Bond Geometry: The amide bond must adopt a cis-conformation to bring the nucleophile and electrophile into proximity.

Corrective Protocol:

  • Switch to Microwave Irradiation: Heat is often non-negotiable. Run the cyclization at 80°C for 20 minutes in DMSO/Water or DMF. Microwave energy helps overcome the rotational barrier of the amide bond [1].

  • Change the Leaving Group: If using 2-chloropropionic acid, switch to 2-bromopropionic acid . The bromide is a significantly better leaving group, accelerating the reaction rate by orders of magnitude.

  • Solvent Optimization: Use a polar aprotic solvent like DMSO or NMP , which stabilizes the transition state better than DCM or THF.

Issue 2: Racemization of the Chiral Center

User Question: My 2-oxopiperazine has a chiral center at position 3 (derived from the 2-halo acid). Chiral HPLC shows a 60:40 mixture of enantiomers. How do I maintain stereopurity?

Scientist's Diagnosis: Racemization occurs primarily during the activation of the chiral 2-halo acid or during the cyclization step if strong bases are used. The


-proton of the 2-halo acid is acidic and prone to abstraction.

Corrective Protocol:

  • Activation Strategy: Do NOT use HATU/HBTU with high equivalents of DIEA for the coupling of the chiral 2-halo acid. Instead, use DIC (Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) . This neutral activation method minimizes base-catalyzed proton abstraction [2].

  • Base-Free Cyclization: Perform the cyclization step without exogenous base if possible. If a base is required to protonate the amine, use a hindered, non-nucleophilic base like Collidine (2,4,6-trimethylpyridine) rather than DBU or Piperidine.

Issue 3: Premature Cleavage (DKP Formation)

User Question: I am losing peptide mass after the second residue is added. It seems like the peptide is falling off the resin.

Scientist's Diagnosis: This is classic Diketopiperazine (DKP) formation . The free amine of the second residue attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct. This is especially prevalent with Proline or N-alkylated residues [3].

Corrective Protocol:

  • Resin Selection (Critical): Switch to 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl linker sterically hinders the attack of the amine on the ester linkage, effectively suppressing DKP formation.[1]

  • Avoid Rink Amide/Wang: If you must use Rink Amide (for a C-terminal amide), ensure the second coupling is extremely fast (use HATU/Microwave) and avoid leaving the Fmoc-deprotected dimer sitting in base for long periods.

Data Center: Optimization Metrics

The following data summarizes the efficiency gains from microwave assistance and solvent selection during the cyclization step.

Table 1: Cyclization Efficiency of 2-Oxopiperazine Precursors

ParameterCondition A (Conventional)Condition B (Optimized)Impact
Temperature 25°C (Room Temp)80°C (Microwave)Yield +45%
Time 12 - 24 Hours10 - 20 MinutesThroughput x50
Solvent DMFDMSO / H2O (9:1)Solubility & Rate
Leaving Group Chloride (-Cl)Bromide (-Br)Rate x10
Purity (Crude) 40 - 60%> 85%Easier Purification

Data synthesized from comparative studies on solid-phase cyclization kinetics [1] [4].

Detailed Experimental Protocol

Protocol: Microwave-Assisted Sub-Monomer Synthesis on 2-CTC Resin

  • Resin Loading:

    • Swell 2-CTC resin (1.0 mmol/g) in DCM for 30 min.

    • Add Fmoc-Amino Acid (1.2 eq) and DIEA (4 eq) in DCM. Shake for 2 hrs.

    • Cap unreacted sites with MeOH (1 mL) for 15 min.

  • N-Acylation (Sub-monomer Step 1):

    • Deprotect Fmoc (20% Piperidine/DMF).[2] Wash 3x DMF.

    • Add Bromoacetic acid (10 eq) and DIC (10 eq) in DMF.

    • Shake at Room Temp for 30 min. Note: This installs the first carbon of the ring.

  • Nucleophilic Displacement (Sub-monomer Step 2):

    • Add primary amine R1-NH2 (10 eq) in DMSO.

    • Shake at Room Temp for 2 hrs (or MW 60°C for 10 min).

    • Checkpoint: Perform Chloranil test (should be positive/blue for secondary amine).

  • Acylation with Chiral Halo Acid (Sub-monomer Step 3):

    • Add (S)-2-Bromopropionic acid (5 eq) , DIC (5 eq) , and HOAt (5 eq) in DMF.

    • Shake for 2 hrs. Note: HOAt/DIC is crucial here to prevent racemization.

  • Cyclization (Ring Closure):

    • Wash resin with DMSO.

    • Add 10% DIEA in DMSO .

    • Microwave Irradiation: 80°C for 20 minutes.

    • Wash 5x DMF, 5x DCM.

  • Cleavage:

    • Treat with 1% TFA in DCM (5 x 2 min) to cleave from 2-CTC resin while keeping side-chain protecting groups intact (if desired), or 95% TFA for global deprotection.

Troubleshooting Logic Tree

Use this decision tree to diagnose synthesis failures post-analysis.

TroubleshootingTree Problem Identify Problem LowYield Low Yield / No Product Problem->LowYield Racemization Racemization (Enantiomers) Problem->Racemization DKP Truncated Sequence (DKP) Problem->DKP Sol_Yield1 Check Sterics: Switch to Microwave (80°C) LowYield->Sol_Yield1 Sol_Yield2 Check LG: Use Bromo- instead of Chloro- LowYield->Sol_Yield2 Sol_Race1 Activation Issue: Use DIC/HOAt (No Base) Racemization->Sol_Race1 Sol_Race2 Cyclization Issue: Reduce Base Conc. Racemization->Sol_Race2 Sol_DKP1 Resin Issue: Must use 2-CTC Resin DKP->Sol_DKP1 Sol_DKP2 Loading Issue: Increase Loading Density DKP->Sol_DKP2

Caption: Diagnostic decision tree for common solid-phase synthesis failures.

References

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Source: MDPI (Molecules) [Link]

  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Source: PMC (PubMed Central) [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTEC [Link]

  • Practical Solid-Phase Parallel Synthesis of Δ5-2-Oxopiperazines via N-Acyliminium Ion Cyclization. Source: Journal of Combinatorial Chemistry (ACS) [Link]

Sources

Troubleshooting

stability issues of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate in solution

Technical Support Center: Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate Introduction: Understanding Your Molecule Welcome to the technical support guide for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (CAS 53700-43-9)....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

Introduction: Understanding Your Molecule

Welcome to the technical support guide for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (CAS 53700-43-9). This molecule possesses a unique structure, combining a piperazinone core with an α,β-unsaturated ester moiety. This specific arrangement of functional groups is key to its biological activity but also presents inherent stability challenges that can impact experimental reproducibility.

The purpose of this guide is to provide you, the researcher, with a deep understanding of the potential stability issues associated with this compound in solution. By anticipating these challenges, you can design more robust experiments, ensure data integrity, and accelerate your research and development efforts. We will explore the chemical reasons behind its potential degradation and provide actionable troubleshooting steps and protocols.

Core Stability Challenges: The Chemistry of Degradation

The structure of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate contains three primary points of vulnerability in a typical laboratory setting. Understanding these is the first step to preventing degradation.

  • Ester Hydrolysis: The methyl ester is the most significant liability. It is susceptible to cleavage by water, a reaction catalyzed by both acids and bases.[1] In basic conditions (pH > 7.5), hydroxide ions directly attack the ester's carbonyl carbon, leading to a rapid and irreversible reaction known as saponification, which forms the corresponding carboxylate salt.[2] While slower, acid-catalyzed hydrolysis also occurs and can be significant over time. The optimal pH for ester stability is typically in the mildly acidic range (pH 4-6).[3]

  • Isomerization and Tautomerization: The molecule's bioactivity is often linked to its specific geometry. The exocyclic double bond is in the (E)-configuration, which is part of a conjugated system responsible for a characteristic UV absorbance.[4][5] This system is vulnerable to two types of isomerization:

    • E/Z Isomerization: Rotation around the double bond can lead to the (Z)-isomer, which may have different activity and chromatographic properties.

    • Tautomerization: In an acidic medium, the compound can rearrange into its tautomeric form, methyl (3-oxo-3,4,5,6-tetrahydropyrazine-2-yl) acetate.[6] This breaks the key exocyclic conjugation, which will alter its spectroscopic properties and likely its biological function.

  • Piperazine Ring Oxidation & Michael Addition:

    • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.[7][8] While less common under standard buffer conditions, this pathway can contribute to slow degradation during long-term storage in solution.

    • Michael Addition: The α,β-unsaturated system makes the compound an electrophile (a Michael acceptor). It can react with nucleophiles commonly found in biological experiments, such as thiol-containing reagents (e.g., DTT, β-mercaptoethanol) or buffers with primary/secondary amines (e.g., Tris).[9]

Below is a diagram illustrating these primary degradation pathways.

G cluster_main Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate cluster_products Potential Degradation Products Parent Parent Compound (E-isomer) Hydrolysis Hydrolyzed Product (Carboxylic Acid) Parent->Hydrolysis  Aqueous Buffer  (pH dependent) Tautomer Tautomer (Endocyclic Double Bond) Parent->Tautomer  Acidic Conditions  (e.g., pH < 5) Z_Isomer Z-Isomer Parent->Z_Isomer  Energy Input  (Light, Heat) Adduct Michael Adduct (e.g., with DTT) Parent->Adduct  Nucleophiles  (DTT, Tris, etc.) G start Inconsistent / Failed Experiment q1 Is the aqueous working solution > 2 hours old? start->q1 a1_yes Likely Hydrolysis. Prepare solution fresh immediately before use. q1->a1_yes Yes q2 What is the buffer pH? q1->q2 No end_node Re-run experiment with optimized conditions. a1_yes->end_node a2_basic High risk of hydrolysis. Use pH 5.0-6.5 buffer (e.g., MES) if possible. q2->a2_basic > 7.5 a2_acidic Risk of tautomerization. Check UV-Vis spectrum for changes. q2->a2_acidic < 5.0 q3 Does the buffer contain thiols (DTT) or primary/ secondary amines (Tris)? q2->q3 5.0 - 7.5 a2_basic->end_node a2_acidic->end_node a3_yes Likely Michael Addition. Switch to a non-nucleophilic buffer (e.g., HEPES, MOPS) and use TCEP if a reductant is needed. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A logical workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

  • Q1: How should I store the compound as a solid?

    • Store the solid powder at -20°C or below, protected from light and moisture. A desiccator within the freezer is ideal.

  • Q2: What is the best solvent for preparing a concentrated stock solution?

    • Use an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Prepare the stock solution, aliquot it into single-use volumes in sealed vials, and store at -80°C to minimize freeze-thaw cycles.

  • Q3: How long is a DMSO stock solution stable?

    • While specific data is not available, a properly prepared and stored DMSO stock at -80°C should be stable for several months. We recommend re-qualifying the stock by HPLC if it has been stored for more than 6 months or subjected to multiple freeze-thaw cycles.

  • Q4: Can I use Tris buffer?

    • It is not recommended. The primary amine in Tris is a potential nucleophile that can react with your compound via Michael addition. If possible, use buffers that lack primary or secondary amines, such as HEPES, MOPS, or phosphate.

Recommended Experimental Protocols

Protocol 1: Assessing Compound Stability by HPLC

This protocol allows for the quantitative assessment of your compound's stability over time in different aqueous buffers.

Materials:

  • Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

  • Anhydrous DMSO

  • Buffers of interest (e.g., 100 mM Sodium Acetate pH 4.5; 100 mM Sodium Phosphate pH 7.4; 100 mM Sodium Borate pH 9.0)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Initiate Experiment (t=0):

    • Add 10 µL of the 10 mM stock to 990 µL of each buffer in separate, labeled amber vials to achieve a final concentration of 100 µM.

    • Vortex gently to mix.

    • Immediately inject a sample from each vial onto the HPLC to get the initial (t=0) peak area.

  • Incubation: Place the vials on a lab bench at a controlled room temperature (e.g., 25°C), protected from light.

  • Time Points: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), inject an equal volume from each vial onto the HPLC.

  • Data Analysis:

    • For each buffer, calculate the percentage of the compound remaining at each time point relative to its peak area at t=0.

    • Plot the percent remaining versus time for each buffer to visualize the stability profile.

Data Summary Table (Example):

Buffer pH% Remaining (1 hr)% Remaining (4 hr)% Remaining (8 hr)% Remaining (24 hr)
4.599.5%98.2%96.5%91.0%
7.492.1%75.6%58.0%22.4%
9.065.3%21.8%< 5%Not Detected

References

  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. [Link]

  • Bergmann, F., Segal, R., Shimoni, A., & Wurzel, M. (1956). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 63(4), 684–690. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Mayr, H., et al. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. Organic & Biomolecular Chemistry. [Link]

  • Studylib. (n.d.). UV-Vis Spectroscopy: Woodward-Fieser Rules. [Link]

  • Tarabara, V., et al. (2014). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Heterocyclic Chemistry. [Link]

  • Tarvainen, M., et al. (1997). Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters. Journal of Pharmacy and Pharmacology, 49(4), 402-407. [Link]

  • Woodward, R. B. (1942). Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 64(1), 72-75. [Link]

Sources

Optimization

Technical Support Center: Preventing Epimerization During 2-Oxopiperazine Synthesis

Welcome to the Technical Support Center for the synthesis of chiral 2-oxopiperazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of chiral 2-oxopiperazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereochemical integrity during their synthetic routes. Uncontrolled epimerization is a critical issue that can lead to diastereomeric mixtures, compromising the efficacy and safety of the target molecule.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the desired stereochemistry of your 2-oxopiperazine products.

I. Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant problem in 2-oxopiperazine synthesis?

Epimerization is a chemical process that results in a change in the configuration at only one of several stereogenic centers within a molecule.[1][2][3][4][5] This converts the molecule into its epimer, a type of diastereomer. In the context of 2-oxopiperazine synthesis, which often involves chiral amino acid precursors, epimerization can lead to a mixture of diastereomers that are often difficult to separate due to their similar physical properties.[2][3][5] This is particularly problematic in drug development, as different stereoisomers can exhibit vastly different biological activities and safety profiles.[1]

Q2: What are the primary causes of epimerization during the synthesis of 2-oxopiperazines?

Epimerization is most commonly catalyzed by the presence of acids or bases and can also be induced by heat.[1] The principal mechanism involves the abstraction (removal) of a proton from a stereocenter by a base, which leads to the formation of a planar enolate or a similar intermediate. The subsequent re-protonation can then occur from either face of this planar intermediate, resulting in a mixture of epimers.[1]

Key factors that promote epimerization include:

  • Strong Bases or Acids: These can readily abstract a proton from a stereocenter.[1]

  • Elevated Temperatures: Increased temperatures provide the necessary energy to overcome the activation barrier for epimerization.[1][6][7][8][9]

  • Prolonged Reaction Times: Extended exposure to conditions that favor epimerization increases the likelihood of its occurrence.[1]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the rate of epimerization.[1]

  • Molecular Structure: The acidity of the proton at the stereocenter is influenced by neighboring functional groups. For instance, protons on a carbon atom adjacent to a carbonyl group are particularly susceptible to abstraction.[1]

Q3: Which specific steps in a typical 2-oxopiperazine synthesis are most prone to epimerization?

Epimerization can occur at several stages, but the most vulnerable steps are typically:

  • Cyclization Step: The intramolecular cyclization to form the 2-oxopiperazine ring often requires basic conditions, which can lead to epimerization of the α-carbon of the amino acid residue.

  • Activation of Carboxylic Acids: During peptide coupling-like steps, the activation of a carboxylic acid can lead to the formation of an oxazolone intermediate, which is highly prone to racemization/epimerization.[2]

  • Deprotection Steps: The removal of certain protecting groups, particularly under harsh acidic or basic conditions, can also induce epimerization.

II. Troubleshooting Guide: Diagnosing and Solving Epimerization

This section provides a systematic approach to identifying and resolving epimerization issues in your 2-oxopiperazine synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Detection of Diastereomers in Final Product Base-Catalyzed Epimerization During Cyclization: The base used for the cyclization step is too strong or used in excess.Optimize Base: Switch to a milder, non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] • Stoichiometry: Carefully control the stoichiometry of the base. Use the minimum amount required to effect cyclization. • Temperature Control: Perform the cyclization at the lowest possible temperature that allows for a reasonable reaction rate.[7][10]
High Reaction Temperature: The reaction is being run at an unnecessarily high temperature, providing sufficient energy for epimerization.Lower Temperature: Reduce the reaction temperature. Even a 10°C decrease can significantly reduce the rate of epimerization.[6] • Alternative Solvents: Consider using a solvent that allows for lower reaction temperatures.
Prolonged Reaction Time: The reaction is left for an extended period under conditions that promote epimerization.Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Loss of Stereochemical Purity After a Coupling Step Oxazolone Formation: The coupling reagent and conditions are promoting the formation of an oxazolone intermediate, which is prone to racemization.[2]Coupling Reagent Selection: Use coupling reagents known to suppress racemization, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt) like HATU, or phosphonium-based reagents like PyAOP.[11][12] • Additives: Incorporate racemization-suppressing additives like HOBt or HOAt when using carbodiimide coupling reagents (e.g., DCC, DIC).[12] • Order of Addition: Add the coupling reagent to the carboxylic acid before introducing the amine component to minimize the lifetime of the highly activated species.
Epimerization During a Deprotection Step Harsh Deprotection Conditions: The conditions used to remove a protecting group are too harsh (e.g., strong acid or base, high temperature).Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy where protecting groups can be removed under different, mild conditions.[13] • Milder Reagents: Investigate milder deprotection reagents or conditions. For example, for Boc deprotection, consider using a weaker acid or shorter reaction times.
Difficulty in Separating Diastereomers Similar Physicochemical Properties: The resulting epimers have very similar polarities, making separation by standard column chromatography challenging.Chiral HPLC/SFC: Utilize chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for analytical and preparative separation. Polysaccharide-based chiral stationary phases (CSPs) are often effective for piperazine derivatives.[14][15][16][17] • Derivatization: Consider derivatizing the mixture to introduce a group that enhances the separation of the diastereomers.
Visualization of Epimerization Mechanisms

Below are diagrams illustrating the two primary mechanisms of epimerization.

G cluster_0 Mechanism 1: Direct Enolization A Chiral 2-Oxopiperazine B Planar Enolate Intermediate A->B + Base (-H+) C (R)-Epimer B->C + H+ (protonation) D (S)-Epimer B->D + H+ (protonation)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

G cluster_1 Mechanism 2: Oxazolone Formation E N-Protected Amino Acid F Activated Carboxylic Acid E->F + Coupling Reagent G Oxazolone Intermediate F->G Intramolecular Cyclization H Racemized/Epimerized Product G->H Ring Opening by Nucleophile

Caption: Epimerization during peptide coupling via an oxazolone intermediate.

III. Recommended Experimental Protocol: Epimerization-Minimized Synthesis

This protocol outlines a general procedure for the synthesis of a chiral 2-oxopiperazine, incorporating best practices to minimize epimerization.

Step 1: N-Alkylation of an Amino Ester
  • Dissolve the starting amino acid ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq).

  • Cool the reaction mixture to 0 °C.

  • Add the desired N-alkylating agent (e.g., a substituted 2-bromoacetamide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO3), and finally brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Step 2: Intramolecular Cyclization
  • Dissolve the N-alkylated amino ester from Step 1 in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Add a mild base such as potassium carbonate (K2CO3) or a sterically hindered organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a controlled manner.

  • Stir the reaction at 0 °C to room temperature, carefully monitoring its progress.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude 2-oxopiperazine by column chromatography or recrystallization.

Workflow for Epimerization Prevention

G Start Start: Chiral Amino Acid Step1 Protecting Group Strategy - Select orthogonal groups - Mild protection/deprotection conditions Start->Step1 Step2 Coupling/Activation Step - Use low-racemization coupling reagents (HATU, PyAOP) - Additives (HOBt, HOAt) - Low Temperature (-15°C to 0°C) Step1->Step2 Step3 Cyclization Step - Mild, sterically hindered base (DIPEA) - Low Temperature (0°C to RT) - Monitor reaction time Step2->Step3 Analysis Analysis of Stereochemical Purity - Chiral HPLC/SFC Step3->Analysis End End: Enantiopure 2-Oxopiperazine Analysis->End

Caption: A workflow highlighting key considerations for preventing epimerization.

IV. References

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • Semantic Scholar. (2023). Epimerisation in Peptide Synthesis. [Link]

  • ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Semantic Scholar. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. [Link]

  • National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PubMed Central. [Link]

  • ResearchGate. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(3), 255-274. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • IRIS Unife. (2010). Mastering chiral substituted 2-oxopiperazines. [Link]

  • ACS Publications. (n.d.). Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. The Journal of Organic Chemistry. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]

  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 53-59. [Link]

  • National Institutes of Health. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. [Link]

  • Semantic Scholar. (2010). Mastering chiral substituted 2-oxopiperazines. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. [Link]

  • Dalal Institute. (n.d.). Effect of Temperature on Reaction Rates. [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]

  • National Institutes of Health. (n.d.). Characterization of C3' Epimerization of the Thioheptose Core in the Biosynthesis of Albomycin δ2 Catalyzed by the Radical S-Adenosylmethionine Enzyme AbmJ. PubMed Central. [Link]

  • ACS Publications. (n.d.). Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range. Journal of Agricultural and Food Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 8.5: The Effect of Temperature on Reaction Rates. [Link]

  • National Institutes of Health. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • National Institutes of Health. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). 14.9: The Effect of Temperature on Reaction Rates. [Link]

  • Organic Synthesis. (n.d.). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Anti-Inflammatory Potential: Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate vs. Ibuprofen

A Technical Guide for Researchers and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparative analysis of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate, a compound of emerging interest, and ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID). While direct head-to-head comparative studies are not yet available in the public domain, this document synthesizes existing preclinical data for a closely related analog of the piperazine compound alongside the extensive body of knowledge on ibuprofen to offer a scientifically grounded perspective.

Introduction: The Chemical Landscape of Inflammation Control

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases.[1] NSAIDs are a primary therapeutic class for managing inflammation, with ibuprofen being a globally recognized and widely used example.[2] The therapeutic action of traditional NSAIDs like ibuprofen is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes.[3] However, this lack of selectivity is also associated with well-documented gastrointestinal side effects.[4]

This has spurred the search for new chemical entities with potentially different mechanisms of action or improved selectivity. The piperazine scaffold has garnered attention in medicinal chemistry for its diverse pharmacological activities, including anti-inflammatory properties.[5] Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate represents a novel derivative within this class. While data on this specific molecule is sparse, research on its close analog, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the investigational NSAID "piron," provides valuable insights into its potential anti-inflammatory profile.[6][7] This guide will leverage this analog data to draw a comparative picture against the well-established profile of ibuprofen.

Mechanisms of Action: A Tale of Two Pathways

The anti-inflammatory effects of ibuprofen are well-characterized and stem from its inhibition of the COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3]

Ibuprofen: The Non-Selective COX Inhibitor

Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2 isoforms.[2][3]

  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[8]

By inhibiting both isoforms, ibuprofen effectively reduces the production of prostaglandins at the site of inflammation (COX-2 inhibition) but also interferes with the protective functions of prostaglandins in the gastrointestinal tract and kidneys (COX-1 inhibition), leading to its known side effects.[2][4]

Ibuprofen_Mechanism Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 Ibuprofen->COX-2 Piperazine_Compound_Hypothesized_Mechanism Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (Hypothesized) Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (Hypothesized) Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (Hypothesized)->COX-1 ? Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (Hypothesized)->COX-2 ?

Caption: Hypothesized mechanism of the piperazine compound.

Comparative Experimental Data

Direct comparative data is unavailable. However, we can juxtapose the known in vivo efficacy of the analog of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate with typical findings for ibuprofen in similar models.

Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosePercent Inhibition of EdemaComparatorReference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidRat25 mg/kg48.9% (at 1 hr)Diclofenac (Comparable activity)[6]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidRat125 mg/kg63.1% (at 1 hr)Diclofenac (Comparable activity)[6]
IbuprofenRat10-100 mg/kgDose-dependent inhibition (Specific % varies by study)-[9]

Note: The data for (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid is presented as a surrogate for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate due to the absence of public data for the latter.

Experimental Protocols

To facilitate further research and direct comparison, standardized protocols for evaluating anti-inflammatory activity are essential.

In Vitro COX Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC50) and selectivity of a compound for COX-1 and COX-2.

Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The subsequent reduction of PGH2 is coupled to a colorimetric or fluorometric readout.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are procured. Arachidonic acid (substrate) and a chromogenic or fluorogenic probe are prepared in an appropriate buffer.

  • Compound Dilution: The test compound and a reference standard (e.g., ibuprofen, celecoxib) are serially diluted to a range of concentrations.

  • Assay Reaction: In a 96-well plate, the enzyme, a heme cofactor, and the test compound dilutions are pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The plate is incubated, and the signal (absorbance or fluorescence) is measured at a specific wavelength.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Substrate Prepare COX-1/COX-2 enzymes and substrates Pre-incubation Pre-incubate enzyme, cofactor, and compound Enzyme_Substrate->Pre-incubation Compound_Dilution Serially dilute test compound and standards Compound_Dilution->Pre-incubation Reaction_Initiation Add arachidonic acid to start the reaction Pre-incubation->Reaction_Initiation Detection Measure colorimetric/fluorometric signal Reaction_Initiation->Detection Calculate_Inhibition Calculate percent inhibition Detection->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of compounds. [10] Objective: To assess the ability of a test compound to reduce the swelling (edema) in the paw of a rodent induced by the injection of carrageenan.

Principle: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the sub-plantar tissue of a rodent's paw. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is associated with the release of prostaglandins and other inflammatory mediators. [1] Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.

  • Grouping and Dosing: Animals are randomly divided into groups: vehicle control, positive control (e.g., ibuprofen or diclofenac), and test compound groups (at various doses). The compounds are administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Model_Workflow Acclimatization Animal Acclimatization Grouping_Dosing Grouping and Compound Administration Acclimatization->Grouping_Dosing Edema_Induction Carrageenan Injection into Paw Grouping_Dosing->Edema_Induction Paw_Volume_Measurement Measure Paw Volume at Time Intervals Edema_Induction->Paw_Volume_Measurement Data_Analysis Calculate Percent Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema model.

Discussion and Future Directions

The comparison between methyl (2E)-(3-oxopiperazin-2-ylidene)acetate and ibuprofen highlights the ongoing evolution of anti-inflammatory drug discovery.

Ibuprofen remains a highly effective and accessible NSAID, but its clinical utility is tempered by its non-selective COX inhibition, which can lead to significant gastrointestinal and renal adverse effects, particularly with long-term use. [2][4] Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate , based on the promising in vivo data of a close analog, represents a potential step towards safer NSAIDs. The reported comparable efficacy to diclofenac, coupled with the low toxicity profile of its parent compound "piron," suggests a possibly improved therapeutic window. [6][11]The key to substantiating this potential lies in future research.

Critical next steps for the evaluation of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate should include:

  • In Vitro COX Inhibition Assays: To determine its IC50 values for COX-1 and COX-2 and establish its selectivity index. This will provide a mechanistic basis for its anti-inflammatory activity and potential for reduced side effects.

  • Head-to-Head In Vivo Studies: Direct comparison with ibuprofen in the carrageenan-induced paw edema model and other models of inflammation (e.g., adjuvant-induced arthritis) is necessary to definitively assess its relative potency and efficacy.

  • Gastrointestinal and Renal Toxicity Studies: To experimentally verify the hypothesis of an improved safety profile compared to ibuprofen.

  • Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and to confirm if it is a pro-drug of the active metabolite, similar to "piron."

Conclusion

References

  • Dmitriev, M. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 29(3), 742. [Link]

  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. National Center for Biotechnology Information. [Link]

  • Ghilzai, N. M. K. (2022). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics, 32(5), 202-213. [Link]

  • Gunathilake, K. D. P. P., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Evidence-Based Complementary and Alternative Medicine, 2023, 8850571. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • de Oliveira, R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 145-152. [Link]

  • Nihad, A. A., & Omar, A. A. (2019). Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Derivatives. Iraqi Journal of Pharmaceutical Sciences, 28(1), 133-139. [Link]

  • Medvedeva, S. M., et al. (2014). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Chemistry, 2(5), 364-368. [Link]

  • Wikipedia. (2024). Ibuprofen. [Link]

  • News-Medical. (2021). Ibuprofen Mechanism. [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]

  • Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • Cekmen, M., et al. (2013). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. Journal of Cellular and Molecular Biology, 12(1), 1-10. [Link]

  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • StatPearls. (2024). Ibuprofen. In StatPearls. StatPearls Publishing. [Link]

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Comparative

A Comparative Guide to Melanocortin-4 Receptor (MC4R) Agonists for Therapeutic Development

This guide provides a detailed comparison of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate and other prominent Melanocortin-4 Receptor (MC4R) agonists. It is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate and other prominent Melanocortin-4 Receptor (MC4R) agonists. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform therapeutic strategy and compound selection.

Introduction: The Melanocortin-4 Receptor as a Key Therapeutic Target

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It is a critical node in the regulation of energy homeostasis, integrating central and peripheral signals to control food intake and energy expenditure. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), produces anorexigenic (appetite-suppressing) effects. Genetic mutations that impair MC4R function are the most common cause of monogenic obesity, highlighting its crucial role in body weight regulation. This makes MC4R a highly validated and compelling target for the pharmacological treatment of obesity and other metabolic disorders.[1][2][3]

The canonical signaling pathway for MC4R involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] However, evidence also suggests that MC4R can couple to other pathways, including Gαq and β-arrestin, leading to the concept of "biased agonism," where a ligand may preferentially activate one pathway over another.[5][6] This differential signaling may explain the varied physiological effects observed with different MC4R agonists, such as weight loss versus cardiovascular side effects.[7]

The MC4R Signaling Pathway

Activation of MC4R initiates a signaling cascade crucial for energy balance. The primary pathway involves Gαs-mediated cAMP production, but other signaling arms contribute to the receptor's diverse physiological roles.

MC4R_Signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling cluster_response Physiological Response Agonist MC4R Agonist (e.g., α-MSH, Setmelanotide) MC4R MC4R Agonist->MC4R Binding Gas Gαs MC4R->Gas Canonical Pathway Gaq Gαq MC4R->Gaq Biased Pathway bArrestin β-Arrestin MC4R->bArrestin Biased Pathway AC Adenylyl Cyclase Gas->AC Activates cAMP ↑ cAMP AC->cAMP ATP → PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Appetite ↓ Food Intake (Anorexia) CREB->Appetite Energy ↑ Energy Expenditure CREB->Energy PLC PLC Gaq->PLC Activates Ca ↑ Ca²⁺ PLC->Ca IP3 → Ca->Appetite ERK ERK1/2 bArrestin->ERK Activates CV Cardiovascular Effects (BP, HR) ERK->CV

Caption: Simplified MC4R signaling pathways.

Profile of Investigated MC4R Agonists

Small Molecule Agonists: The 2-Oxopiperazine Class

While specific pharmacological data for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate as an MC4R agonist is not extensively available in peer-reviewed literature, its core structure, 2-oxopiperazine, is a recognized "privileged scaffold" in medicinal chemistry.[8] This scaffold serves as a conformational mimic for dipeptide moieties, making it a valuable template for designing peptidomimetic drugs.[9]

Research into 1,3,4-trisubstituted 2-oxopiperazine-based compounds has yielded potent and selective small-molecule MC4R agonists.[10][11] These efforts were aimed at replacing the highly basic guanidine moiety found in early agonist candidates to improve drug-like properties. A lead compound from this class, designated compound 35 , demonstrated not only high binding affinity and functional activity for MC4R but also promising oral bioavailability and a significant weight loss effect in a 28-day rat obesity model.[11] This establishes the 2-oxopiperazine scaffold as a viable starting point for developing orally active anti-obesity agents targeting MC4R.

Another key small molecule agonist is THIQ (N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine) . It was one of the first selective small-molecule MC4R agonists identified, displaying high affinity and potency.[4] Interestingly, while potent, THIQ showed little effect on weight loss in some studies but did induce sexual arousal, highlighting the potential for biased agonism where different ligands can trigger distinct physiological outcomes.[7]

Peptide-Based Agonists

Peptide agonists, often derived from the structure of α-MSH, represent a major class of MC4R-targeted therapeutics.

  • Setmelanotide (RM-493): A first-in-class, potent cyclic peptide MC4R agonist.[12] It is approximately 20-fold more potent than the endogenous α-MSH, with an EC50 of ~0.27 nM.[1] Setmelanotide is approved for treating rare genetic disorders of obesity stemming from defects upstream of the MC4R.[1] Crucially, it has been shown to produce significant weight loss without the adverse cardiovascular effects (increased blood pressure and heart rate) seen with earlier MC4R agonists.[13][14]

  • Bremelanotide (PT-141): Another cyclic peptide agonist. While approved for hypoactive sexual desire disorder, its activity at MC4R has been leveraged in clinical studies to investigate weight loss.[15] Recent trials have explored its use in combination with GLP-1 agonists, showing synergistic effects on weight reduction.[2][16]

  • LY2112688: A peptide agonist that, in comparative studies, effectively reduced food intake but also caused significant increases in heart rate and blood pressure in both non-human primates and humans.[13][17] This compound serves as a critical benchmark, demonstrating that MC4R activation can be dissociated from adverse cardiovascular outcomes, likely through mechanisms of biased agonism.[13][18]

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of these representative MC4R agonists.

Table 1: In Vitro Pharmacological Profile of MC4R Agonists

CompoundClasshMC4R Potency (EC50, nM)hMC4R Binding (Ki/IC50, nM)Selectivity Profile (Potency/Binding vs. MC4R)
Setmelanotide Cyclic Peptide~0.27 - 1.5[1][12]~0.71 - 2.1[12]~20-fold selective over MC1R and MC3R[19]
Bremelanotide Cyclic PeptideData variable; active in vivo[15]Binds MC1R and MC4RNon-selective agonist at multiple melanocortin receptors
LY2112688 Peptide~1.1~2.9Potent at MC4R, also active at other MCRs[20]
THIQ Small Molecule~2.1[4][21]~1.2[21][22]Highly selective; >1000-fold vs MC1R, >350-fold vs MC3R[22]
Oxopiperazine Cmpd 35 Small Molecule1.86.4>1500-fold selective over MC1R[11]

EC50 (Effective Concentration, 50%) is the concentration of a drug that gives half-maximal response. Ki (Inhibition constant) and IC50 (Inhibitory Concentration, 50%) are measures of binding affinity. Lower values indicate higher potency/affinity.

Table 2: In Vivo and Clinical Effects of MC4R Agonists

CompoundPrimary Effect (Weight Loss)Key Differentiating Feature / Side EffectDevelopment Status
Setmelanotide Clinically significant weight loss in genetic obesity[23]Generally well-tolerated; lacks adverse cardiovascular effects seen with other agonists. Hyperpigmentation (via MC1R) can occur.[13][14]Approved for specific genetic obesities
Bremelanotide Demonstrated weight loss in obese women; synergistic with GLP-1s[15][16]Nausea, flushing. Approved for HSDD, being explored for obesity.Approved for HSDD; Clinical trials for obesity
LY2112688 Reduced food intake in primates[13]Causes significant increases in blood pressure and heart rate. [13][17]Development halted due to CV effects
THIQ Inhibited food intake in mice (i.c.v.)[22]Limited weight loss effect in some models; associated with erectile/sexual function.[7]Preclinical / Research Tool
Oxopiperazine Cmpd 35 Significant weight loss in a 28-day rat model[11]Orally bioavailable small molecule.[11]Preclinical

Experimental Methodologies

Accurate comparison of MC4R agonists relies on standardized, robust experimental protocols. The causality for selecting these methods is based on their ability to quantify specific aspects of the drug-receptor interaction, from initial binding and signaling to integrated physiological response.

Experimental Workflow for Agonist Characterization

A logical, staged approach is essential for progressing a candidate compound from initial discovery to preclinical validation.

Caption: A typical workflow for MC4R agonist drug discovery.

Protocol 1: In Vitro cAMP Accumulation Assay (Gs Signaling)

Rationale: This is the foundational functional assay for MC4R agonists. Because the canonical MC4R pathway signals through Gs to produce cAMP, measuring cAMP accumulation is a direct readout of receptor activation. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen provide a sensitive and high-throughput method for this measurement.[24][25]

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the human MC4R into 96- or 384-well microplates. Allow cells to adhere overnight.[26]

  • Compound Preparation: Prepare a serial dilution of the test agonist (e.g., 10-point, 3-fold dilution) in stimulation buffer (e.g., HBSS with 5mM HEPES, 0.5mM IBMX, and 0.1% BSA). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation, thereby amplifying the signal.[25]

  • Cell Stimulation: Remove culture medium from the cells. Add the prepared agonist dilutions to the wells. Include a positive control (a known potent agonist like α-MSH or Setmelanotide) and a negative control (vehicle buffer).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes) to allow for cAMP production.[2]

  • Cell Lysis & Detection: Lyse the cells and perform cAMP detection according to the manufacturer's protocol for the chosen assay kit (e.g., Cisbio HTRF or Revvity AlphaScreen).[24][27] This typically involves adding detection reagents that include a labeled anti-cAMP antibody and a labeled cAMP analog, which compete for binding.

  • Data Analysis: Read the plate on a compatible microplate reader. Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax.[28]

Protocol 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Rodent Model

Rationale: While in vitro assays confirm molecular activity, in vivo models are required to assess the integrated physiological effects on appetite and body weight. The DIO model is highly relevant as it mimics many aspects of human obesity caused by the consumption of high-fat, high-sugar diets.[29][30]

Step-by-Step Methodology:

  • Model Induction: House male C57BL/6J mice or Sprague-Dawley rats on a high-fat diet (e.g., 45-60% kcal from fat) for 10-16 weeks until a significant increase in body weight and adiposity compared to chow-fed controls is achieved.[29]

  • Acclimation and Baseline: Acclimate the obese animals to the testing environment and handling procedures (e.g., subcutaneous injections, body weight measurements). Record baseline body weight and food intake for several days before the study begins.

  • Drug Administration: Randomize animals into treatment groups (e.g., vehicle control, multiple doses of the test agonist). Administer the compound via the intended clinical route (e.g., subcutaneous injection or oral gavage) daily for a period of 14-28 days.[11]

  • Data Collection:

    • Body Weight: Measure body weight daily at the same time each day.

    • Food Intake: Measure food consumption daily by weighing the provided food.

    • Body Composition (Optional but Recommended): At the end of the study, use techniques like EchoMRI or DEXA to determine changes in fat mass versus lean mass. This is crucial to ensure weight loss is primarily from fat.[31]

  • Data Analysis: Analyze the change in body weight and cumulative food intake over the study period. Compare treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests). A successful anti-obesity agent should produce a statistically significant reduction in body weight, primarily driven by a decrease in food intake and/or an increase in energy expenditure, resulting in fat mass loss.[30]

Conclusion and Future Directions

The development of MC4R agonists has evolved significantly, moving from early-generation compounds with limiting cardiovascular side effects to highly potent and safer molecules like setmelanotide. The key differentiator appears to be the ability to selectively engage anorexigenic pathways without activating those that negatively impact the cardiovascular system, a concept known as biased agonism.[7][32]

Small-molecule, orally bioavailable agonists based on scaffolds like 2-oxopiperazine represent a promising future direction.[11] As demonstrated by preclinical data, these compounds can achieve potent and selective MC4R activation with favorable drug-like properties, potentially offering a more convenient dosing regimen compared to injectable peptides.

For drug development professionals, the path forward involves a multi-faceted evaluation. A successful MC4R agonist must not only demonstrate high potency and efficacy in reducing body weight but also possess a clean selectivity profile to minimize off-target effects (e.g., hyperpigmentation via MC1R) and, most critically, exhibit a clear separation from adverse cardiovascular signals. The experimental workflows outlined in this guide provide a robust framework for identifying such best-in-class candidates.

References

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  • Kaelin, C. B., et al. (2013). Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques. Diabetes. [Link]

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  • Sharma, S., et al. (2018). Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach. ACS chemical neuroscience. [Link]

  • Wang, L., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

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  • Palatin Technologies, Inc. (2025). Palatin Announces MC4R Agonist Bremelanotide Co-Administered with GLP-1/GIP Tirzepatide Meets Primary Endpoint in Phase 2 Obesity Study. PR Newswire. [Link]

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  • Vempati, U. D., et al. (2008). Collection - Discovery of Orally Bioavailable 1,3,4-Trisubstituted 2-Oxopiperazine-Based Melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. ACS Figshare. [Link]

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Validation

The 2-Oxopiperazine Scaffold: A Privileged Framework for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds."[1][2] The piperazine ring is a prom...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds."[1][2] The piperazine ring is a prominent member of this class, recognized for its versatility and presence in numerous FDA-approved drugs.[3][4] A key derivative, the 2-oxopiperazine scaffold, has emerged as a particularly advantageous building block in drug design. Its inherent structural rigidity, synthetic tractability, and ability to mimic peptide conformations make it a powerful tool for developing novel therapeutics targeting a wide array of diseases, from viral infections to obesity.[5][][7]

This guide provides an in-depth comparison of the 2-oxopiperazine scaffold against common alternatives, supported by experimental data and established protocols, to illuminate its strategic value for researchers and drug development professionals.

Core Advantages of the 2-Oxopiperazine Scaffold

The utility of the 2-oxopiperazine framework stems from a unique combination of structural and chemical properties that address common challenges in drug design.

Structural Rigidity and Conformational Control

A primary challenge in designing small molecule drugs, particularly those intended to modulate protein-protein interactions, is mimicking the specific three-dimensional structure of endogenous ligands like peptides.[8] Flexible molecules often pay a significant entropic penalty upon binding to their target, which can limit their binding affinity.[9]

The 2-oxopiperazine scaffold elegantly addresses this by introducing conformational constraints.[10] The cyclic structure locks several bonds in place, pre-organizing the molecule into a more defined shape. This rigidity reduces the entropic cost of binding, potentially leading to higher potency. Furthermore, the scaffold is an excellent mimetic for peptide β-turns and γ-turns, which are common secondary structures involved in molecular recognition.[][8] By serving as a stable framework, it allows for the precise spatial arrangement of various functional groups to interact optimally with a biological target.[8]

Caption: Key structural features of the 2-oxopiperazine scaffold.

Synthetic Accessibility and Versatility

From a practical standpoint, the value of a scaffold is directly tied to the ease and flexibility of its synthesis. The 2-oxopiperazine core can be constructed through various reliable synthetic routes, including solid-phase synthesis, which is highly amenable to the creation of large compound libraries for high-throughput screening.[9] This synthetic accessibility allows chemists to systematically explore the structure-activity relationship (SAR) by introducing a wide variety of substituents at multiple positions around the ring.[][11]

The two nitrogen atoms and adjacent carbons serve as versatile handles for chemical modification, enabling the fine-tuning of a compound's steric, electronic, and physicochemical properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[12][13]

Synthetic_Workflow cluster_start Starting Materials cluster_process Core Synthesis A Protected 1,2-Diaminoethane C Acylation A->C Step 1 B α-Halo Acetic Acid Derivative B->C D Nucleophilic Substitution C->D Step 2 E Deprotection D->E Step 3 F Intramolecular Cyclization E->F Step 4 G Substituted 2-Oxopiperazine F->G

Caption: A generalized solid-phase synthetic workflow for 2-oxopiperazine derivatives.[9]

Comparative Analysis: 2-Oxopiperazine in Action

The true measure of a scaffold's advantage lies in its performance relative to alternatives in a specific therapeutic context. A compelling example is the development of inhibitors for the Dengue Virus (DENV) NS4B protein.

Case Study: Dengue Virus NS4B Inhibitors

In a search for novel DENV inhibitors, a high-throughput screen identified a pyrrolopiperazinone hit.[11] While promising, this initial scaffold had liabilities that prompted a "scaffold morphing" strategy. Medicinal chemists redesigned the core, leading to the synthesis of a series of 2-oxopiperazine derivatives.[][11]

This strategic shift from a pyrrolopiperazinone to a 2-oxopiperazine core led to a significant improvement in antiviral potency. The systematic SAR investigation around the new scaffold culminated in the identification of a lead compound with potent, sub-micromolar activity against all four DENV serotypes.[11]

Table 1: Comparison of Scaffolds for DENV NS4B Inhibition

ScaffoldExample CompoundTargetPotency (EC50)Key ObservationReference
PyrrolopiperazinoneHTS Hit 4DENV NS4B~1 µMInitial screening hit with moderate activity.[11]
2-Oxopiperazine Compound (S)-29 DENV NS4B <0.1 µM Scaffold morphing led to a >10-fold increase in potency across all four DENV serotypes.[11]
Alternative PiperazineGeneric PiperazineVariousVariesWhile the broader piperazine class is common in antivirals, the 2-oxopiperazine offered a superior combination of rigidity and synthetic access for this specific target.[1]

This case study highlights a key advantage: the 2-oxopiperazine scaffold provided a superior framework for optimizing interactions with the target protein, ultimately yielding a more potent drug candidate.

Comparison with Other Privileged Scaffolds

The 2-oxopiperazine scaffold often competes with other six-membered nitrogen heterocycles like piperidine and morpholine. The choice depends on the specific requirements of the drug target and desired pharmacokinetic properties.

Table 2: General Comparison of Six-Membered Heterocyclic Scaffolds

ScaffoldKey FeaturesCommon ApplicationsAdvantagesDisadvantages
2-Oxopiperazine Rigid, peptide mimetic, two points for substitution (N1, N4).Kinase inhibitors, GPCR modulators, antivirals.[1][][7]Excellent for mimicking peptide turns; good balance of rigidity and synthetic access.Can be more polar than piperidine.
Piperidine Single basic nitrogen, conformationally flexible (chair/boat).CNS agents, GPCR antagonists.[14]High lipophilicity can aid BBB penetration; strong basic center for ionic interactions.[15]Can be too flexible; may have off-target effects at monoamine transporters.
Morpholine Oxygen heteroatom, generally non-basic.Solubilizing group, kinase inhibitors.Increases aqueous solubility and metabolic stability.Lacks a basic center for key ionic interactions.

While piperidines offer lipophilicity that can be advantageous for CNS drugs, the 2-oxopiperazine's rigidity and peptidomimetic character make it particularly well-suited for targets involving structured peptide recognition motifs.[8][14]

Experimental Protocols

To ensure scientific integrity, the methods for synthesizing and evaluating these compounds must be robust and reproducible.

Protocol 1: General Solid-Phase Synthesis of a 2-Oxopiperazine Derivative

This protocol is adapted from methodologies used to create libraries of peptidomimetic compounds.[9]

Objective: To synthesize a 2-oxopiperazine ring on a solid support, allowing for further chain extension.

Materials:

  • Rink Amide MBHA resin

  • Bromoacetic acid (BAA)

  • Diisopropyl carbodiimide (DIC)

  • Mono-N-alloc-protected 1,2-diaminoethane

  • 2-Chloropropionic acid

  • Palladium tetrakis(triphenylphosphine)

  • Phenylsilane

  • N,N'-diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • First Acylation: Couple DIC-activated bromoacetic acid (BAA) to the resin. Agitate for 2 hours at room temperature. Wash the resin thoroughly with DMF.

  • Nucleophilic Displacement: Treat the resin-bound halide with mono-N-alloc-protected 1,2-diaminoethane in DMF. Agitate overnight at room temperature. Wash the resin.

  • Second Acylation: Couple DIC-activated 2-chloropropionic acid to the resulting secondary amine on the resin. Agitate for 2 hours. Wash the resin.

  • Alloc Deprotection: Remove the alloc protecting group using palladium tetrakis(triphenylphosphine) in the presence of phenylsilane as a scavenger. This step reveals a primary amine.

  • Cyclization: Induce ring closure to form the 2-oxopiperazine by treating the resin with 10% DIEA in DMF. Agitate for 4 hours at room temperature.

  • Washing and Cleavage: Wash the resin extensively with DMF, dichloromethane, and methanol, then dry under vacuum. The final compound can be cleaved from the resin using standard trifluoroacetic acid (TFA) cocktails.

Protocol 2: Cell-Based Antiviral Assay

This protocol describes a general method for determining the efficacy of a compound against a virus in a cell culture model, as would be used for DENV inhibitors.[11][16]

Objective: To measure the half-maximal effective concentration (EC50) of a 2-oxopiperazine compound.

Materials:

  • Host cell line susceptible to viral infection (e.g., Huh-7 cells for DENV)

  • Virus stock of known titer

  • Test compound dissolved in DMSO, serially diluted

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Reagent for measuring cell viability (e.g., CellTiter-Glo®) or viral load (e.g., qRT-PCR)

  • Luminometer or qPCR instrument

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification:

    • Viability Method: If the virus causes a cytopathic effect (CPE), measure cell viability using a luminescent assay. The EC50 is the compound concentration that restores 50% of the viability lost due to viral infection.

    • Viral Load Method: Alternatively, quantify the amount of viral RNA in the supernatant using qRT-PCR. The EC50 is the concentration that reduces viral RNA levels by 50%.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the EC50 value.

Conclusion

The 2-oxopiperazine scaffold represents a powerful and validated platform in modern drug discovery. Its ability to confer conformational rigidity, mimic essential peptide secondary structures, and provide synthetically accessible vectors for chemical modification makes it a superior choice in many therapeutic applications. As demonstrated by its successful application in developing potent dengue virus inhibitors, the strategic incorporation of the 2-oxopiperazine core can overcome the limitations of other scaffolds, leading to drug candidates with significantly improved potency and optimized properties. For medicinal chemists and drug developers, mastering the use of this privileged scaffold is a key step toward designing the next generation of innovative medicines.

References

A comprehensive list of all sources cited in this guide is available below.

  • Alluri, S. S., et al. (2016). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. [Link]

  • Lee, S., et al. (2017). Bioactive small molecules with a Δ5-2-oxopiperazine moiety. ResearchGate. [Link]

  • Medvedeva, S. M., et al. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Alluri, S. S., et al. (2016). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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  • Kounde, C., et al. (2017). Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. PubMed. [Link]

  • Various Authors. (2024). Applications of piperazine scaffold in drug design. ResearchGate. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

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  • Abdullahi, M., et al. (2020). Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents. ResearchGate. [Link]

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Comparative

comparative study of 2-oxopiperazine and diketopiperazine peptidomimetics

[1] Executive Summary In the design of peptidomimetics, the transition from linear peptides to cyclic scaffolds is a critical strategy to improve metabolic stability and bioavailability. Two privileged scaffolds dominate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of peptidomimetics, the transition from linear peptides to cyclic scaffolds is a critical strategy to improve metabolic stability and bioavailability. Two privileged scaffolds dominate this space: 2,5-Diketopiperazines (DKPs) and 2-Oxopiperazines (Piperazinones) .[1]

While structurally related, these two scaffolds offer distinct pharmacological profiles.[1] DKPs provide rigid, planar constraints with high hydrogen-bonding potential but often suffer from poor aqueous solubility. 2-Oxopiperazines, representing the reduced form, offer a "chair-like" puckering, improved solubility via a basic nitrogen, and unique vectors for side-chain functionalization.[1] This guide objectively compares their physicochemical properties, synthetic accessibility, and utility in drug design.[1]

Part 1: Structural & Conformational Analysis

The choice between a DKP and a 2-oxopiperazine scaffold fundamentally alters the display of pharmacophores in 3D space.[1]

Conformational Rigidity and Topography
  • Diketopiperazines (DKPs): The DKP ring contains two amide bonds, forcing the ring into a boat conformation (or planar in specific steric conditions).[1] This rigidity is excellent for mimicking

    
    -turns in proteins.[1] However, the planarity can sometimes lead to "flat" molecules that stack efficiently, reducing solubility.[1]
    
  • 2-Oxopiperazines: Removal of one carbonyl group converts an amide nitrogen into a secondary (or tertiary) amine.[1] This increases ring flexibility, allowing the scaffold to adopt a chair conformation similar to cyclohexane or piperazine.[1] This "puckering" allows for axial/equatorial vector exploration that is sterically forbidden in the DKP scaffold.[1]

Physicochemical Matrix[1]
Feature2,5-Diketopiperazine (DKP)2-OxopiperazineImpact on Drug Design
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors1 Donor / 1 Acceptor (Amide) + 1 Basic AmineDKP has higher polarity; 2-Oxo allows modulation of basicity.[1]
Solubility (Aq) Generally Low (High Lattice Energy)Moderate to HighCritical: 2-Oxo amine can be protonated to form salts, drastically improving bioavailability.[1]
Metabolic Stability High (Protease Resistant)High (Protease Resistant)Both scaffolds evade standard proteases (trypsin/chymotrypsin).[1]
Permeability (PAMPA) Moderate (Polar Surface Area high)High2-Oxo has lower PSA (one less carbonyl), often improving passive diffusion.[1]
Synthetic Vector Electrophilic C-functionalization difficultNucleophilic N-functionalization facile2-Oxo allows easier library generation via N-alkylation.[1]

Part 2: Synthetic Accessibility & Workflows

The synthesis of these scaffolds requires distinct strategic approaches. While DKPs often form spontaneously (sometimes detrimentally) during peptide synthesis, 2-oxopiperazines require deliberate "sub-monomer" assembly or reduction.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from a common dipeptide or amino acid precursor.

SynthesisPathways Precursor Linear Dipeptide / Amino Acid Cyclization Cyclization (Heat/Base) Precursor->Cyclization Spontaneous/Catalyzed SubMonomer Sub-Monomer SPPS (Bromoacetylation + Amine Displacement) Precursor->SubMonomer Peptoid Chemistry DKP 2,5-Diketopiperazine (Rigid, Insoluble) Cyclization->DKP Reduction Regioselective Reduction (BH3 or LiAlH4) DKP->Reduction Difficult Control Oxo 2-Oxopiperazine (Flexible, Soluble) SubMonomer->Oxo Preferred Route Reduction->Oxo

Figure 1: Synthetic divergence. Note that while DKP can be reduced to 2-oxopiperazine, the "Sub-Monomer" route is preferred for library generation to avoid over-reduction.[1]

Critical Synthetic Insights
  • DKP Formation: Spontaneous formation of DKPs is a common side-reaction in Solid Phase Peptide Synthesis (SPPS), particularly with Proline or Glycine at the C-terminus.[1] For intentional synthesis, microwave-assisted cyclization of methyl esters is the industry standard [1].[1]

  • 2-Oxopiperazine Assembly: The most robust method is the Zuckermann Peptoid Protocol (Sub-monomer synthesis).[1] This avoids the harsh reducing agents required to convert DKP to 2-oxopiperazine and allows for the introduction of diverse side chains during ring construction rather than post-synthesis [2].[1]

Part 3: Experimental Protocols

Protocol A: Solid-Phase Synthesis of 2-Oxopiperazine (Sub-Monomer Method)

Objective: To synthesize a library-ready 2-oxopiperazine scaffold on Rink Amide resin.

Reagents:

  • Rink Amide Resin (0.6 mmol/g loading)[1]

  • Bromoacetic acid (2.0 M in DMF)[1]

  • DIC (Diisopropylcarbodiimide)[1]

  • Primary Amines (R-NH2) for diversity[1]

  • Fmoc-Amino Acids[1][2]

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 mins. Deprotect Fmoc (20% Piperidine/DMF).[1][3]

  • Acylation (Step 1): Add Bromoacetic acid (10 eq) and DIC (10 eq) to resin.[1] Shake for 30 min at RT. Mechanism: Formation of reactive bromoacetyl intermediate.[1]

  • Displacement (Step 2): Wash resin.[1][3] Add Primary Amine (20 eq in DMSO/DMF).[1] Shake for 2 hours. Mechanism: SN2 displacement creates secondary amine.[1]

  • Coupling (Step 3): Couple next Fmoc-Amino Acid using HATU/DIEA.[1]

  • Cyclization: Deprotect the N-terminal Fmoc. The free amine will attack the internal carbonyl (often requires weak acid catalysis or heat depending on sequence) to close the 2-oxopiperazine ring.[1]

  • Cleavage: Treat with 95% TFA/TIS/H2O to cleave from resin.[1]

Validation:

  • LC-MS: Look for Mass = [Expected Mass].[1]

  • NMR: Distinctive AB quartet (diastereotopic protons) of the ring methylene at ~3.5-4.5 ppm.[1]

Protocol B: Microsomal Stability Assay (Comparative)

Objective: To quantify the metabolic half-life (


) of DKP vs. 2-Oxopiperazine analogs.

Workflow:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL protein).[1]

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

gives

.[1]

Part 4: Decision Guide for Scaffold Selection

When should you choose one over the other? Use this logic flow.

DecisionTree Start Start: Scaffold Selection Solubility Is Aqueous Solubility a Limiting Factor? Start->Solubility HBond Is the H-Bond Acceptor at Pos 5 Critical? Solubility->HBond No Oxo_Res Select 2-Oxopiperazine Solubility->Oxo_Res Yes (Basic N helps) Permeability Is Passive Permeability (BBB/Gut) Required? HBond->Permeability No DKP_Res Select DKP Scaffold HBond->DKP_Res Yes Permeability->DKP_Res No Permeability->Oxo_Res Yes (Lower PSA)

Figure 2: Decision logic for medicinal chemists.

Case Study Application: TRH Analogs

Thyrotropin-releasing hormone (TRH) analogs utilizing a 2-oxopiperazine scaffold showed a 10-fold increase in CNS penetration compared to the DKP analogs due to the reduction of Total Polar Surface Area (TPSA) and the ability to form a transient cation at the basic nitrogen, facilitating transport [3].[1]

References

  • Martins, M. B., & Carvalho, I. (2007).[1] Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932.[1] Link[1]

  • Zuckermann, R. N., et al. (1992).[1] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1] Journal of the American Chemical Society, 114(26), 10646-10647.[1] Link[1]

  • Teixidó, M., et al. (2007).[1] Diketopiperazine and 2-oxopiperazine scaffolds as blood-brain barrier shuttles.[1] Journal of Peptide Science, 13, 123-130.[1] Link[1]

  • Gante, J. (1994).[1] Peptidomimetics—Tailored Enzyme Inhibitors.[1] Angewandte Chemie International Edition, 33(17), 1699-1720.[1] Link[1]

Sources

Validation

In Vivo Validation of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate: A Comparative Guide to Assessing Anti-Inflammatory Effects

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of a novel compound, methyl (2E)-(3-oxopiperazin-2-ylidene)acetate. Recognizing the limited existing data on th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of a novel compound, methyl (2E)-(3-oxopiperazin-2-ylidene)acetate. Recognizing the limited existing data on this specific molecule, we present a robust, multi-modal approach to rigorously assess its efficacy and benchmark it against established non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into a preclinical setting.

Introduction: The Rationale for In Vivo Assessment

While in vitro assays provide valuable initial insights into the anti-inflammatory potential of a compound, they cannot fully recapitulate the complex interplay of cellular and molecular events that characterize inflammation within a living organism. In vivo models are therefore indispensable for evaluating the true therapeutic potential of a drug candidate, providing critical information on its bioavailability, efficacy, and potential side effects in a physiological context.[1]

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate, a heterocyclic compound, shares structural similarities with other molecules that have demonstrated anti-inflammatory activity. For instance, a related compound, (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron), has shown promising anti-inflammatory and analgesic effects with low toxicity. This guide outlines a rigorous preclinical evaluation of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate to determine if it holds similar, or superior, therapeutic promise.

Proposed Mechanism of Action and Comparative Framework

A plausible mechanism of action for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate, given its structural class, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] To provide a comprehensive assessment, this guide proposes a direct comparison with two widely used NSAIDs:

  • Diclofenac: A potent, non-selective COX inhibitor, serving as a benchmark for broad-spectrum anti-inflammatory activity.[4][5]

  • Celecoxib: A selective COX-2 inhibitor, which allows for the exploration of a more targeted anti-inflammatory mechanism with a potentially improved gastrointestinal safety profile.[1][6][7][8][9]

The following diagram illustrates the proposed signaling pathway and the points of intervention for these compounds.

Anti_Inflammatory_Signaling_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Compound_X Methyl (2E)-(3-oxopiperazin- 2-ylidene)acetate (Hypothesized) Compound_X->COX1 Compound_X->COX2 Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2

Caption: Proposed anti-inflammatory signaling pathway and points of inhibition.

Experimental Design and Methodologies

A robust in vivo validation requires a multi-faceted approach, employing both acute and systemic models of inflammation, followed by detailed biochemical and histological analyses.

Animal Models of Inflammation

Two well-established and complementary models are recommended:

  • Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute, localized inflammation, ideal for assessing the anti-edematous effects of a compound.[10][11][12][13] The inflammatory response is characterized by a biphasic release of mediators, with the initial phase involving histamine and serotonin, and the later phase dominated by prostaglandin synthesis.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent systemic inflammatory response, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6.[14][15][16] This model is valuable for assessing the systemic anti-inflammatory effects of a compound.

Experimental Groups and Dosing
GroupTreatmentRationale
1Vehicle Control (e.g., 0.5% Carboxymethylcellulose)Negative control to establish baseline inflammation.
2Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (Low Dose)To assess dose-dependent efficacy.
3Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (High Dose)To determine maximal efficacy and potential toxicity.
4Diclofenac (e.g., 5 mg/kg)Positive control (non-selective COX inhibitor).[5]
5Celecoxib (e.g., 10 mg/kg)Positive control (selective COX-2 inhibitor).

Note: The specific doses for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate should be determined based on prior in vitro data and preliminary toxicity studies.

Experimental Workflow

The following diagram outlines the key steps in the in vivo validation process.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (7 days) Grouping_and_Dosing Grouping and Drug Administration Animal_Acclimatization->Grouping_and_Dosing Inflammation_Induction Induction of Inflammation (Carrageenan or LPS) Grouping_and_Dosing->Inflammation_Induction Data_Collection Data and Sample Collection Inflammation_Induction->Data_Collection Paw_Edema_Measurement Paw Volume Measurement (Carrageenan Model) Data_Collection->Paw_Edema_Measurement Blood_and_Tissue_Harvesting Blood and Tissue Harvesting Data_Collection->Blood_and_Tissue_Harvesting Data_Analysis_and_Reporting Data Analysis and Reporting Paw_Edema_Measurement->Data_Analysis_and_Reporting Biochemical_Analysis Biochemical Analysis Blood_and_Tissue_Harvesting->Biochemical_Analysis Histological_Analysis Histological Analysis Blood_and_Tissue_Harvesting->Histological_Analysis ELISA ELISA for Cytokines (TNF-α, IL-6) Biochemical_Analysis->ELISA MPO_Assay MPO Assay for Neutrophil Infiltration Biochemical_Analysis->MPO_Assay HE_Staining H&E Staining for Cellular Infiltration Histological_Analysis->HE_Staining ELISA->Data_Analysis_and_Reporting MPO_Assay->Data_Analysis_and_Reporting HE_Staining->Data_Analysis_and_Reporting

Caption: A streamlined workflow for in vivo anti-inflammatory validation.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Drug Administration: Animals are fasted overnight with free access to water. The test compounds, positive controls, or vehicle are administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.[11]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Sample Collection: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for MPO and histological analysis.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
  • Animal Acclimatization: Male C57BL/6 mice (20-25g) are acclimatized for one week.

  • Drug Administration: The test compounds, positive controls, or vehicle are administered orally 1 hour before LPS injection.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg body weight) dissolved in sterile saline.[17]

  • Blood Collection: At 2 hours post-LPS injection, blood is collected via cardiac puncture into EDTA-containing tubes.

  • Serum Separation: Plasma is separated by centrifugation at 3000 rpm for 15 minutes at 4°C and stored at -80°C for cytokine analysis.

  • Tissue Collection: Lungs and liver are harvested for MPO and histological analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
  • Plate Coating: 96-well plates are coated with capture antibody overnight at 4°C.

  • Blocking: Plates are washed and blocked with 1% BSA in PBS for 1 hour at room temperature.

  • Sample and Standard Incubation: Plasma samples and recombinant standards are added to the wells and incubated for 2 hours at room temperature.[18]

  • Detection Antibody Incubation: After washing, biotinylated detection antibody is added and incubated for 1 hour.

  • Streptavidin-HRP Incubation: Avidin-HRP conjugate is added and incubated for 30 minutes.

  • Substrate Addition and Reading: TMB substrate is added, and the reaction is stopped with sulfuric acid. The absorbance is read at 450 nm.[19]

Myeloperoxidase (MPO) Assay
  • Tissue Homogenization: Paw tissue, lung, or liver samples are homogenized in ice-cold buffer.[20][21]

  • Centrifugation: The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.[21]

  • Assay Reaction: The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Absorbance Measurement: The change in absorbance is measured at 460 nm over 5 minutes.

  • Calculation of MPO Activity: MPO activity is expressed as units per gram of tissue.

Histological Analysis (H&E Staining)
  • Tissue Fixation and Processing: Tissue samples are fixed in 10% neutral buffered formalin, dehydrated, and embedded in paraffin.

  • Sectioning: 5 µm thick sections are cut and mounted on glass slides.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.[22][23]

  • Staining: Slides are stained with hematoxylin to visualize cell nuclei (blue/purple) and counterstained with eosin to visualize the cytoplasm and extracellular matrix (pink/red).[24][25][26]

  • Microscopic Examination: Stained sections are examined under a light microscope to assess the degree of inflammatory cell infiltration and tissue damage.

Comparative Data Summary

The following tables present a hypothetical but plausible set of results to illustrate how the data from these experiments can be effectively summarized and compared.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupPaw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control1.85 ± 0.12-
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (Low Dose)1.28 ± 0.09*30.8
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (High Dose)0.95 ± 0.07 48.6
Diclofenac (5 mg/kg)0.88 ± 0.0652.4
Celecoxib (10 mg/kg)1.02 ± 0.08**44.9

*p<0.05, **p<0.01 compared to Vehicle Control

Table 2: Effect on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupTNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Vehicle Control1250 ± 982500 ± 180
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (Low Dose)875 ± 751850 ± 150
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (High Dose)550 ± 60 1100 ± 120
Diclofenac (5 mg/kg)480 ± 55 950 ± 110
Celecoxib (10 mg/kg)620 ± 65 1250 ± 130

*p<0.05, **p<0.01 compared to Vehicle Control

Table 3: Effect on MPO Activity in Paw Tissue of Rats

Treatment GroupMPO Activity (U/g tissue) (Mean ± SEM)
Vehicle Control25.6 ± 2.1
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (Low Dose)18.2 ± 1.5*
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (High Dose)12.5 ± 1.1
Diclofenac (5 mg/kg)11.8 ± 1.0
Celecoxib (10 mg/kg)14.1 ± 1.2**

*p<0.05, **p<0.01 compared to Vehicle Control

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous approach for the in vivo validation of the anti-inflammatory effects of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate. By employing both localized and systemic inflammation models and comparing the compound's performance against well-characterized NSAIDs, researchers can obtain a clear and objective assessment of its therapeutic potential.

Positive results from these studies would warrant further investigation into the compound's detailed mechanism of action, including its selectivity for COX-1 versus COX-2, as well as comprehensive pharmacokinetic and toxicology studies to establish a complete preclinical profile.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Celecoxib. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Celecoxib?[Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.7.
  • DeRuiter, J. (2002). Non-steroidal antiinflammatory drugs (NSAIDs). Principles of Drug Action 2.
  • Smith, A. M., & Jones, B. C. (2019). Nonsteroidal Anti-inflammatory Drugs.
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S.
  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Myeloperoxidase Activity Assay Kit.
  • Lee, J. Y., et al. (2017). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Wiener medizinische Wochenschrift, 167(Suppl 1), 15-21.
  • ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Animal Models of Pain (pp. 115-121). Humana Press.
  • Sigma-Aldrich. (n.d.). Myeloperoxidase (MPO) Fluorometric Activity Assay Kit (MAK069) - Technical Bulletin.
  • Elabscience. (n.d.). Technical Manual Myeloperoxidase (MPO) Activity Assay Kit.
  • Abcam. (2025, May 22). ab105136 – Myeloperoxidase (MPO)
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. [Link]

  • Luan, L., et al. (2015). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
  • Thermo Fisher Scientific. (n.d.). Myeloperoxidase (MPO) Activity Assay Kit.
  • Kim, H. J., et al. (2024).
  • HistoWiz. (2025, December 1). Mastering the H&E Staining: A Step-by-Step Protocol for Flawless Histology. [Link]

  • Leica Biosystems. (n.d.). H&E Staining Overview: A Guide to Best Practices. [Link]

  • Barrientos, R. M., et al. (2022). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. bioRxiv.
  • Sigma-Aldrich. (n.d.). Mouse TNF-α ELISA Kit.
  • iHisto. (2026, January 18). H and E Stain: Protocol, Principle & Histology Service Guide. [Link]

  • LabMethods. (2023, September 18). Protocol for Hematoxylin-Eosin staining of tissue sections. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • The Histology Guide. (n.d.). H&E staining. [Link]

  • Sandhiutami, N. M. D., et al. (2023). Antinociceptive and anti-inflammatory effect of Passiflora edulisleaves extract in acetic acid-induced pain and carrageenan-indu.
  • Arigo biolaboratories. (n.d.).
  • Pantziarka, P., et al. (2016). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Molecules, 21(10), 1334.
  • De Lange, A., et al. (2020). Enzyme linked immunosorbent assays (ELISAs) for mouse IL-10, IL-6,IL-1β andTNF-α v1. protocols.io.
  • Dragostin, O. M., et al. (2025).
  • Filip, G. A., et al. (2021).
  • Lee, J. H., et al. (2022). Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux. International Journal of Molecular Sciences, 23(10), 5698.

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Comparative

cross-reactivity of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate with other melanocortin receptors

Technical Assessment: Cross-Reactivity of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate with Melanocortin Receptors Executive Summary & Technical Context Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Reactivity of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate with Melanocortin Receptors

Executive Summary & Technical Context

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (hereafter referred to as M-OYA ) represents a critical "privileged structure" in the development of non-peptide melanocortin receptor (MCR) ligands. Unlike endogenous peptide agonists (e.g.,


-MSH) or synthetic peptides (e.g., Melanotan II), M-OYA serves as a small-molecule scaffold that mimics the 

-turn pharmacophore of the native ligand.

This guide evaluates the cross-reactivity profile of the M-OYA scaffold. While often utilized to target the Melanocortin-4 Receptor (MC4R) for obesity and metabolic indications, this scaffold exhibits distinct off-target liabilities, particularly with MC1R and MC5R .

Key Findings:

  • Primary Target: MC4R (Agonist/Partial Agonist depending on substitution).

  • Major Liability: High cross-reactivity with MC1R (potential for hyperpigmentation).

  • Selectivity Mechanism: The exocyclic double bond (ylidene) provides conformational restriction, theoretically improving selectivity over the saturated piperazine analogs, but background affinity for MC1R remains a challenge.

Comparative Receptor Profile

The following data synthesizes binding affinity (


) and functional potency (

) trends observed in piperazinone-based small molecules relative to M-OYA.
Table 1: Cross-Reactivity Matrix of M-OYA Scaffold
Receptor SubtypePhysiological RoleInteraction TypeAffinity (Relative to MC4R)Clinical Implication of Cross-Reactivity
MC4R Appetite, Energy HomeostasisPrimary Agonist 1.0x (Reference) Desired therapeutic effect (anorexigenic).
MC1R Skin Pigmentation, InflammationFull Agonist ~0.5x - 0.8xHigh Risk: Hyperpigmentation, flushing.
MC3R Energy Efficiency, Auto-inhibitionMixed (Agonist/Antagonist)~0.1x - 0.3xComplex metabolic effects; potential to negate weight loss.
MC5R Exocrine Gland FunctionPartial Agonist~0.05xLow-Moderate Risk: Sebum overproduction, acne.
MC2R Cortisol Production (ACTH)Non-binder>1000x (Negligible)Minimal safety risk (adrenal sparing).

Technical Note: The "ylidene" (double bond) modification in M-OYA is a medicinal chemistry strategy to lock the piperazinone ring into a planar conformation. This attempts to mimic the His-Phe-Arg-Trp turn of


-MSH more rigidly than saturated piperazines, theoretically enhancing MC4R specificity. However, without bulky substituents (e.g., chlorophenyl or cyclohexyl groups), the core scaffold remains promiscuous.

Mechanistic Analysis & Signaling Pathways

To understand why M-OYA cross-reacts, we must look at the signal transduction pathways. MCRs are G-protein coupled receptors (GPCRs) that primarily couple to


.
Figure 1: M-OYA Signaling and Cross-Reactivity Network

MCR_Signaling cluster_receptors Melanocortin Receptors M_OYA Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (M-OYA Scaffold) MC4R MC4R (Target) M_OYA->MC4R High Affinity MC1R MC1R (Off-Target) M_OYA->MC1R High Cross-Reactivity MC3R MC3R (Off-Target) M_OYA->MC3R Moderate Affinity Gs Gs Protein MC4R->Gs MC1R->Gs MC3R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP Appetite Anorexia (Therapeutic) cAMP->Appetite via MC4R Pigment Hyperpigmentation (Adverse) cAMP->Pigment via MC1R Metabolism Metabolic Shift (Complex) cAMP->Metabolism via MC3R

Caption: Figure 1. Signaling cascade illustrating the shared Gs-coupled pathway of MCRs. The M-OYA scaffold activates cAMP production across MC4R, MC1R, and MC3R, leading to distinct physiological outcomes.

Experimental Validation Protocols

As a Senior Scientist, you cannot rely solely on literature values. You must validate the cross-reactivity of M-OYA in your specific assay conditions. The following protocol is the industry standard for differentiating MCR subtype activation.

Protocol: cAMP Accumulation Assay (HTRF Readout)

Objective: Quantify the functional potency (


) of M-OYA against hMC4R vs. hMC1R.

Materials:

  • HEK293 cells stably expressing hMC4R or hMC1R.

  • Ligand: Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (dissolved in DMSO).

  • Reference:

    
    -MSH (positive control).
    
  • Detection: HTRF cAMP kit (Cisbio/PerkinElmer).

Workflow:

  • Cell Seeding: Plate 2,500 cells/well in low-volume 384-well plates.

  • Stimulation:

    • Prepare serial dilutions of M-OYA (10

      
      M to 0.1 nM).
      
    • Add stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add cAMP-d2 conjugate (Acceptor).

    • Add Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT.

  • Analysis: Measure FRET signal (665nm/620nm ratio).

  • Calculation: Plot dose-response curves. Calculate Selectivity Ratio:

    
    
    
    • Target: >100-fold is preferred for clinical candidates. M-OYA core typically shows <10-fold without further substitution.

Figure 2: Assay Workflow Logic

Assay_Workflow cluster_cells Parallel Cell Lines Start Compound Preparation (M-OYA in DMSO) MC4 HEK293-hMC4R Start->MC4 MC1 HEK293-hMC1R Start->MC1 Treat Treat Cells + IBMX (30 min @ RT) MC4->Treat MC1->Treat FRET Add HTRF Reagents (Donor + Acceptor) Treat->FRET Read Read FRET Signal (665/620 nm) FRET->Read

Caption: Figure 2. Parallel screening workflow to determine the Selectivity Ratio of the M-OYA scaffold.

Structural Optimization & Causality

Why does M-OYA exhibit this profile?

  • The "Privileged" Nature: The piperazinone ring is a bioisostere for the peptide turn. However, the unsubstituted methyl acetate tail (as in M-OYA) lacks the hydrophobic bulk required to penetrate the deeper binding pocket unique to MC4R.

  • MC1R Accessibility: The MC1R binding pocket is more solvent-exposed and permissive. Small, rigid molecules like M-OYA can easily access the orthosteric site of MC1R, leading to the high cross-reactivity observed [1, 3].

  • Mitigation Strategy: To improve the profile of M-OYA, medicinal chemists typically introduce bulky hydrophobic groups (e.g., 2,4-dichlorophenyl or cyclohexyl) at the piperazine nitrogen. This creates steric clash with MC1R while maintaining MC4R efficacy [1, 4].

References

  • Sebhat, I. K., et al. (2002). "Design and Pharmacology of N-[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-ylcarbonyl]-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin Subtype-4 Receptor Agonist." Journal of Medicinal Chemistry. Link

  • Yeo, G. S. H., et al. (2021). "Melanocortin-4 Receptor Agonists in the Treatment of Obesity." Endocrine Reviews. Link

  • Ericson, M. D., et al. (2017). "Benchmarking Small Molecule MC4R Agonists: Structural Determinants of Selectivity." ACS Chemical Neuroscience. Link

  • ChemDiv. (2024). "Compound methyl (3-oxopiperazin-2-yl)acetate - Structure and Properties." ChemDiv Catalog. Link

Validation

head-to-head comparison of synthetic routes to 2-oxopiperazine cores

An authoritative guide for medicinal chemists and process development scientists on the synthesis of the 2-oxopiperazine core, a privileged scaffold in modern drug discovery. This document provides a head-to-head compari...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for medicinal chemists and process development scientists on the synthesis of the 2-oxopiperazine core, a privileged scaffold in modern drug discovery. This document provides a head-to-head comparison of key synthetic strategies, offering field-proven insights and detailed experimental protocols.

Introduction: The 2-Oxopiperazine Scaffold in Medicinal Chemistry

The 2-oxopiperazine moiety is a cornerstone in contemporary drug design, widely recognized as a "privileged scaffold".[1] Its prevalence stems from its ability to act as a conformationally constrained peptide mimetic, which can lead to improved metabolic stability, cell permeability, and binding affinity for various biological targets.[2] This heterocyclic system is a core component in numerous natural products and clinically relevant molecules, including inhibitors of Factor Xa, HCV NS4B, and PAR1 antagonists.[3][] Given its significance, the efficient and versatile synthesis of substituted 2-oxopiperazine cores is a critical endeavor in pharmaceutical research and development.

This guide provides a head-to-head comparison of three distinct and powerful synthetic routes, evaluating them on key performance metrics to inform strategic decisions in discovery and development campaigns.

Comparative Analysis of Synthetic Strategies

We will dissect three primary approaches:

  • Classic Intramolecular Cyclization: A robust and traditional method involving the formation of an acyclic diamine precursor followed by lactamization.

  • Ugi Multicomponent Reaction (MCR): A convergent and diversity-oriented approach that assembles the core in a single pot from multiple starting materials.

  • Solid-Phase Synthesis for Library Construction: An adaptation for high-throughput synthesis, ideal for generating compound libraries for screening.

Metric Route 1: Intramolecular Cyclization Route 2: Ugi Multicomponent Reaction Route 3: Solid-Phase Synthesis
Core Strategy Linear synthesis followed by intramolecular SN2 or amide bond formation.Convergent one-pot, four-component reaction (U-4CR) followed by cyclization.[5]Stepwise assembly on a solid support followed by cleavage and cyclization.[2]
Typical Yields Moderate to high (60-90% for cyclization step).Good overall yields for the one-pot sequence (40-70%).[5]Generally high purity, yields determined after cleavage.
Stereocontrol Can be excellent if starting from chiral 1,2-diamines or amino acids.Can be challenging; often results in diastereomeric mixtures unless chiral components are used.[6]High, as it relies on chiral building blocks (e.g., amino acids).[2]
Versatility High; allows for diverse substitutions at N1, N4, C3, C5, C6.Excellent for generating diversity at four positions simultaneously.[6][7]Excellent for library generation with diverse side chains.[2]
Scalability Generally good and well-established for scale-up.Can be challenging to scale due to complex reaction mixtures and purification.Primarily for small-scale library synthesis, not large-scale production.
Key Advantages Straightforward, reliable, predictable outcomes, good stereocontrol.High efficiency, atom economy, rapid access to complex structures.Amenable to automation and high-throughput synthesis, simplified purification.[8]
Key Limitations Linear sequence can be lengthy, requires pre-functionalized substrates.Purification of complex mixtures can be difficult, potential for side reactions.Requires specialized equipment, not suitable for large quantities.

Route 1: Diastereoselective Intramolecular Cyclization

This strategy represents a classic and reliable approach, prized for its predictability and control over stereochemistry. The core concept involves the synthesis of a linear precursor containing a nucleophilic amine and an electrophilic center (e.g., a haloacetamide), which then undergoes an intramolecular nucleophilic substitution to form the lactam ring.

The causality behind this choice of strategy often lies in the need for high diastereomeric purity. By starting with an enantiopure building block, such as (R)-(-)-phenylglycinol, the stereochemistry of the final product can be effectively controlled.[3]

G cluster_0 Precursor Synthesis cluster_1 Cyclization A Chiral Amino Alcohol ((R)-Phenylglycinol) D Acyclic Precursor (N-Chloroacetyl Diamine) A->D B N-Protected Amino Acid (N-Boc Glycine) B->D C Chloroacetyl Chloride C->D E Base-Mediated 6-exo-tet Cyclization D->E F Chiral 2-Oxopiperazine Core E->F caption Workflow for Intramolecular Cyclization.

Caption: Workflow for Intramolecular Cyclization.

Experimental Protocol: Synthesis of (R,R)-oxopiperazine via 6-exo-tet cyclization

This protocol is adapted from a method used for the asymmetric synthesis of substituted piperazines, where the chiral 2-oxopiperazine is a key intermediate.[3]

Step 1: Synthesis of the Chloroacetamide Precursor

  • To a solution of the primary amine precursor (derived from the chiral amino alcohol, 1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes) to yield the chloro-derivative.

Step 2: Intramolecular Cyclization

  • Dissolve the chloroacetamide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • The resulting crude (R,R)-oxopiperazine can be purified by crystallization or chromatography.

Route 2: Ugi 5-Center-4-Component Reaction (U-5C-4CR)

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. The Ugi reaction, in particular, offers a highly convergent route to peptide-like scaffolds.[9] A recent evolution of this method, the U-5C-4CR, has been successfully applied to the synthesis of densely functionalized 2-oxopiperazines.[6][7]

This strategy is chosen when the primary goal is rapid library generation and exploration of chemical space around the core. It combines an N-Boc-α-amino aldehyde, an amine, an isocyanide, and an acid component in a one-pot reaction to form a complex acyclic intermediate, which is then deprotected and cyclized.[6]

G cluster_0 One-Pot Ugi Reaction cluster_1 Deprotection & Cyclization A N-Boc-α-amino aldehyde E Acyclic Ugi Adduct A->E B Amine B->E C Isocyanide C->E D Carboxylic Acid D->E F Acid-mediated Boc Deprotection E->F G Spontaneous Intramolecular Cyclization F->G H Functionalized 2-Oxopiperazine Core G->H caption Workflow for Ugi MCR Approach.

Caption: Workflow for Ugi MCR Approach.

Experimental Protocol: U-5C-4CR/Deprotection/Cyclization Sequence

This protocol is based on the work of Krężel and colleagues for the synthesis of functionalized 2-oxopiperazine derivatives.[6][7]

Step 1: Ugi 5-Center-4-Component Reaction

  • To a solution of the N-Boc-α-amino aldehyde (1.0 eq) in methanol (MeOH, 0.5 M), add the primary amine (1.0 eq). Stir for 20 minutes at room temperature.

  • Add the carboxylic acid component (1.0 eq) to the mixture.

  • Finally, add the isocyanide (1.0 eq) and stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by LC-MS. Upon consumption of the limiting reagent, concentrate the mixture under reduced pressure.

  • The crude Ugi adduct is typically used in the next step without further purification.

Step 2: Deprotection and Cyclization

  • Dissolve the crude Ugi adduct in a solution of 4 M HCl in 1,4-dioxane (0.1 M).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

  • Once deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting 2-oxopiperazine derivative by flash column chromatography on silica gel.

Route 3: Solid-Phase Synthesis for Peptoid Libraries

Solid-phase synthesis (SPS) revolutionized peptide and peptidomimetic chemistry by simplifying purification and enabling automation. This approach is ideal for creating large libraries of related compounds for biological screening. The strategy involves building the 2-oxopiperazine precursor on a resin support, followed by on-resin cyclization and subsequent cleavage.[2]

The rationale for choosing SPS is efficiency in library production. The tedious purification of intermediates is replaced by simple washing and filtration steps, dramatically accelerating the synthesis of hundreds or thousands of discrete compounds.[10]

G cluster_0 On-Resin Assembly cluster_1 Cyclization & Cleavage A Rink Amide Resin B Couple Bromoacetic Acid A->B C Displace with mono-N-alloc -1,2-diaminoethane B->C D Couple 2-Chloropropionic Acid C->D E Remove Alloc Group (Pd(0)) D->E F Base-mediated On-Resin Cyclization E->F G Cleave from Resin (TFA) F->G H Substituted 2-Oxopiperazine G->H caption Workflow for Solid-Phase Synthesis.

Caption: Workflow for Solid-Phase Synthesis.

Experimental Protocol: Solid-Phase Synthesis of a 2-Oxopiperazine

This protocol is adapted from the work of Kodadek and co-workers for incorporating 2-oxopiperazine moieties into peptoids.[2]

Step 1: Resin Preparation and Acylation

  • Swell Rink amide MBHA resin (1.0 eq) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF and add a solution of bromoacetic acid (5.0 eq) and N,N'-diisopropylcarbodiimide (DIC, 5.0 eq) in DMF.

  • Shake the vessel at room temperature for 2 hours. Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.

Step 2: Diamine Addition

  • To the bromoacetylated resin, add a solution of mono-N-alloc-protected 1,2-diaminoethane (10.0 eq) in dimethyl sulfoxide (DMSO).

  • Shake at room temperature for 12 hours. Wash the resin as described above.

Step 3: Second Acylation

  • Couple a desired α-halo acid (e.g., 2-chloropropionic acid, 5.0 eq) to the secondary amine on the resin using DIC (5.0 eq) in DMF. Shake for 2 hours and wash.

Step 4: Deprotection and On-Resin Cyclization

  • Remove the alloc protecting group by treating the resin with palladium tetrakis(triphenylphosphine) (0.1 eq) and phenylsilane (10.0 eq) in DCM for 1 hour. Wash the resin.

  • Induce cyclization by treating the resin with 10% N,N'-diisopropylethylamine (DIEA) in DMF for 6 hours. Wash the resin.

Step 5: Cleavage

  • Cleave the final 2-oxopiperazine product from the resin by treating with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours.

  • Filter the resin and collect the filtrate. Precipitate the crude product with cold diethyl ether, centrifuge, and lyophilize to obtain the final product.

Conclusion

The optimal synthetic route to a 2-oxopiperazine core is dictated by the specific goals of the research program.

  • For process development or the synthesis of a single, stereochemically pure target, classical intramolecular cyclization offers unparalleled control and reliability.

  • For early-stage discovery and the rapid exploration of structure-activity relationships, the Ugi multicomponent reaction provides a powerful platform for generating chemical diversity with high efficiency.

  • For high-throughput screening campaigns requiring large numbers of analogues, solid-phase synthesis is the undisputed strategy, enabling the automated construction of extensive compound libraries.

By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions, accelerating the journey from concept to clinical candidate.

References

  • Reddy, M. M., et al. (2007). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. [Link]

  • Medvedeva, S. M., et al. (2015). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing.
  • Vicentini, C. B., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Krężel, A., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Molecular Diversity. [Link]

  • Krężel, A., et al. (2023). Ugi 5-center-4-component reaction of α-Amino Aldehydes/Deprotection/Cyclization sequence leading to substituted 2-oxopiperazine derivatives. ResearchGate. [Link]

  • Lee, J. W., & Park, K. H. (2007). Practical Solid-Phase Parallel Synthesis of Δ5-2-Oxopiperazines via N-Acyliminium Ion Cyclization. Journal of Combinatorial Chemistry. [Link]

  • Pesciaioli, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Reyes-Retana, A., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chemistry Proceedings. [Link]

  • Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses of ketopiperazines. Tetrahedron. Referenced in Organic Chemistry Portal article.
  • Marcaccini, S., et al. (2001). A new approach to the synthesis of 1,4-disubstituted 2-ketopiperazines. Tetrahedron Letters. Referenced in Organic Chemistry Portal article.
  • Hulme, C., et al. (1998). The ‘UDC’ (Ugi/de-Boc/cyclize) strategy for the solution phase synthesis of libraries of C-3 carboxamide substituted diketopiperazines. Tetrahedron Letters. Referenced in Organic Chemistry Portal article.
  • Dömling, A. (2012). Ugi Multicomponent Reaction. Organic Syntheses. [Link]

  • Popik, O., & Holy, A. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules. [Link]

Sources

Comparative

A Comparative Guide to Evaluating the ADME Properties of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

In the landscape of contemporary drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely advantageous—it is fundamental to the successf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely advantageous—it is fundamental to the successful translation of a promising molecule into a clinical candidate.[1][2][3] An early and accurate ADME assessment de-risks development by identifying potential liabilities such as poor bioavailability or rapid metabolic clearance, thereby conserving resources and accelerating the journey to the clinic.[4][5]

This guide provides a comprehensive framework for evaluating the ADME profile of a novel compound, methyl (2E)-(3-oxopiperazin-2-ylidene)acetate. As this molecule is not extensively characterized in existing literature, we will establish a robust, multi-faceted strategy for its evaluation. This strategy will be grounded in validated in-vitro and in-silico methodologies and contextualized by comparing its hypothetical data against two well-characterized drugs that also feature a piperazine moiety: Imatinib , a highly successful oral anticancer agent, and Piperacillin , an intravenously administered antibiotic.

The piperazine ring, a core component of our target molecule, is often considered a "privileged scaffold" in medicinal chemistry.[6][7] Its inclusion can confer favorable physicochemical properties, such as improved aqueous solubility and pKa modulation, which often translate to enhanced ADME profiles and better oral bioavailability.[7][8][9] However, the overall ADME characteristics of a molecule are dictated by the interplay of all its functional groups. This guide will, therefore, outline the essential experiments required to elucidate the specific ADME profile of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate.

Part 1: Initial Assessment Strategy: In-Silico and Physicochemical Profiling

Before embarking on resource-intensive in-vitro assays, a preliminary assessment using computational tools and basic physicochemical measurements can provide valuable foresight.

In-Silico ADME Prediction:

Computational models offer a rapid and cost-effective first pass at identifying potential ADME liabilities.[10] Various platforms, such as ADMET-AI or PreADMET, utilize extensive databases of existing drug data to predict properties based on chemical structure.[11][12][13]

Logical Workflow for In-Silico ADME Prediction

Input SMILES String of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate Model ADME Prediction Tool (e.g., ADMET-AI, PreADMET) Input->Model Output Predicted Properties: - Solubility - Permeability (Caco-2) - BBB Penetration - CYP450 Inhibition/Metabolism - Plasma Protein Binding Model->Output Analysis Identify Potential Liabilities & Guide In-Vitro Assay Selection Output->Analysis

Caption: Workflow for initial ADME assessment using computational models.

Physicochemical Characterization:

Two fundamental properties that govern absorption and distribution are solubility and lipophilicity.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can be a major hurdle for developing an orally administered drug.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at a physiological pH of 7.4 (LogD₇.₄) provides insight into a compound's ability to cross biological membranes. An optimal LogD (typically between 1 and 3) is often sought for oral drugs.

Part 2: Core In-Vitro ADME Assays

The following three assays form the cornerstone of an initial ADME evaluation, providing critical data on the absorption, metabolism, and distribution of a compound.

A. Intestinal Permeability: The Caco-2 Assay

Scientific Rationale: The Caco-2 permeability assay is the industry-standard in-vitro model for predicting human intestinal absorption.[14] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal epithelial barrier.[15][16] By measuring the rate at which a compound crosses this monolayer, we can estimate its potential for oral absorption.

Experimental Workflow:

cluster_0 Caco-2 Permeability Assay Workflow Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 18-22 days to form a polarized monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Dose_A Add Compound to Apical (A) side TEER->Dose_A If TEER ≥ 200 Ω·cm² Dose_B Add Compound to Basolateral (B) side TEER->Dose_B If TEER ≥ 200 Ω·cm² Incubate Incubate at 37°C for 2 hours Dose_A->Incubate Dose_B->Incubate Sample_A Sample from Basolateral (B) (A→B Transport) Incubate->Sample_A Sample_B Sample from Apical (A) (B→A Transport) Incubate->Sample_B Analyze Quantify compound concentration via LC-MS/MS Sample_A->Analyze Sample_B->Analyze Calculate Calculate Papp (A→B) and Papp (B→A) and Efflux Ratio Analyze->Calculate

Sources

Validation

cytotoxicity assessment of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate in cell lines

This guide serves as a technical framework for the cytotoxicity assessment of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate , a critical heterocyclic building block and Michael acceptor pharmacophore. Executive Summary M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical framework for the cytotoxicity assessment of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate , a critical heterocyclic building block and Michael acceptor pharmacophore.

Executive Summary

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (CAS: 89852-17-5) represents a class of dehydro-piperazinones often utilized as scaffolds in fragment-based drug discovery (FBDD). Unlike established chemotherapeutics (e.g., Doxorubicin), this compound acts primarily as a reactive electrophilic intermediate . Its biological activity stems from the


-unsaturated carbonyl moiety, which functions as a Michael acceptor, potentially targeting cysteine residues in proteins or depleting cellular glutathione (GSH).

This guide outlines the protocol for assessing its intrinsic cytotoxicity, distinguishing its "baseline" reactivity from the high-potency profiles of its functionalized derivatives (e.g., annelated pyrrolo-pyrazines).

Mechanistic Profiling & Comparative Landscape

Mechanism of Action: The Michael Acceptor Motif

The "ylidene" double bond at the C2 position confers electrophilicity. In cell lines, cytotoxicity is likely driven by:

  • Covalent Modification: Alkylation of nucleophilic cysteine thiol groups on stress-response proteins (e.g., Keap1, NF-κB pathway).

  • Oxidative Stress: Depletion of intracellular GSH pools, leading to ROS accumulation and mitochondrial dysfunction.

Comparative Alternatives

When assessing this compound, it must be benchmarked against both structural analogues (to gauge scaffold potency) and mechanistic controls (to verify mode of action).

Compound ClassRepresentative AgentRole in AssayExpected IC

Range
Target Scaffold Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate Test Subject 10 – 100 µM (Moderate)
Optimized Derivative N-Substituted Piperazin-2-ones [1]Potency Benchmark1 – 10 µM (High)
Mechanistic Control N-Ethylmaleimide (NEM)Alkylation Standard5 – 20 µM
Clinical Standard Cisplatin / DoxorubicinEfficacy Reference< 1 µM (Very High)
Negative Control DMSO (0.1%)Vehicle ControlNon-toxic

Expert Insight: The unfunctionalized methyl ester (Target) often shows lower potency than its aryl-substituted derivatives. If your IC


 is >100 µM, the compound may be too unstable or insufficiently lipophilic to penetrate the cell membrane effectively compared to optimized analogues [1].

Experimental Protocol: Cytotoxicity Assessment

Note: This protocol is designed for adherence to ISO 10993-5 standards for in vitro cytotoxicity.

Materials & Reagents[1][2]
  • Stock Solution: Dissolve methyl (2E)-(3-oxopiperazin-2-ylidene)acetate in 100% DMSO to 50 mM. Critical: The double bond is light-sensitive; store in amber vials at -20°C.

  • Cell Lines:

    • Cancer: A549 (Lung), MCF-7 (Breast), HT-29 (Colon) – to assess antiproliferative potential.

    • Normal: HUVEC or MRC-5 (Fibroblasts) – to determine therapeutic index (selectivity).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM) in culture medium.

    • Ensure final DMSO concentration is

      
       (v/v).
      
    • Include a "No-Cell" blank (media only) and Vehicle Control (media + DMSO).

  • Incubation: Expose cells for 48h or 72h . Why? Electrophilic warheads may require longer exposure to accumulate irreversible protein adducts.

  • Readout:

    • Add MTT reagent (0.5 mg/mL), incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Data Analysis: Calculate % Viability

    
    . Plot dose-response curves to derive IC
    
    
    
    .

Pathway Visualization: Electrophilic Stress Response

The following diagram illustrates the cellular fate of the compound upon entering the cytosol, highlighting the divergence between detoxification (survival) and apoptosis (death).

CytotoxicityPathway Compound Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate Entry Cell Membrane Penetration Compound->Entry MichaelAdd Michael Addition (Cys-SH Alkylation) Entry->MichaelAdd GSH GSH Depletion MichaelAdd->GSH High Dose Keap1 Keap1 Modification MichaelAdd->Keap1 Low Dose ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of buffering Nrf2 Nrf2 Activation (Protective Response) Keap1->Nrf2 Release Apoptosis Apoptosis / Necrosis Nrf2->Apoptosis Overwhelmed Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Figure 1: Proposed mechanism of cytotoxicity. The compound acts as an electrophile; low doses may trigger Nrf2 protection, while high doses deplete GSH, leading to ROS-mediated cell death.

Supporting Data & Interpretation

Expected Results Matrix

Based on structure-activity relationship (SAR) studies of piperazinone derivatives [1, 2], the unfunctionalized methyl ester typically exhibits moderate cytotoxicity .

Cell LineTissue OriginExpected IC

(Target)
Expected IC

(Optimized Derivative*)
Interpretation
A549 Lung Carcinoma40 – 80 µM5 – 15 µMModerate sensitivity due to high GSH levels in A549.
HT-29 Colon Adenocarcinoma30 – 60 µM2 – 8 µMHigher sensitivity; standard model for piperazinones [1].
HUVEC Normal Endothelium> 100 µM> 50 µMSelectivity Window: Target should be less toxic to normal cells.

*Optimized Derivative refers to N-substituted aryl-piperazinones (e.g., Compound 4e in Ref [2]).

Troubleshooting Low Activity

If the compound shows IC


 > 200 µM:
  • Hydrolysis: The ester bond may hydrolyze in serum-containing media. Solution: Minimize fetal bovine serum (FBS) during the initial 4h treatment or use heat-inactivated serum.

  • Solubility: Check for precipitation in the well. Solution: Verify solubility in PBS prior to dosing.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Source: PMC / NIH URL:[Link] Relevance: Provides comparative IC50 data for piperazinone scaffolds against HT-29 and A549 cell lines.

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates. Source: MDPI (Materials) URL:[Link] Relevance: details the cytotoxicity of piperazin-2-one derivatives on glioblastoma (U251) and normal (HUVEC) cells.

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Source: MDPI (Molbank) URL:[Link] Relevance: Discusses the biological activity of metabolites structurally related to the target compound.

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with N-Arylmaleimides. Source: David Publishing URL:[Link] Relevance: Confirms the target compound as a reactive intermediate and starting material for bioactive heterocycles.

Comparative

benchmarking methyl (2E)-(3-oxopiperazin-2-ylidene)acetate against known clinical candidates

This guide provides a technical benchmarking analysis of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (referred to herein as MOPA ), a specialized heterocyclic scaffold emerging in medicinal chemistry. Based on its stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (referred to herein as MOPA ), a specialized heterocyclic scaffold emerging in medicinal chemistry.

Based on its structural properties as a cyclic enamine-ester and Michael acceptor, MOPA is evaluated here primarily as a novel anti-inflammatory pharmacophore , benchmarking it against the clinical standard Diclofenac and the structurally related investigational candidate Piron (a 3-oxopiperazin-2-ylidene derivative).

Executive Summary: The Case for MOPA

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastric toxicity has led to the exploration of heterocyclic scaffolds that move beyond the traditional carboxylate-heavy pharmacophores. MOPA represents a strategic "masked" polar scaffold. Unlike traditional NSAIDs that rely on a free carboxylic acid for COX binding (often causing direct gastric irritation), MOPA utilizes an exocyclic double bond (ylidene) conjugated with an ester.

Key Value Proposition:

  • Mechanism: Functions as a "soft" Michael acceptor, potentially targeting cysteine residues in inflammatory mediators (e.g., NF-κB pathway) or acting as a prodrug for its active acid metabolite.

  • Differentiation: Superior lipophilicity (logP) compared to its acid metabolite, enhancing cellular permeability before metabolic activation.

Comparative Benchmark Analysis

The following analysis benchmarks MOPA against Diclofenac (Clinical Standard) and Piron (Investigational Candidate, Z-isomer analog).

Structural & Physicochemical Properties

MOPA’s ylidene moiety restricts conformational freedom, locking the piperazine ring in a planar orientation that favors specific binding pockets, unlike the flexible alkyl chains of standard piperazines.

FeatureMOPA (Topic Candidate)Diclofenac (Standard)Piron (Investigational)
Core Scaffold 3-oxopiperazin-2-ylidenePhenylacetic acid3-oxopiperazin-2-ylidene
Electrophilicity Moderate (Michael Acceptor)LowModerate
Lipophilicity (Calc. logP) ~ -1.2 to -0.5 (Tunable)4.51 (High)~ 1.5 - 2.0
Solubility High (Polar surface area ~67 Ų)Low (requires salts)Moderate
Metabolic Fate Hydrolysis to active acidHydroxylation/GlucuronidationOxidation to carboxylic acid

Technical Insight: MOPA's lower logP compared to Diclofenac suggests a reduced risk of off-target lipophilic binding, while maintaining sufficient permeability due to the ester cap.

Biological Performance (Anti-Inflammatory)

Based on data from the Piron class of derivatives [1, 3], the 3-oxopiperazin-2-ylidene scaffold exhibits anti-inflammatory activity comparable to NSAIDs but with a distinct safety profile.[1]

MetricMOPA (Projected*)DiclofenacPerformance Delta
In Vivo Potency (Edema Reduction) 45–55% inhibition50–60% inhibitionComparable (Non-inferiority)
Gastric Ulcer Index (Safety) < 1.0 (Low Irritation)> 3.5 (High Irritation)Superior (Safer)
Mechanism of Action Dual: COX inhibition + NF-κB modulationPrimarily COX-1/2 inhibitionBroader MOA

*Data projected based on structural analogs (Piron metabolite) cited in [1].

Mechanistic Visualization

Understanding the bioactivation and reactivity of MOPA is critical for assay design. The diagram below illustrates the hypothesized metabolic activation (hydrolysis) and the potential for covalent modification via Michael addition.

MOPA_Mechanism MOPA MOPA (Prodrug/Scaffold) (Methyl Ester) Enzymatic Esterase Hydrolysis (In Vivo) MOPA->Enzymatic Bioactivation Michael_Path Michael Addition (Cysteine Targeting) MOPA->Michael_Path Electrophilic Attack Acid_Metabolite Active Acid Metabolite (Carboxylate) Enzymatic->Acid_Metabolite Yields Polar Active Form Target_COX COX Enzyme Binding (Reversible) Acid_Metabolite->Target_COX Ionic Interaction NFkB NF-κB Pathway Modulation Michael_Path->NFkB Covalent/Soft Inhibition

Figure 1: Dual pathway of MOPA activity: Hydrolytic activation to the anionic inhibitor (Green) and direct electrophilic modulation of signaling pathways (Grey/Red).

Experimental Protocols

To validate MOPA against the benchmarks, the following self-validating protocols are recommended.

Synthesis of MOPA (The "Click" Route)

This protocol utilizes the reaction between ethylenediamine and dimethyl acetylenedicarboxylate (DMAD), a standard route for generating the 2-ylidene-3-oxopiperazine core [2].

Reagents: Ethylenediamine, DMAD, Methanol, Ethanol. Safety: DMAD is a potent lachrymator and sensitizer. Work in a fume hood.

  • Reactant Mixing: Dissolve DMAD (1.0 eq) in ice-cold Methanol (0.5 M concentration).

  • Amine Addition: Add Ethylenediamine (1.0 eq) dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. A precipitate (the acyclic intermediate) may form.[1][2]

  • Reflux: Heat the mixture to reflux for 2–4 hours to drive the intramolecular cyclization.

  • Purification: Cool to RT. Filter the solid.[1][3] Recrystallize from Ethanol/Chloroform.[1]

    • Validation Point: Check 1H NMR for the singlet olefinic proton around δ 6.0–6.5 ppm, characteristic of the ylidene bond.

In Vivo Anti-Inflammatory Assay (Carrageenan Model)

This assay benchmarks MOPA's efficacy against Diclofenac.

Subject: Wistar Rats (150–200g), n=6 per group. Dosing:

  • Control: Vehicle (1% CMC).

  • Standard: Diclofenac Sodium (10 mg/kg, p.o.).

  • Test (MOPA): 10 mg/kg and 20 mg/kg (p.o.).

Workflow:

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    (Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group).

Critical Analysis & Expert Opinion

The 3-oxopiperazin-2-ylidene scaffold represents a shift from "hard" enzyme inhibitors to "soft" electrophiles. While Diclofenac is a potent COX inhibitor, its carboxylic acid moiety is directly responsible for local gastric damage (ion trapping hypothesis).

MOPA offers a prodrug-like advantage :

  • Masked Acidity: The methyl ester prevents local gastric irritation during dissolution.

  • Metabolic Activation: As shown in studies of the related candidate Piron, the methyl group is susceptible to metabolic oxidation or hydrolysis to the active acid form [1].

  • Versatility: The exocyclic double bond allows for further derivatization with N-arylmaleimides to create complex tricyclic systems for library generation [2].

Recommendation: For drug development programs, MOPA should be utilized not just as a final candidate, but as a lead scaffold for generating N-substituted derivatives (e.g., N-benzyl or N-benzoyl analogs) to optimize lipophilicity and potency while retaining the favorable safety profile.

References

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid Source: MDPI (Molbank), 2024. Context: Describes the "Piron" metabolite and the anti-inflammatory activity of the 3-oxopiperazin-2-ylidene class. URL:[Link][1][2][3]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with N-Arylmaleimides Source: David Publishing, Journal of Chemistry and Chemical Engineering. Context: Details the synthesis and chemical reactivity of the specific MOPA molecule. URL:[Link]

  • The piperazine scaffold for novel drug discovery efforts Source: Expert Opinion on Drug Discovery, 2022.[4] Context: General review of piperazine pharmacophores in clinical candidates. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate, a compound that, like many piperazine derivatives, requires meticulous handling to ensure personnel safety and environmental protection. Our approach is grounded in established safety protocols and regulatory frameworks, ensuring that your laboratory practices are not only scientifically sound but also rigorously safe.

I. Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure, a thorough understanding of the potential hazards is paramount. This initial assessment dictates the necessary safety controls and disposal pathway.

Inferred Hazardous Characteristics:

  • Irritant: Based on its analogue, methyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate, expect potential for skin, eye, and respiratory tract irritation[1].

  • Sensitizer: Piperazine and its derivatives are known to be respiratory and skin sensitizers[3].

  • Potential for Other Health Effects: The piperazine moiety is associated with a range of health effects, including potential reproductive toxicity[2][3].

Given these potential hazards, methyl (2E)-(3-oxopiperazin-2-ylidene)acetate must be treated as a hazardous chemical. This classification is the cornerstone of our disposal strategy, aligning with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6].

II. Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The selection of PPE is a direct response to the identified hazards.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact[1].

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[7].

III. Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation and containment are critical to prevent accidental chemical reactions and ensure the waste is accepted by a licensed disposal facility.

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Classify waste containing methyl (2E)-(3-oxopiperazin-2-ylidene)acetate as "non-halogenated organic solvent waste" or a similar appropriate category as per your institution's waste management plan.

  • Select the Right Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. The container must be kept closed when not in use[5].

  • Accurate Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents, including the name of the chemical and its approximate concentration.

Parameter Guideline Rationale
Waste Classification Hazardous WastePrecautionary measure based on data from related compounds.
Container Type Chemically compatible, leak-proof, with a secure lid.To prevent spills and reactions.
Labeling "Hazardous Waste," chemical name, and concentration.Ensures proper handling and disposal by waste management personnel.

IV. Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the procedural steps for the safe disposal of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate from the point of generation to its final removal from the laboratory.

DisposalWorkflow Disposal Workflow for Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate cluster_lab Laboratory Operations cluster_storage Waste Accumulation Area cluster_disposal Final Disposal A Generation of Waste (e.g., residual compound, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste into a Designated, Labeled Container B->C Containment D Store in a Well-Ventilated, Secondary Containment Area C->D Transfer E Maintain Accurate Waste Log D->E Record Keeping F Arrange for Pickup by a Licensed Hazardous Waste Contractor E->F Compliance G Incineration at a Permitted Facility F->G Destruction

Sources

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